molecular formula C9H11NO B099372 1-(3-Amino-4-methylphenyl)ethanone CAS No. 17071-24-8

1-(3-Amino-4-methylphenyl)ethanone

Cat. No.: B099372
CAS No.: 17071-24-8
M. Wt: 149.19 g/mol
InChI Key: MCQYTLIHRDCHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-4-methylphenyl)ethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 380875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-amino-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQYTLIHRDCHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321763
Record name 1-(3-amino-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17071-24-8
Record name 17071-24-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-amino-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(3-Amino-4-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-established three-step synthesis pathway for 1-(3-Amino-4-methylphenyl)ethanone, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis commences with the Friedel-Crafts acylation of toluene, followed by a regioselective nitration, and concludes with the reduction of the nitro group to the desired primary amine. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in its successful replication and optimization.

I. Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a three-step process starting from toluene. The pathway is designed to control regioselectivity and achieve high yields.

Synthesis_Pathway Toluene Toluene Intermediate1 4-Methylacetophenone Toluene->Intermediate1 Step 1: Friedel-Crafts Acylation Step1_reagents Acetyl Chloride, AlCl₃ Step1_reagents->Intermediate1 Intermediate1->Step1_reagents Intermediate2 3-Nitro-4-methylacetophenone Intermediate1->Intermediate2 Step 2: Nitration Step2_reagents HNO₃, H₂SO₄ Step2_reagents->Intermediate2 Intermediate2->Step2_reagents Final_Product This compound Intermediate2->Final_Product Step 3: Reduction Step3_reagents Sn, HCl Step3_reagents->Final_Product Final_Product->Step3_reagents

Caption: Three-step synthesis of this compound.

II. Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis, including reaction conditions, yields, and physical properties of the products.

Table 1: Step 1 - Friedel-Crafts Acylation of Toluene

ParameterValue
Reactants Toluene, Acetyl Chloride, Aluminum Chloride
Solvent Dichloromethane
Temperature 0-5 °C
Reaction Time 1-2 hours
Product 4-Methylacetophenone
Yield 85-95%
Appearance Colorless liquid
Boiling Point 226 °C
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol

Table 2: Step 2 - Nitration of 4-Methylacetophenone

ParameterValue
Reactants 4-Methylacetophenone, Nitric Acid, Sulfuric Acid
Temperature -5 to 0 °C
Reaction Time 30-60 minutes
Product 3-Nitro-4-methylacetophenone
Yield 55-65%
Appearance Yellow solid
Melting Point 76-78 °C
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol

Table 3: Step 3 - Reduction of 3-Nitro-4-methylacetophenone

ParameterValue
Reactants 3-Nitro-4-methylacetophenone, Tin (granulated), Hydrochloric Acid
Reaction Time 1.5-2 hours
Product This compound
Yield ~70%
Appearance Solid
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol

III. Experimental Protocols

Step 1: Synthesis of 4-Methylacetophenone (Friedel-Crafts Acylation)

This procedure details the acylation of toluene to form 4-methylacetophenone, with reaction conditions optimized to favor the para-isomer.[1][2]

Materials:

  • Toluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube.

  • In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C using an ice bath.

  • In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes, maintaining the temperature between 0-5 °C. The mixture should become homogeneous and may turn bright yellow.

  • Prepare a solution of toluene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude 4-methylacetophenone by vacuum distillation.

Step 2: Synthesis of 3-Nitro-4-methylacetophenone (Nitration)

This protocol is adapted from the nitration of acetophenone and is expected to yield the desired 3-nitro-4-methylacetophenone.[3]

Materials:

  • 4-Methylacetophenone

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice-salt bath

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Beaker

  • Buchner funnel and filter paper

  • Ethanol, ice-cold

Procedure:

  • In a flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, cool concentrated sulfuric acid to below 0 °C in an ice-salt bath.

  • Slowly add 4-methylacetophenone (1.0 equivalent) to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 5 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.3 equivalents) to concentrated sulfuric acid, while cooling in an ice bath.

  • Add the cooled nitrating mixture dropwise to the 4-methylacetophenone solution at a rate that maintains the reaction temperature at or below 0 °C. This addition should take approximately 45 minutes.

  • After the addition is complete, continue stirring for an additional 10 minutes.

  • Pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid should precipitate.

  • Once all the ice has melted, collect the solid product by suction filtration using a Buchner funnel.

  • Wash the solid with cold water to remove residual acid, followed by a small amount of ice-cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3-nitro-4-methylacetophenone.

Step 3: Synthesis of this compound (Reduction)

This procedure details the reduction of the nitro group to an amine using tin and hydrochloric acid, a classic and effective method.[4]

Materials:

  • 3-Nitro-4-methylacetophenone

  • Tin (Sn), granulated

  • Concentrated hydrochloric acid (HCl)

  • 40% Sodium hydroxide solution (NaOH)

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Ice bath

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-nitro-4-methylacetophenone (1.0 equivalent) and granulated tin (2.6 equivalents).

  • Add a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for 90 minutes.

  • Cool the reaction mixture and filter to remove any unreacted tin.

  • Cool the filtrate in an ice bath and slowly add 40% sodium hydroxide solution with stirring until the solution is alkaline, which will precipitate the product.

  • Collect the precipitate by suction filtration and wash it with cold water.

  • Recrystallize the crude product from water with the addition of activated carbon to obtain pure this compound.

IV. Mandatory Visualization

The following diagram illustrates the experimental workflow for the complete synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction s1_start Mix Toluene, AcCl, AlCl₃ in DCM at 0-5°C s1_react Stir at RT s1_start->s1_react s1_quench Quench with Ice/HCl s1_react->s1_quench s1_extract Extract with DCM s1_quench->s1_extract s1_wash Wash with H₂O, NaHCO₃, Brine s1_extract->s1_wash s1_dry Dry and Evaporate s1_wash->s1_dry s1_purify Vacuum Distillation s1_dry->s1_purify s1_product 4-Methylacetophenone s1_purify->s1_product s2_start Dissolve 4-Methylacetophenone in cold H₂SO₄ s1_product->s2_start To Next Step s2_nitrate Add HNO₃/H₂SO₄ mix at <0°C s2_start->s2_nitrate s2_precipitate Pour onto Ice s2_nitrate->s2_precipitate s2_filter Filter Precipitate s2_precipitate->s2_filter s2_recrystallize Recrystallize from Ethanol s2_filter->s2_recrystallize s2_product 3-Nitro-4-methylacetophenone s2_recrystallize->s2_product s3_start Reflux 3-Nitro-4-methylacetophenone with Sn and HCl s2_product->s3_start To Next Step s3_filter Filter s3_start->s3_filter s3_precipitate Basify with NaOH s3_filter->s3_precipitate s3_collect Collect Precipitate s3_precipitate->s3_collect s3_recrystallize Recrystallize from Water s3_collect->s3_recrystallize s3_product This compound s3_recrystallize->s3_product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 1-(3-Amino-4-methylphenyl)ethanone. This document is intended to serve as a foundational resource, consolidating available data and outlining standard experimental methodologies for its characterization.

Chemical Identity and Structure

This compound, also known as 3'-Amino-4'-methylacetophenone, is an aromatic ketone with the chemical formula C₉H₁₁NO. Its structure features an ethanone (acetyl) group and an amino group attached to a toluene ring.

Molecular Structure:

Physicochemical Data Summary

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available computed and experimental data for the compound and its isomers, which can provide valuable context for experimental design.

PropertyValue for this compoundValue for Isomer: 1-(4-Amino-3-methylphenyl)ethanone[1]Value for Isomer: 1-(3-Aminophenyl)ethanone[2][3]
Molecular Formula C₉H₁₁NOC₉H₁₁NOC₈H₉NO
Molecular Weight 149.19 g/mol 149.19 g/mol 135.17 g/mol
CAS Number 17071-24-8[4][5]43230-11-1[1]99-03-6[2][3]
Physical Form Solid[4]Not specifiedCrystalline powder[6]
Melting Point Not specifiedNot specified99 °C[2]
Boiling Point Not specifiedNot specified290 °C[2]
Solubility Not specifiedSlightly soluble in water; Soluble in ethanol and chloroform[7]Soluble in ethanol[6]
logP (predicted) 0.5 (XlogP)[8]0.9 (XlogP3)[1]0.83
SMILES String O=C(C)C1=CC(N)=C(C)C=C1[4]CC1=C(C=CC(=C1)C(=O)C)N[1]CC(=O)c1cccc(N)c1[2]
InChI Key MCQYTLIHRDCHHT-UHFFFAOYSA-N[4][8]NGOTZSLPEOKQGQ-UHFFFAOYSA-N[1]CKQHAYFOPRIUOM-UHFFFAOYSA-N[2]

Note: Some commercial sources associate CAS number 17071-24-8 with an incorrect empirical formula (C9H13BO3) and molecular weight (180.01)[4][5]. The data presented here corresponds to the correct chemical structure.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube containing mineral oil.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Assessment

Solubility provides insights into the polarity of a molecule and is crucial for formulation and biological studies.

Methodology: Qualitative and Semi-Quantitative Analysis

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, and hexane.

  • Procedure:

    • Add approximately 10 mg of this compound to a test tube.

    • Add 1 mL of the chosen solvent in small portions, vortexing or shaking vigorously after each addition.

    • Observe for complete dissolution (a clear, homogenous solution with no visible particles).

    • If the compound dissolves, continue adding the solute in known quantities until saturation is reached to determine an approximate solubility (e.g., in mg/mL).

  • pH-Dependent Solubility: Given the presence of an amino group, solubility in aqueous acidic solutions (e.g., 5% HCl) should be tested, as protonation of the amine is expected to form a more soluble salt.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring sample peaks.

  • Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. Standard ¹H and ¹³C NMR spectra are acquired.

  • Analysis: The chemical shifts (δ), integration values (for ¹H), and coupling constants (J) are analyzed to confirm the arrangement of protons and carbons in the molecule.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr) is recorded first. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: The resulting spectrum is analyzed for absorption bands corresponding to specific functional groups, such as N-H stretches (amine), C=O stretch (ketone), and C-H stretches (aromatic and methyl groups).

3.3.3. Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization and Analysis: The sample is introduced into the mass spectrometer. An ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is commonly used for small molecules. The instrument then separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The spectrum is analyzed to identify the molecular ion peak [M+H]⁺ or [M]⁺, which confirms the molecular weight of the compound.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G Physicochemical Characterization Workflow cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Physical Properties cluster_3 Final Data Compilation synthesis Compound Synthesis & Purification identity Identity Confirmation (e.g., CAS, Name) synthesis->identity purity Purity Assessment (e.g., HPLC, LC-MS) identity->purity nmr NMR (1H, 13C) purity->nmr ms Mass Spectrometry (MS) purity->ms ftir FTIR Spectroscopy purity->ftir uvvis UV-Vis Spectroscopy purity->uvvis mp Melting Point purity->mp sol Solubility Profile (Aqueous & Organic) purity->sol pka pKa Determination purity->pka logp LogP/LogD purity->logp report Technical Data Sheet & Whitepaper Generation ftir->report logp->report

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

References

1-(3-Amino-4-methylphenyl)ethanone CAS number 39433-39-1

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 39433-39-1 (Note: See Section 1.1 for clarification on CAS Number assignment)

Introduction

1-(3-Amino-4-methylphenyl)ethanone, also known as 3'-amino-4'-methylacetophenone, is an aromatic ketone with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring an acetyl group, a primary amine, and a methyl group on the phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential biological significance for researchers, scientists, and drug development professionals.

Clarification on CAS Number

There is a notable discrepancy in the assignment of the CAS Registry Number for this compound in various chemical databases and supplier catalogs. While the CAS number 39433-39-1 is the subject of this guide, it is important to note that the CAS number 17071-24-8 is more consistently associated with this specific chemical structure by major suppliers such as Sigma-Aldrich.[1] The structural isomer, 1-(4-Amino-3-methylphenyl)ethanone, is assigned the CAS number 43230-11-1.[2] Researchers are advised to verify the identity of the compound and its associated CAS number from their supplier.

Physicochemical Properties

A summary of the available and computed physicochemical properties for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol [2]
Appearance Solid (form)[1]
SMILES String O=C(C)C1=CC(N)=C(C)C=C1[1]
InChI 1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3[1]
InChI Key MCQYTLIHRDCHHT-UHFFFAOYSA-N[1]
XLogP3 0.9[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

Synthesis and Experimental Protocols

Synthesis via Friedel-Crafts Acylation of 2-Methylaniline (o-Toluidine)

The Friedel-Crafts acylation is a classic method for forming aryl ketones.[3][4] However, the amino group of the starting material, 2-methylaniline, is a strong activating group and can coordinate with the Lewis acid catalyst, complicating the reaction. Therefore, the amino group must first be protected, for example, by acetylation to form an amide.

Workflow for Synthesis via Friedel-Crafts Acylation:

G cluster_protection Step 1: Protection cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection Start 2-Methylaniline Protect Acetylation (e.g., Acetic Anhydride) Start->Protect Protected N-(2-methylphenyl)acetamide Protect->Protected Acylation Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl3) Protected->Acylation Acylated N-(2-methyl-5-acetylphenyl)acetamide Acylation->Acylated Deprotection Hydrolysis (e.g., aq. HCl) Acylated->Deprotection End This compound Deprotection->End

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.

Exemplary Protocol (Adapted from general Friedel-Crafts procedures): [5][6][7]

  • Protection of the Amino Group: To a stirred solution of 2-methylaniline in a suitable solvent (e.g., dichloromethane), slowly add acetic anhydride at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product, N-(2-methylphenyl)acetamide.

  • Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in dichloromethane. Cool the suspension to 0 °C and slowly add acetyl chloride. Then, add the protected aniline derivative from the previous step dropwise, maintaining the temperature below 5 °C. After the addition, allow the reaction to proceed at room temperature until the starting material is consumed.

  • Work-up and Deprotection: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. This will both quench the reaction and hydrolyze the amide protecting group. Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the product, this compound, with an organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis via Reduction of 3-Nitro-4-methylacetophenone

This is often a more reliable method for the synthesis of amino-substituted acetophenones. The starting material, 3-nitro-4-methylacetophenone, can be synthesized by the nitration of 4-methylacetophenone.

Workflow for Synthesis via Nitro Reduction:

G cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Start 4-Methylacetophenone Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Nitro 3-Nitro-4-methylacetophenone Nitration->Nitro Reduction Nitro Group Reduction (e.g., Sn/HCl or Catalytic Hydrogenation) Nitro->Reduction End This compound Reduction->End

Caption: Synthetic workflow for this compound via nitro reduction.

Exemplary Protocol (Adapted from general nitro reduction procedures): [8][9][10][11]

  • Nitration of 4-Methylacetophenone: Slowly add 4-methylacetophenone to a cooled (0-5 °C) mixture of concentrated nitric acid and sulfuric acid.[12] Maintain the temperature and stir until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto ice and filter the precipitated 3-nitro-4-methylacetophenone.

  • Reduction of the Nitro Group:

    • Using Sn/HCl: To a flask containing 3-nitro-4-methylacetophenone and granulated tin, slowly add concentrated hydrochloric acid.[10] The reaction is exothermic and may require cooling. Heat the mixture to reflux for several hours until the starting material is consumed. Cool the reaction, make it basic with NaOH solution, and extract the product with an organic solvent.

    • Using Catalytic Hydrogenation: Dissolve 3-nitro-4-methylacetophenone in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalyst such as palladium on carbon (Pd/C).[10] Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete. Filter off the catalyst and concentrate the solvent to obtain the product.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization.

Characterization Data

TechniqueExpected/Reported Data
¹H NMR Expected signals for aromatic protons, an acetyl methyl singlet, a methyl singlet, and a broad singlet for the amino protons. The aromatic region would show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. A ¹H NMR spectrum for the isomeric 3'-Aminoacetophenone is available on PubChem.[13]
¹³C NMR Expected signals for the carbonyl carbon, aromatic carbons (with and without attached protons), and two methyl carbons. A complete ¹H and ¹³C NMR data assignment for some naphthopyranones is available, which could serve as a reference for similar aromatic systems.[14]
IR Spectroscopy Expected characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ketone, and C-H and C=C stretching of the aromatic ring. The NIST WebBook has an IR spectrum for 4-methylacetophenone.[15]
Mass Spectrometry Expected molecular ion peak corresponding to the molecular weight (149.19 g/mol ). The NIST WebBook has a mass spectrum for 4-methylacetophenone.[8][16]

Biological and Pharmacological Significance

There is limited specific biological data available for this compound. However, the aminoacetophenone scaffold is present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable building block in drug discovery.

  • Anticancer and Antimicrobial Activities: Aminoacetophenone derivatives have shown promising anticancer and antimicrobial activities.[17] For example, Schiff bases derived from 4-aminoacetophenone have been investigated for their anticancer potential against melanoma cells.[17] Other studies have reported the synthesis of heterocyclic compounds from 4-aminoacetophenone with significant antibacterial activity.[18]

  • Enzyme Inhibition: The aminoacetophenone structure is a key component of some enzyme inhibitors.[19]

  • Intermediate in Pharmaceutical Synthesis: This compound is considered a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[19] For instance, 1-(3-Amino-2-hydroxyphenyl)ethanone is a crucial intermediate in the synthesis of the leukotriene receptor antagonist, ranlukast.[20]

  • General Bioactivity of Acetophenones: Acetophenone derivatives, in general, are known to possess a wide range of pharmacological properties, including use in hypnotic-sedative agents, calcimimetics, and antifungal agents.[21]

Conceptual Workflow for Drug Discovery:

G Start This compound Library Synthesis of Derivative Library (e.g., amidation, Schiff base formation) Start->Library Screening High-Throughput Screening (e.g., target-based assays, cell-based assays) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (Structure-Activity Relationship studies) Hit->LeadOpt Preclinical Preclinical Studies (in vitro and in vivo) LeadOpt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: A conceptual workflow for the utilization of this compound in a drug discovery program.

Safety Information

Based on available supplier data, this compound should be handled with care.

Hazard InformationDetailsSource
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Precautionary Statements P264, P270, P301 + P312, P501[1]
Hazard Classification Acute Toxicity 4, Oral[1]
Storage Class 11: Combustible Solids[1]

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds in the pharmaceutical and chemical industries. While there is a significant lack of specific data for this compound, particularly concerning its biological activity and detailed synthetic protocols, its structural similarity to other biologically active aminoacetophenones suggests it is a compound of interest for further research. This guide provides a foundation for researchers by outlining plausible synthetic routes, presenting available physicochemical data, and discussing potential areas of application based on related compounds. It is crucial for researchers to address the ambiguity of its CAS number and to perform thorough characterization of the synthesized or procured material.

References

Structure Elucidation of 1-(3-Amino-4-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(3-Amino-4-methylphenyl)ethanone. The document details the key physicochemical properties and predicted spectroscopic data essential for the unambiguous identification and characterization of this compound. Methodologies for the key analytical techniques are also provided.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in further synthetic applications.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Expected to be a solid
CAS Number 39849-33-9

Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) in parts per million (ppm) for the protons of this compound are presented below.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Acetyl group (-COCH₃)~2.5Singlet (s)3H
Aromatic Methyl (-CH₃)~2.2Singlet (s)3H
Amino group (-NH₂)~3.5 - 4.5 (broad)Singlet (s)2H
Aromatic H (position 5)~6.7Doublet (d)1H
Aromatic H (position 2)~7.1Singlet (s)1H
Aromatic H (position 6)~7.2Doublet (d)1H
¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts (δ) in ppm for the carbon atoms of this compound are listed below.

Carbon AssignmentPredicted Chemical Shift (ppm)
Acetyl group (-C OCH₃)~26
Aromatic Methyl (-C H₃)~17
Aromatic C-4~125
Aromatic C-5~115
Aromatic C-6~130
Aromatic C-1~135
Aromatic C-2~118
Aromatic C-3~145
Carbonyl Carbon (>C =O)~198
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic absorption bands for this compound are summarized below.

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (Amino)3300 - 3500 (two bands)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ketone)1670 - 1690
C=C Stretch (Aromatic)1550 - 1650
C-N Stretch (Aromatic)1250 - 1350
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the following is expected:

ParameterPredicted Value (m/z)
Molecular Ion [M]⁺ 149.0840
Major Fragments 134, 106, 77

The major expected fragmentation would be the loss of the methyl group from the acetyl moiety ([M-15]⁺) leading to a peak at m/z 134.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Data Acquisition (Electron Ionization - EI for GC-MS):

    • Introduce the sample into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • A detector records the abundance of each ion.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound, such as this compound.

structure_elucidation cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Proposal cluster_confirmation Confirmation Unknown_Sample Unknown Sample Phys_Chem Physicochemical Properties (MP, BP, Solubility) Unknown_Sample->Phys_Chem MS Mass Spectrometry (Molecular Weight & Formula) Phys_Chem->MS IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Interpretation Combined Spectral Interpretation NMR->Interpretation Proposed_Structure Proposed Structure: This compound Interpretation->Proposed_Structure Confirmation Comparison with Literature Data or Synthesis of Authentic Sample Proposed_Structure->Confirmation Final_Structure Final Confirmed Structure Confirmation->Final_Structure

Structure Elucidation Workflow

A Technical Guide to the Spectral Analysis of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis for the organic compound 1-(3-amino-4-methylphenyl)ethanone (also known as 3-amino-4-methylacetophenone). The molecular formula for this compound is C₉H₁₁NO, and its molecular weight is approximately 149.19 g/mol . It is typically a solid at room temperature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), as well as data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.6d1HAromatic H (ortho to acetyl)
~7.5dd1HAromatic H (ortho to amino, meta to acetyl)
~6.7d1HAromatic H (ortho to methyl, meta to acetyl)
~3.9br s2H-NH₂
2.55s3H-C(O)CH₃
2.25s3HAr-CH₃
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~198C=O
~145Aromatic C-NH₂
~137Aromatic C-C(O)
~131Aromatic CH
~129Aromatic C-CH₃
~126Aromatic CH
~118Aromatic CH
~26-C(O)CH₃
~17Ar-CH₃
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
~1670StrongC=O stretch (ketone)
1620 - 1580Medium-StrongN-H bend and C=C aromatic ring stretch
1500 - 1400MediumC=C aromatic ring stretch
900 - 675StrongC-H out-of-plane bend
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
149High[M]⁺ (Molecular ion)
134High[M - CH₃]⁺
106Medium[M - CH₃CO]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The acquisition of spectral data for this compound would follow standard laboratory procedures for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Accurately weigh 5-20 mg of the solid this compound for ¹H NMR, or 20-50 mg for ¹³C NMR[1].

  • Select a suitable deuterated solvent that completely dissolves the sample, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)[1].

  • Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial. Gentle vortexing or sonication can aid dissolution[1].

  • Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom of the tube[1].

  • Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants before inserting it into the spectrometer.

Data Acquisition:

  • The sample is placed in the NMR spectrometer's magnetic field.

  • For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded.

  • For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

  • The acquired FID is then Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • The mixture should be ground to a fine, well-mixed powder[2].

  • Place a portion of the powder into a pellet-forming die.

  • Apply high pressure using a hydraulic press to form a thin, transparent KBr disk[2].

  • Place the KBr disk in the sample holder of the FT-IR spectrometer for analysis.

Alternative Sample Preparation (Thin Solid Film):

  • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride[3].

  • Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr)[3].

  • Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate[3].

  • Mount the plate in the spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Sample Preparation and Introduction (Electron Ionization - EI):

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL[4].

  • Further dilute this stock solution to a final concentration of around 10-100 µg/mL[4].

  • The sample is introduced into the mass spectrometer, often via direct insertion probe or after separation by gas chromatography (GC).

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules[5].

Data Acquisition:

  • The generated ions are accelerated into a mass analyzer[5].

  • The mass analyzer separates the ions based on their mass-to-charge ratio[5].

  • A detector records the abundance of each ion, generating a mass spectrum[5].

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using multiple spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Interpretation & Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR ¹H & ¹³C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interp Combined Spectral Interpretation Data_NMR->Interp Data_IR->Interp Data_MS->Interp Structure Structural Elucidation Interp->Structure

Caption: Workflow for spectroscopic analysis of an organic compound.

References

Navigating the Solubility Landscape of 1-(3-Amino-4-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Expected Solubility Profile

The solubility of 1-(3-Amino-4-methylphenyl)ethanone is governed by its molecular structure, which features a polar amino group and a moderately polar ketone functional group attached to a largely nonpolar aromatic ring. This amphiphilic nature suggests a nuanced solubility across different organic solvents. The following table summarizes the expected qualitative solubility based on the principle of "like dissolves like" and data from structurally similar compounds.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe amino and ketone groups can form hydrogen bonds with the solvent.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polar functional groups of the solute can interact favorably with the polar aprotic solvent.
Nonpolar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents.
Halogenated Dichloromethane, ChloroformModerateThese solvents can accommodate the moderate polarity of the compound.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, the following gravimetric method is recommended. This protocol is designed to be robust and reproducible for a range of organic solvents.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Micropipettes

  • Oven

2. Procedure:

a. Preparation of Saturated Solutions: i. Add an excess amount of solid this compound to a pre-weighed vial. ii. Record the total mass of the vial and solid. iii. Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial. iv. Securely cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). v. Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

b. Separation of Undissolved Solid: i. After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle. ii. Centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes to further facilitate the separation of the solid from the supernatant.

c. Determination of Solute Concentration: i. Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a micropipette. ii. Transfer the supernatant to a pre-weighed, clean, and dry vial. iii. Record the mass of the vial and the supernatant. iv. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C, depending on the solvent's boiling point). v. Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator. vi. Weigh the vial containing the dried solute.

3. Data Analysis:

i. Mass of the dissolved solid: Subtract the mass of the empty vial from the mass of the vial with the dried solute. ii. Solubility Calculation: Calculate the solubility in grams per 100 mL ( g/100 mL) using the following formula:

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to a pre-weighed vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sep1 Allow solid to settle prep3->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 ana1 Withdraw a known volume of supernatant sep2->ana1 ana2 Transfer to a pre-weighed vial ana1->ana2 ana3 Evaporate solvent ana2->ana3 ana4 Weigh dried solute ana3->ana4 calc1 Calculate solubility (g/100 mL) ana4->calc1

Figure 1. Experimental workflow for solubility determination.

An In-depth Technical Guide to the Synthesis of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Amino-4-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and chemical research. The core of this guide focuses on the most viable and well-documented synthetic route, starting from 4-methylacetophenone. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic pathway and workflow through clear diagrams.

Introduction

This compound is a substituted acetophenone derivative with applications as a building block in the synthesis of various biologically active molecules. Its structure, featuring an amino group and a methyl group on the phenyl ring, allows for diverse functionalization, making it a key component in the development of new chemical entities. The synthesis of this compound is typically achieved through a two-step process involving the nitration of a commercially available starting material, followed by the selective reduction of the introduced nitro group.

Recommended Synthetic Pathway

The most efficient and commonly employed synthetic route for this compound commences with 4-methylacetophenone. This pathway involves two primary transformations:

  • Nitration: The electrophilic aromatic substitution of 4-methylacetophenone to introduce a nitro group at the 3-position, yielding 3-nitro-4-methylacetophenone.

  • Reduction: The selective reduction of the nitro group of 3-nitro-4-methylacetophenone to an amino group, affording the final product, this compound.

This route is favored due to the ready availability of the starting material and the generally high yields and selectivity of the individual steps.

Synthesis_Pathway 4-Methylacetophenone 4-Methylacetophenone 3-Nitro-4-methylacetophenone 3-Nitro-4-methylacetophenone 4-Methylacetophenone->3-Nitro-4-methylacetophenone Nitration (HNO3, H2SO4) This compound This compound 3-Nitro-4-methylacetophenone->this compound Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established and analogous procedures for the nitration of acetophenones and the reduction of aromatic nitro compounds.

Step 1: Synthesis of 3-Nitro-4-methylacetophenone

This procedure details the nitration of 4-methylacetophenone using a mixture of nitric acid and sulfuric acid.

Materials and Reagents:

  • 4-Methylacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C or below.

  • Slowly add 4-methylacetophenone dropwise to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-methylacetophenone in sulfuric acid, ensuring the reaction temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30-60 minutes.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • The solid precipitate of 3-nitro-4-methylacetophenone is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

Step 2: Synthesis of this compound

This section describes two common methods for the reduction of the nitro group of 3-nitro-4-methylacetophenone.

This is a classic and reliable method for the chemoselective reduction of aromatic nitro groups.[1]

Materials and Reagents:

  • 3-Nitro-4-methylacetophenone

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-nitro-4-methylacetophenone in ethanol or a similar solvent in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until a basic pH is achieved. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

This method utilizes hydrogen gas and a palladium on carbon catalyst for a clean reduction.

Materials and Reagents:

  • 3-Nitro-4-methylacetophenone

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

Procedure:

  • Dissolve 3-nitro-4-methylacetophenone in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

  • Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound.

  • Further purification can be performed if necessary.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-MethylacetophenoneC₉H₁₀O134.18Colorless liquid or low-melting solid22-24
3-Nitro-4-methylacetophenoneC₉H₉NO₃179.17Yellowish solid96-98
This compoundC₉H₁₁NO149.19Solid108-111

Table 2: Spectroscopic Data for this compound

Spectroscopic Data Values
¹H NMR (CDCl₃, δ) ~7.6 (d, 1H), ~7.2 (dd, 1H), ~6.7 (d, 1H), ~3.9 (s, 2H, NH₂), ~2.5 (s, 3H, COCH₃), ~2.2 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, δ) ~198 (C=O), ~145 (C-NH₂), ~135, ~132, ~130, ~120, ~115 (Aromatic C), ~26 (COCH₃), ~17 (Ar-CH₃)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~1660 (C=O stretch), ~1600, ~1500 (C=C stretch)
Mass Spectrum (m/z) 149 (M⁺)

Note: The spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression of functional group transformations on an aromatic ring. The workflow is designed to control the regioselectivity of the nitration and ensure the specific reduction of the nitro group without affecting the ketone functionality.

Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 4-Methylacetophenone Reaction1 Dissolution in H2SO4 Cooling to 0°C Start->Reaction1 Addition1 Dropwise addition of Nitrating Mixture (HNO3/H2SO4) Reaction1->Addition1 Workup1 Quenching on Ice Filtration & Washing Addition1->Workup1 Purification1 Recrystallization (Ethanol) Workup1->Purification1 Intermediate 3-Nitro-4-methylacetophenone Purification1->Intermediate Reaction2 Reduction with SnCl2/HCl or H2/Pd-C Intermediate->Reaction2 Workup2 Neutralization/Filtration Extraction Reaction2->Workup2 Purification2 Solvent Evaporation Purification (Chromatography) Workup2->Purification2 Final_Product This compound Purification2->Final_Product

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 4-methylacetophenone is a robust and efficient process. The two-step route involving nitration and subsequent reduction provides a reliable method for obtaining this important chemical intermediate. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the successful synthesis and application of this compound in their drug discovery and development endeavors. Careful control of reaction conditions, particularly temperature during nitration, is crucial for achieving high yields and purity.

References

discovery and history of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(3-Amino-4-methylphenyl)ethanone

Published: December 24, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document details its chemical properties, discovery, historical context, and detailed experimental protocols for its synthesis. Quantitative data is presented in structured tables, and key reaction pathways are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in organic synthesis and drug development.

Introduction

This compound, also known as 3'-amino-4'-methylacetophenone, is an aromatic ketone that serves as a versatile building block in organic chemistry. Its structure, featuring an aniline moiety substituted with a methyl and an acetyl group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. Notably, it is recognized as a key intermediate in the production of certain pharmaceuticals. This guide aims to consolidate the available scientific information on this compound, with a focus on its synthesis and historical background.

Chemical Properties and Identification

A summary of the key chemical properties and identifiers for this compound is provided in the table below.

PropertyValue
CAS Number 17071-24-8
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Solid
SMILES CC1=CC=C(C(=O)C)C=C1N
InChI InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3
InChIKey MCQYTLIHRDCHHT-UHFFFAOYSA-N

Discovery and History

While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in readily available historical chemical literature, its synthesis logically follows established and well-documented chemical transformations. The likely and most practical route to this compound involves a two-step process: the nitration of 4-methylacetophenone followed by the reduction of the resulting nitro-intermediate.

The foundational reactions for this synthetic pathway, namely the Friedel-Crafts acylation to produce the starting material and subsequent nitration and reduction steps, were well established by the late 19th and early 20th centuries. Key publications from this era, such as those in "Berichte der deutschen chemischen Gesellschaft" and "Journal of the Chemical Society," laid the groundwork for these types of aromatic transformations.

The compound gained more specific attention later as an important intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals. For instance, it is a known starting material in some synthetic routes for the anti-cancer drug Nilotinib.

Synthetic Routes and Experimental Protocols

The most common and industrially relevant synthesis of this compound is a two-step process.

4.1. Step 1: Nitration of 4-Methylacetophenone

The first step involves the electrophilic aromatic substitution of 4-methylacetophenone to introduce a nitro group at the 3-position. The methyl and acetyl groups on the aromatic ring direct the incoming nitro group to the positions ortho and meta to themselves. Due to steric hindrance from the acetyl group and the ortho,para-directing effect of the methyl group balanced against the meta-directing effect of the acetyl group, the major product of nitration is 1-(3-nitro-4-methylphenyl)ethanone.

Experimental Protocol: Nitration of 4-Methylacetophenone

  • Materials:

    • 4-Methylacetophenone

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Dichloromethane or other suitable organic solvent

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add 4-methylacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature is maintained at or below 5 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in a separate ice bath.

    • Add the nitrating mixture dropwise to the solution of 4-methylacetophenone in sulfuric acid, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude 1-(3-nitro-4-methylphenyl)ethanone.

    • Filter the precipitate and wash with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

4.2. Step 2: Reduction of 1-(3-nitro-4-methylphenyl)ethanone

The second step is the reduction of the nitro group of 1-(3-nitro-4-methylphenyl)ethanone to an amino group to yield the final product. Several methods can be employed for this transformation, including catalytic hydrogenation or reduction with metals in acidic media.

Experimental Protocol: Reduction of 1-(3-nitro-4-methylphenyl)ethanone

  • Materials:

    • 1-(3-nitro-4-methylphenyl)ethanone

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution

    • Ethyl acetate or other suitable organic solvent

  • Procedure using Tin(II) Chloride:

    • Dissolve 1-(3-nitro-4-methylphenyl)ethanone in ethanol or ethyl acetate in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

    • Heat the mixture at reflux for 1-3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the solution is basic (pH > 10). This will precipitate tin salts.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.

    • The product can be further purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.

StepReactantsProductTypical YieldMelting Point (°C)
1. Nitration 4-Methylacetophenone, HNO₃, H₂SO₄1-(3-nitro-4-methylphenyl)ethanone70-85%89-92
2. Reduction 1-(3-nitro-4-methylphenyl)ethanone, SnCl₂·2H₂O, HClThis compound80-95%108-111

Visualizations

6.1. Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 4-methylacetophenone.

Synthesis_Pathway 4-Methylacetophenone 4-Methylacetophenone 1-(3-nitro-4-methylphenyl)ethanone 1-(3-nitro-4-methylphenyl)ethanone 4-Methylacetophenone->1-(3-nitro-4-methylphenyl)ethanone Nitration Nitrating Mixture\n(HNO3, H2SO4) Nitrating Mixture (HNO3, H2SO4) This compound This compound 1-(3-nitro-4-methylphenyl)ethanone->this compound Reduction Reducing Agent\n(e.g., SnCl2/HCl) Reducing Agent (e.g., SnCl2/HCl)

Caption: Synthetic route to this compound.

6.2. Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Start_Nitration Mix 4-Methylacetophenone and H2SO4 at 0°C Add_Nitrating_Mixture Add Nitrating Mixture (HNO3/H2SO4) < 10°C Start_Nitration->Add_Nitrating_Mixture Stir_Room_Temp Stir at Room Temperature (2-4 hours) Add_Nitrating_Mixture->Stir_Room_Temp Quench_on_Ice Pour onto Ice Stir_Room_Temp->Quench_on_Ice Filter_and_Wash Filter and Wash Precipitate Quench_on_Ice->Filter_and_Wash Recrystallize_Nitro Recrystallize Intermediate Filter_and_Wash->Recrystallize_Nitro Start_Reduction Dissolve Nitro Intermediate Recrystallize_Nitro->Start_Reduction Proceed to Reduction Add_Reducing_Agent Add Reducing Agent (e.g., SnCl2/HCl) Start_Reduction->Add_Reducing_Agent Reflux Heat at Reflux (1-3 hours) Add_Reducing_Agent->Reflux Neutralize Neutralize with NaOH Reflux->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_and_Evaporate Dry and Evaporate Solvent Extract->Dry_and_Evaporate Purify_Final Purify Final Product Dry_and_Evaporate->Purify_Final Final_Product This compound Purify_Final->Final_Product Characterize

Caption: Laboratory workflow for synthesis and purification.

Conclusion

This compound is a valuable chemical intermediate with a straightforward and efficient synthetic pathway rooted in classic aromatic chemistry. This guide provides the essential technical details, including historical context, detailed experimental protocols, and data presentation, to support researchers and professionals in its synthesis and application. The provided visualizations of the synthetic pathway and experimental workflow serve to further clarify the process.

An In-depth Technical Guide to the Potential Reactivity of the Amino Group in 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential chemical reactivity of the amino group in 1-(3-Amino-4-methylphenyl)ethanone (CAS No: 17071-24-8). While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its reactivity based on established principles of organic chemistry and data from analogous structures. The guide covers key reactions such as N-acylation, diazotization, and the synthesis of quinoline derivatives, providing representative experimental protocols and expected outcomes. This information is intended to serve as a foundational resource for researchers utilizing this compound as a building block in synthetic and medicinal chemistry.

Introduction

This compound is an aromatic ketone containing a primary amino group, making it a versatile intermediate in organic synthesis. The interplay between the electron-withdrawing acetyl group and the electron-donating amino and methyl groups on the phenyl ring dictates its reactivity. The amino group, in particular, serves as a key functional handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures with potential applications in drug discovery and materials science. This guide will focus on the principal reactions involving the amino moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computed or sourced from chemical databases.

PropertyValueSource
CAS Number 17071-24-8[1][2]
Molecular Formula C₉H₁₁NO[3]
Molecular Weight 149.19 g/mol [3]
Appearance Solid[2]
SMILES CC1=C(C=C(C=C1)C(=O)C)N[2]
InChI Key MCQYTLIHRDCHHT-UHFFFAOYSA-N[2]

Reactivity of the Amino Group

The primary amino group in this compound is a nucleophilic center and can undergo a range of characteristic reactions of aromatic amines.

N-Acylation

N-acylation is a fundamental reaction to form an amide linkage, which is a common motif in pharmaceuticals. This reaction can also serve as a method to protect the amino group during subsequent synthetic steps.

Expected Reaction: The amino group of this compound is expected to react readily with acylating agents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivative.

N_Acylation reactant1 This compound product N-Acyl Derivative reactant1->product Base (e.g., Pyridine, Triethylamine) reactant2 Acylating Agent (e.g., Acyl Chloride, Anhydride) reactant2->product

N-Acylation of this compound.

Experimental Protocol (Representative)

Synthesis of 1-(3-acetamido-4-methylphenyl)ethanone:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) to the stirred solution. If using an acyl chloride in a non-basic solvent, add a non-nucleophilic base like triethylamine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

ReactantAcylating AgentSolventBaseExpected Product
This compoundAcetic AnhydridePyridinePyridine1-(3-Acetamido-4-methylphenyl)ethanone
This compoundBenzoyl ChlorideDichloromethaneTriethylamine1-(3-Benzamido-4-methylphenyl)ethanone
Diazotization

Diazotization of the primary aromatic amino group forms a highly versatile diazonium salt intermediate. This intermediate can be subsequently converted into a wide array of functional groups through Sandmeyer and related reactions.

Expected Reaction: Treatment of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures will yield the corresponding diazonium salt. This salt can then be reacted with various nucleophiles to replace the diazonium group.

Diazotization start This compound diazonium Diazonium Salt Intermediate start->diazonium NaNO2, HX 0-5 °C products Substituted Products (Halogen, Cyano, Hydroxyl, etc.) diazonium->products Nucleophile (e.g., CuX, KCN, H2O)

Diazotization and subsequent reactions.

Experimental Protocol (Representative)

General procedure for diazotization and substitution:

  • Dissolve this compound (1.0 eq) in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • For Sandmeyer-type reactions, add the diazonium salt solution to a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) and heat the mixture to facilitate the substitution.

  • After the reaction is complete (indicated by the cessation of nitrogen gas evolution), cool the mixture and extract the product with an organic solvent.

  • Purify the product by distillation, recrystallization, or column chromatography.

Reagents for DiazotizationSubsequent ReagentExpected Product
NaNO₂, HClCuCl1-(3-Chloro-4-methylphenyl)ethanone
NaNO₂, HBrCuBr1-(3-Bromo-4-methylphenyl)ethanone
NaNO₂, H₂SO₄KI1-(3-Iodo-4-methylphenyl)ethanone
NaNO₂, H₂SO₄H₂O, heat1-(3-Hydroxy-4-methylphenyl)ethanone
Quinoline Synthesis

The amino group of this compound makes it a suitable precursor for the synthesis of substituted quinolines, a class of heterocyclic compounds with a wide range of biological activities.[4][5][6] Two classical methods for this transformation are the Skraup and Doebner-von Miller syntheses.

3.3.1. Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[7]

Expected Reaction: The reaction of this compound with glycerol under acidic and oxidizing conditions is expected to yield a substituted quinoline. The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and oxidation.

Skraup_Synthesis reactant1 This compound product Substituted Quinoline reactant1->product H2SO4, Oxidizing Agent (e.g., Nitrobenzene) reactant2 Glycerol reactant2->product

Skraup synthesis of a substituted quinoline.

Experimental Protocol (Representative)

  • To a mixture of this compound (1.0 eq) and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), cautiously add concentrated sulfuric acid.

  • Add glycerol (3-4 eq) to the mixture.

  • Heat the reaction mixture, often with the addition of a moderator like ferrous sulfate to control the exothermic reaction.[7]

  • After the initial vigorous reaction subsides, continue heating for several hours to complete the reaction.

  • Cool the mixture and pour it into water.

  • Neutralize the excess acid with a base (e.g., sodium hydroxide).

  • Isolate the crude product by steam distillation or extraction with an organic solvent.

  • Purify the substituted quinoline by fractional distillation or chromatography.

3.3.2. Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce quinolines.[8]

Expected Reaction: this compound can be reacted with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield a substituted quinoline.

DvM_Reaction reactant1 This compound product Substituted Quinoline reactant1->product Acid Catalyst (e.g., HCl, H2SO4) reactant2 α,β-Unsaturated Carbonyl reactant2->product

Doebner-von Miller synthesis of a quinoline.

Experimental Protocol (Representative)

  • Dissolve this compound (1.0 eq) in a suitable solvent, often with the addition of a strong acid like hydrochloric acid or sulfuric acid.

  • Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone) to the reaction mixture.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and neutralize it with a base.

  • Extract the product with an organic solvent.

  • Purify the resulting quinoline derivative by standard methods.

Potential Biological Activity of Derivatives

Quinolines are a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[4][5][6][9] The synthesis of novel quinoline derivatives from this compound could lead to the discovery of new therapeutic agents. The specific substitution pattern on the quinoline ring, originating from the starting aniline, can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds. Further screening of these derivatives against various biological targets would be a promising area of research.

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its primary amino group. This guide has outlined the expected chemical behavior of this compound in key transformations such as N-acylation, diazotization, and quinoline synthesis. While specific experimental data for this particular molecule is scarce, the provided representative protocols, based on well-established organic reactions, offer a solid foundation for its use in the synthesis of a diverse range of derivatives. The potential for these derivatives to exhibit interesting biological activities makes this compound a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions on 1-(3-Amino-4-methylphenyl)ethanone. Due to a lack of specific experimental literature for this particular molecule, this document leverages established principles of electrophilic aromatic substitution (EAS) to forecast reaction outcomes, including regioselectivity and potential yields. The directing effects of the amino, methyl, and acetyl groups are analyzed to predict the major products of halogenation, nitration, sulfonation, and Friedel-Crafts reactions. This guide also presents adapted experimental protocols from analogous reactions to provide a practical starting point for the synthesis of derivatives of this compound, which may serve as valuable intermediates in drug discovery and development.

Introduction to Electrophilic Aromatic Substitution on this compound

This compound is a polysubstituted aromatic compound featuring a strong activating amino group, a weakly activating methyl group, and a deactivating acetyl group. The regioselectivity of electrophilic aromatic substitution reactions on this substrate is primarily governed by the powerful ortho-, para-directing influence of the amino group.[1][2] The interplay of electronic and steric effects of all three substituents determines the final product distribution.

The amino group (-NH2) is a potent activating group due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate.[3] The methyl group (-CH3) is a weak activator, donating electron density via an inductive effect.[3] Conversely, the acetyl group (-COCH3) is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position relative to itself.[2] In a competitive scenario, the strongly activating amino group will dominate the directing effects.[4]

Predicted Regioselectivity of Electrophilic Substitution

The primary sites for electrophilic attack on this compound are the positions ortho and para to the strongly activating amino group. The positions are numbered as follows for clarity:

Workflow for the nitration of this compound.

Predicted Products (after deprotection):

  • Major Products: 1-(3-Amino-2-nitro-4-methylphenyl)ethanone and 1-(3-Amino-6-nitro-4-methylphenyl)ethanone

Table 2: Predicted Quantitative Data for Nitration

ElectrophileReagentsPredicted Major Product(s)Predicted Yield Range (overall)
NO2+1. Acetic anhydride2. HNO3/H2SO43. H3O+1-(3-Amino-2-nitro-4-methylphenyl)ethanone, 1-(3-Amino-6-nitro-4-methylphenyl)ethanone50-70%

Experimental Protocol (Adapted from the nitration of acetanilide):

  • Protection: React this compound with acetic anhydride to form 1-(3-Acetamido-4-methylphenyl)ethanone.

  • Nitration: Dissolve the protected compound in concentrated sulfuric acid at 0-5°C. Slowly add a cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature. [5]3. Stir for 1-2 hours, then pour the mixture onto crushed ice to precipitate the nitrated product.

  • Filter, wash with cold water, and dry the solid.

  • Deprotection: Reflux the nitrated acetamide with aqueous acid (e.g., HCl) to hydrolyze the amide and yield the final product.

  • Neutralize the solution and isolate the product by filtration or extraction.

Sulfonation

Similar to nitration, direct sulfonation of the free amine can be challenging. Protection of the amino group is recommended.

Predicted Products (after deprotection):

  • Major Products: 4-Amino-5-acetyl-2-methylbenzenesulfonic acid and 2-Amino-5-acetyl-4-methylbenzenesulfonic acid

Table 3: Predicted Quantitative Data for Sulfonation

ElectrophileReagentsPredicted Major Product(s)Predicted Yield Range (overall)
SO31. Acetic anhydride2. Fuming H2SO43. H3O+4-Amino-5-acetyl-2-methylbenzenesulfonic acid, 2-Amino-5-acetyl-4-methylbenzenesulfonic acid60-80%

Experimental Protocol (Adapted from the sulfonation of acetanilide):

  • Protection: Prepare 1-(3-Acetamido-4-methylphenyl)ethanone as described for nitration.

  • Sulfonation: Heat the protected compound with fuming sulfuric acid (oleum) at a controlled temperature (e.g., 60-80°C) for several hours.

  • Carefully pour the reaction mixture onto ice to precipitate the sulfonic acid derivative.

  • Filter and wash the product.

  • Deprotection: Hydrolyze the acetamide group by heating with aqueous acid to obtain the final product.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with substrates containing an amino group, as the Lewis acid catalyst (e.g., AlCl3) complexes with the basic nitrogen atom, deactivating the ring. [6]Therefore, protection of the amino group is essential.

Signaling Pathway for Friedel-Crafts Acylation:

FC_Acylation Substrate 1-(3-Acetamido-4-methylphenyl)ethanone Attack Electrophilic Attack on Aromatic Ring Substrate->Attack Reagents Acyl Halide + AlCl3 Intermediate Acylium Ion Formation Reagents->Intermediate Intermediate->Attack Sigma Sigma Complex (Arenium Ion) Attack->Sigma Deprotonation Deprotonation Sigma->Deprotonation Product Acylated Product Deprotonation->Product

Mechanism of Friedel-Crafts Acylation.

Predicted Products (after deprotection):

  • Major Products: 1-(3-Amino-2-acyl-4-methylphenyl)ethanone and 1-(3-Amino-6-acyl-4-methylphenyl)ethanone

Table 4: Predicted Quantitative Data for Friedel-Crafts Acylation

ElectrophileReagentsPredicted Major Product(s)Predicted Yield Range (overall)
R-C=O+1. Acetic anhydride2. RCOCl, AlCl33. H3O+1-(3-Amino-2-acyl-4-methylphenyl)ethanone, 1-(3-Amino-6-acyl-4-methylphenyl)ethanone40-60%

Experimental Protocol (Adapted from the Friedel-Crafts acylation of acetanilide):

  • Protection: Synthesize 1-(3-Acetamido-4-methylphenyl)ethanone.

  • Acylation: Suspend the protected compound and aluminum chloride in an inert solvent (e.g., carbon disulfide or nitrobenzene).

  • Slowly add the acyl halide and stir the mixture, possibly with gentle heating.

  • After the reaction is complete, pour the mixture into a mixture of ice and concentrated HCl to decompose the aluminum chloride complex.

  • Isolate the acylated product by filtration or extraction.

  • Deprotection: Hydrolyze the acetamide to reveal the amino group.

Conclusion

The electrophilic substitution reactions on this compound are predicted to be predominantly directed by the strongly activating amino group, leading to substitution at the ortho positions (C2 and C6). Due to the basicity of the amino group, protection as an acetamide is a crucial step for successful nitration, sulfonation, and Friedel-Crafts reactions. The experimental protocols provided, adapted from similar reactions, offer a solid foundation for the synthesis of various derivatives of this compound. Further experimental work is necessary to determine the precise reaction conditions, yields, and isomer ratios for each specific reaction. These derivatives hold potential as key intermediates in the development of novel therapeutic agents.

References

Methodological & Application

synthesis of celecoxib from 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Celecoxib

An Overview of the Regioselective Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) from 4-Methylacetophenone

Introduction Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation. This document outlines the prevalent and well-established two-step synthetic pathway to produce Celecoxib. The synthesis commences with a Claisen condensation reaction, followed by a cyclocondensation reaction to form the characteristic 1,5-diarylpyrazole core of the Celecoxib molecule.

Note on Starting Material: The following protocol details the synthesis of Celecoxib starting from 4-Methylacetophenone . The initially specified starting material, 1-(3-Amino-4-methylphenyl)ethanone, is not documented in the scientific literature as a precursor for the synthesis of Celecoxib. The established and widely practiced synthesis, which is described herein, utilizes 4-Methylacetophenone.

Reaction Pathway The synthesis of Celecoxib is primarily achieved through a two-step process:

  • Step 1: Claisen Condensation This initial step involves the Claisen condensation of 4-methylacetophenone with an ethyl trifluoroacetate. This reaction is conducted in the presence of a base, such as sodium methoxide or sodium hydride, and typically in an aprotic organic solvent like toluene.[1][2] The outcome of this step is the formation of the intermediate compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[3]

  • Step 2: Cyclocondensation The intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is then reacted with 4-sulfamoylphenylhydrazine hydrochloride. This reaction is a cyclocondensation that results in the formation of the pyrazole ring, yielding Celecoxib.[3][4] This step is typically carried out in a solvent such as methanol or a mixture of ethyl acetate and water.[5]

Quantitative Data Summary

Table 1: Reagents and Conditions for the Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Step 1)

ReagentMolar RatioSolventBaseTemperature (°C)Reaction Time (hours)Yield (%)
4-Methylacetophenone1.0TolueneSodium Methoxide55-604~95
Ethyl Trifluoroacetate1.2TolueneSodium Methoxide55-604~95
4-Methylacetophenone1.0TolueneSodium Hydride60-65196
Ethyl Trifluoroacetate1.25TolueneSodium Hydride60-65196

Table 2: Reagents and Conditions for the Synthesis of Celecoxib (Step 2)

ReagentMolar RatioSolventTemperature (°C)Reaction Time (hours)Yield (%)
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione1.0Methanol6510High
4-sulfamoylphenylhydrazine hydrochloride1.1Methanol6510High
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione1.0Ethyl Acetate/Water75-805High
4-sulfamoylphenylhydrazine hydrochloride1.0Ethyl Acetate/Water75-805High

Experimental Protocols

Protocol 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

Materials:

  • 4-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide (30% solution in methanol) or Sodium Hydride

  • Toluene

  • 10% Aqueous Hydrochloric Acid

Procedure:

  • In a reaction vessel, dissolve 4-methylacetophenone (50 g, 0.373 mol) in toluene (250 ml).[6]

  • To this solution, add a 30% methanolic sodium methoxide solution (80.6 g, 0.447 mol).[6]

  • Add ethyl trifluoroacetate (63.58 g, 0.447 mol) to the reaction mixture at a temperature of 25-30°C.[6]

  • Increase the temperature of the reaction mixture to 55-60°C and maintain with stirring for approximately 4 hours to ensure the reaction goes to completion.[6]

  • After the reaction is complete, cool the mixture to 20-25°C.[6]

  • Wash the cooled reaction mixture with 10% aqueous hydrochloric acid (200 ml).[6]

  • Separate the organic layer and concentrate it under reduced pressure at 50-55°C to obtain 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione as an oily mass.[6]

Protocol 2: Synthesis of Celecoxib

Materials:

  • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • 4-sulfamoylphenylhydrazine hydrochloride

  • Methanol

  • Ethyl Acetate

  • Water

Procedure:

  • In a reaction vessel, prepare a mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g) and 4-sulfamoylphenylhydrazine hydrochloride (42.2 g) in methanol (860 ml).[5]

  • Heat the mixture to 65°C and stir for 10 hours.[5]

  • Cool the reaction mixture to 25-30°C.[5]

  • Remove the solvent completely under vacuum.[5]

  • To the residue, add a mixture of ethyl acetate (332 ml) and water (80 ml) and stir for 10 minutes.[5]

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 ml).[5]

  • Combine the organic layers and wash with water (2 x 80 ml).[5]

  • The crude Celecoxib can be further purified by treating the organic layer with activated carbon at 60°C, followed by filtration and crystallization.[5]

Visualizations

Celecoxib_Synthesis_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation Start 4-Methylacetophenone Intermediate 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione Start->Intermediate Reagent1 Ethyl Trifluoroacetate Reagent1->Intermediate Celecoxib Celecoxib Intermediate->Celecoxib Reagent2 4-sulfamoylphenylhydrazine hydrochloride Reagent2->Celecoxib cond1 Base (e.g., NaOMe) cond1->Intermediate Toluene, 55-60°C cond2 Solvent cond2->Celecoxib Methanol or Ethyl Acetate/Water, 65-80°C

Caption: Reaction pathway for the synthesis of Celecoxib.

Experimental_Workflow cluster_p1 Protocol 1: Intermediate Synthesis cluster_p2 Protocol 2: Celecoxib Synthesis p1_start Dissolve 4-Methylacetophenone in Toluene p1_add_reagents Add Sodium Methoxide and Ethyl Trifluoroacetate p1_start->p1_add_reagents p1_react Heat to 55-60°C for 4 hours p1_add_reagents->p1_react p1_cool Cool to 20-25°C p1_react->p1_cool p1_wash Wash with 10% HCl p1_cool->p1_wash p1_separate Separate Organic Layer p1_wash->p1_separate p1_concentrate Concentrate under Reduced Pressure p1_separate->p1_concentrate p1_product Intermediate Product p1_concentrate->p1_product p2_start Mix Intermediate and 4-sulfamoylphenylhydrazine HCl in Methanol p1_product->p2_start p2_react Heat to 65°C for 10 hours p2_start->p2_react p2_cool Cool to 25-30°C p2_react->p2_cool p2_evaporate Evaporate Solvent p2_cool->p2_evaporate p2_dissolve Dissolve in Ethyl Acetate/Water p2_evaporate->p2_dissolve p2_extract Separate and Extract Aqueous Layer p2_dissolve->p2_extract p2_wash Wash Combined Organic Layers p2_extract->p2_wash p2_purify Purify (e.g., Activated Carbon) p2_wash->p2_purify p2_product Final Product: Celecoxib p2_purify->p2_product

Caption: Experimental workflow for the synthesis of Celecoxib.

References

Application Notes and Protocol for the Diazotization of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a fundamental process in organic synthesis, enabling the conversion of primary aromatic amines into versatile diazonium salts. These intermediates are pivotal in the synthesis of a wide array of organic compounds, including azo dyes, and in the introduction of various functional groups onto an aromatic ring through reactions like the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions. This document provides a detailed protocol for the diazotization of 1-(3-Amino-4-methylphenyl)ethanone, a substituted aniline derivative, to form the corresponding diazonium salt. Due to their inherent instability, diazonium salts are typically prepared in situ and used immediately in subsequent reactions.[1][2][3][4] This protocol will, therefore, describe the preparation of the diazonium salt solution intended for immediate downstream application.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )GradeSupplier Example
This compoundC₉H₁₁NO149.19Reagent Grade (≥98%)Sigma-Aldrich
Sodium NitriteNaNO₂69.00ACS Reagent (≥97%)Fisher Scientific
Hydrochloric Acid, concentrated (37%)HCl36.46ACS ReagentVWR Chemicals
Distilled or Deionized WaterH₂O18.02--
IceH₂O (solid)18.02--
Starch-iodide paper---Carolina
Urea (optional)CH₄N₂O60.06ACS ReagentSigma-Aldrich

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Temperature Control: The reaction is highly exothermic and must be maintained at 0-5 °C. Loss of temperature control can lead to the decomposition of the diazonium salt, releasing nitrogen gas and potentially causing a dangerous pressure buildup.

  • Handling Diazonium Salts: Aryl diazonium salts are unstable and can be explosive in a dry, solid state.[1] This protocol is designed for the in-situ generation and use of the diazonium salt in solution to avoid isolation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Experimental Protocol

This protocol details the diazotization of a 10 mmol scale of this compound.

1. Preparation of the Amine Solution:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1.49 g (10 mmol) of this compound.

  • To the flask, add 15 mL of distilled water followed by the slow addition of 2.5 mL of concentrated hydrochloric acid (approx. 30 mmol).

  • Stir the mixture until the amine fully dissolves. Gentle warming may be applied if necessary, but the solution must be cooled back to room temperature before proceeding.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

2. Preparation of the Sodium Nitrite Solution:

  • In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol, 1.05 equivalents) of sodium nitrite in 5 mL of cold distilled water.

3. Diazotization Reaction:

  • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine solution over a period of 15-20 minutes.

  • Carefully monitor the internal temperature and maintain it between 0-5 °C throughout the addition. The rate of addition should be adjusted to prevent the temperature from exceeding 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.

4. Confirmation of Reaction Completion:

  • To confirm the completion of the diazotization, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.

  • If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after 5-10 minutes of stirring at 0-5 °C.

  • (Optional) If a downstream reaction is sensitive to excess nitrous acid, a small amount of urea can be added portion-wise until the starch-iodide test is negative.

The resulting pale yellow solution contains the 4-acetyl-2-methylbenzenediazonium chloride and should be used immediately in the subsequent synthetic step.

Data Presentation

Table 1: Reagent Quantities for Diazotization

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
This compound149.191.49101.0
Sodium Nitrite69.000.7210.51.05
Concentrated HCl (37%)36.46~2.9~30~3.0

Note: The exact mass of concentrated HCl may vary based on its density (approx. 1.18 g/mL). The volume used is 2.5 mL.

Experimental Workflow Diagram

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Amine_Prep Dissolve Amine in HCl(aq) Cooling Cool Amine Solution to 0-5 °C Amine_Prep->Cooling Nitrite_Prep Prepare NaNO2 Solution Addition Slowly Add NaNO2 Solution Nitrite_Prep->Addition Cooling->Addition Stirring Stir for 15-30 min at 0-5 °C Addition->Stirring Test Starch-Iodide Test Stirring->Test Test->Addition If Negative Use Immediate Use in Next Step Test->Use If Positive Diazotization_Mechanism cluster_reagents Reagent Activation cluster_reaction Reaction with Amine NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl HCl->HNO2 Nitrosonium NO⁺ (Nitrosonium Ion) HNO2->Nitrosonium + H⁺ N_Nitrosamine Ar-NH-N=O Nitrosonium->N_Nitrosamine Amine Ar-NH₂ Amine->N_Nitrosamine + NO⁺ Diazohydroxide Ar-N=N-OH N_Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, -H₂O

References

Application Notes and Protocols for Pyrazole Synthesis Using 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The versatile nature of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives using 1-(3-Amino-4-methylphenyl)ethanone as a key starting material. This precursor is of particular interest due to the presence of a reactive amino group, which can be further modified to generate diverse libraries of compounds for drug discovery programs.

The primary synthetic strategy outlined involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative to yield the final pyrazole product.

Key Synthetic Pathway

The synthesis of pyrazole derivatives from this compound typically proceeds through a chalcone intermediate. The general reaction scheme is as follows:

G start 1-(3-Amino-4- methylphenyl)ethanone chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation (Base, e.g., NaOH) aldehyde Aromatic Aldehyde (R-CHO) aldehyde->chalcone pyrazole Pyrazole Derivative chalcone->pyrazole Cyclization (e.g., Acetic Acid) hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->pyrazole

Caption: General workflow for the synthesis of pyrazoles from this compound.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediate

This protocol describes the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde to form the corresponding chalcone.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10-20% aqueous solution)

  • Hydrochloric acid (HCl) (for neutralization)

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir at room temperature.

  • Slowly add the sodium hydroxide solution dropwise to the reaction mixture while maintaining the temperature with an ice bath.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Expected Outcome:

The reaction is expected to yield the corresponding (E)-1-(3-amino-4-methylphenyl)-3-(aryl)prop-2-en-1-one derivative. The yield can vary depending on the specific aldehyde used.

Protocol 2: Synthesis of Pyrazole Derivative from Chalcone

This protocol details the cyclization of the synthesized chalcone with hydrazine hydrate to form the pyrazole ring.

Materials:

  • Synthesized chalcone intermediate from Protocol 1

  • Hydrazine hydrate (80-100%)

  • Glacial acetic acid or ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Add hydrazine hydrate (a slight excess, e.g., 1.1-1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.[5]

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter it directly. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude pyrazole derivative by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

Expected Outcome:

This reaction should yield the corresponding 5-aryl-3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-pyrazole. The yield and purity will depend on the specific chalcone used and the reaction conditions.

Data Presentation

The following tables summarize typical reaction parameters and potential biological activities for pyrazole derivatives synthesized from substituted acetophenones. While specific data for derivatives of this compound are not extensively reported, these tables provide a general reference based on analogous structures.

Table 1: Representative Reaction Conditions and Yields for Pyrazole Synthesis

Starting AcetophenoneReagent 1Reagent 2SolventReaction TimeYield (%)Reference
Substituted AcetophenonesAromatic AldehydeNaOH/EthanolEthanol2-3 h70-90 (for chalcone)[4]
Chalcone IntermediateHydrazine HydrateAcetic AcidAcetic Acid4-6 h60-85[5]
Ketones, AldehydesHydrazine MonohydrochlorideDMSO/O₂DMSO-up to 95[1]

Table 2: Biological Activities of Structurally Related Pyrazole Derivatives

Pyrazole Derivative ClassBiological ActivityTarget/Mechanism of ActionReported IC₅₀/MIC ValuesReference
Tetrasubstituted PyrazolesAnti-inflammatory-47.23% to 71.08% inhibition[6]
3-Aminopyrazole DerivativesAnticancer-IC₅₀ = 73 to 84 mg/mL (against various cancer cell lines)[7]
Schiff Base of 3-AminopyrazolesAnticancer-IC₅₀ = 0.40 µM (against HCT116)[8][9]
Pyrazole-based (thio)urea derivativesAntimicrobialDNA gyrase inhibitionMIC = 0.25 µg/mL (against S. aureus)[1]

Logical Workflow for Drug Discovery Application

The synthesis of a library of pyrazole derivatives from this compound can be integrated into a drug discovery workflow as illustrated below.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 1-(3-Amino-4- methylphenyl)ethanone chalcone_lib Chalcone Library (Varying R-CHO) start->chalcone_lib Parallel Synthesis pyrazole_lib Pyrazole Library chalcone_lib->pyrazole_lib Cyclization screening High-Throughput Screening (HTS) pyrazole_lib->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->sar Iterative Design preclin preclin lead_opt->preclin Preclinical Development

Caption: A logical workflow for the development of pyrazole-based drug candidates.

Conclusion

The use of this compound as a starting material provides a facile and efficient route to a diverse range of pyrazole derivatives. The protocols outlined in these application notes offer a solid foundation for researchers to synthesize and explore the potential of these compounds in various therapeutic areas. The presence of the amino functionality offers a handle for further chemical modifications, expanding the accessible chemical space for the development of novel drug candidates. Further investigation into the biological activities of pyrazoles derived specifically from this precursor is warranted to fully elucidate their therapeutic potential.

References

Application of 1-(3-Amino-4-methylphenyl)ethanone in the Development of Potent Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Amino-4-methylphenyl)ethanone is a valuable starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with therapeutic potential. Its substituted aniline structure provides a key scaffold for the construction of kinase inhibitors, a class of targeted therapy drugs that have revolutionized the treatment of cancer and other diseases. This application note details the use of this compound in the synthesis of novel 2,4-diaminopyrimidine derivatives as potent inhibitors of Anaplastic Lymphoma Kinase (ALK).

ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and nervous system.[1] However, chromosomal rearrangements involving the ALK gene can lead to the formation of oncogenic fusion proteins, such as NPM-ALK and EML4-ALK, which are implicated in the pathogenesis of various cancers, including anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[1][2][3] These fusion proteins lead to constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival.[2][3] Therefore, the development of small molecule inhibitors that target the ATP-binding site of ALK is a clinically validated strategy for the treatment of ALK-driven malignancies.[4]

This document provides a comprehensive overview of the synthetic route from this compound to a series of 2,4-diaminopyrimidine-based ALK inhibitors, along with their biological evaluation and the relevant experimental protocols.

Data Presentation

The following table summarizes the in vitro activity of a series of synthesized 2,4-diaminopyrimidine derivatives against ALK and their antiproliferative effects on the ALK-positive human anaplastic large cell lymphoma cell line SU-DHL1.

Compound IDRALK IC50 (nM)SU-DHL1 IC50 (nM)
1a H15.285.7
1b 4-fluoro8.542.1
1c 4-chloro5.125.3
1d 4-bromo4.822.9
1e 4-methyl10.355.6
1f 4-methoxy12.168.4
Crizotinib (Reference)2.420.1

Experimental Protocols

Synthesis of 2,4-Diaminopyrimidine Core

A key step in the synthesis of the target inhibitors involves the construction of the 2,4-diaminopyrimidine scaffold from this compound.

Protocol 1: Synthesis of N-(4-acetyl-2-methyl-5-aminophenyl)-N',N'-dimethylformamidine

  • To a solution of this compound (1.0 eq) in toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Reflux the reaction mixture for 16 hours.

  • Cool the reaction to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of the 2,4-Diaminopyrimidine Intermediate

  • Dissolve the crude N-(4-acetyl-2-methyl-5-aminophenyl)-N',N'-dimethylformamidine (1.0 eq) in isopropanol.

  • Add guanidine hydrochloride (2.0 eq) and sodium ethoxide (2.0 eq) to the solution.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude pyrimidine intermediate.

  • Purify the crude product by column chromatography on silica gel.

Final Compound Synthesis

The final inhibitor molecules are synthesized via a Suzuki coupling reaction.

Protocol 3: Suzuki Coupling to Synthesize Final Compounds (1a-1f)

  • To a reaction vessel, add the 2,4-diaminopyrimidine intermediate (1.0 eq), the appropriate arylboronic acid (1.2 eq), palladium(II) acetate (0.1 eq), and triphenylphosphine (0.2 eq).

  • Add a 2M aqueous solution of sodium carbonate (3.0 eq) and 1,4-dioxane.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 8 hours.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final compound.

Biological Evaluation

Protocol 4: ALK Kinase Assay

  • The ALK kinase activity is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The assay is performed in a 384-well plate containing ALK enzyme, a biotinylated peptide substrate, and ATP in kinase buffer.

  • Test compounds are added at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at room temperature.

  • The reaction is stopped by the addition of a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin.

  • After incubation, the TR-FRET signal is measured using a suitable plate reader.

  • IC50 values are calculated from the dose-response curves.

Protocol 5: Cell Proliferation Assay

  • SU-DHL1 cells are seeded in 96-well plates.

  • The cells are treated with various concentrations of the test compounds for 72 hours.

  • Cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay.

  • Luminescence is measured using a microplate reader.

  • IC50 values are determined from the dose-response curves.

Mandatory Visualization

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation A 1-(3-Amino-4- methylphenyl)ethanone C N-(4-acetyl-2-methyl-5- aminophenyl)-N',N'- dimethylformamidine A->C B DMF-DMA B->C E 2,4-Diaminopyrimidine Intermediate C->E D Guanidine HCl, NaOEt D->E G Final Inhibitor (e.g., Compound 1c) E->G F Arylboronic Acid, Pd(OAc)2, PPh3, Na2CO3 F->G H Final Inhibitor I ALK Kinase Assay H->I J SU-DHL1 Cell Proliferation Assay H->J K IC50 Determination I->K J->K

Caption: Synthetic and biological evaluation workflow.

G cluster_pathway ALK Signaling Pathway Inhibition ALK Oncogenic ALK (e.g., EML4-ALK) ADP ADP ALK->ADP Downstream Downstream Signaling (e.g., JAK/STAT, PI3K/AKT, RAS/MAPK) ALK->Downstream Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->ALK Proliferation Cell Proliferation & Survival Inhibitor->Proliferation Inhibits ATP ATP ATP->ALK Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

References

Application Note and Protocol: Synthesis of a Quinazoline Derivative via Condensation Reaction of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,7-dimethyl-4-phenylquinazoline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves a condensation reaction between 1-(3-Amino-4-methylphenyl)ethanone and benzaldehyde, followed by an oxidative cyclization. This application note includes a step-by-step procedure, a comprehensive list of materials and reagents, and methods for product purification and characterization.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have made them a significant focus of research in the field of drug discovery. The condensation reaction of ortho-aminoaryl ketones with aldehydes or other carbonyl compounds provides a versatile and efficient route to construct the quinazoline scaffold. This protocol details the synthesis of a specific quinazoline derivative using this compound as a key starting material, highlighting a practical approach for the generation of compound libraries for screening purposes.

Experimental Protocol

This protocol describes the synthesis of 2,7-dimethyl-4-phenylquinazoline through a two-step one-pot reaction involving the initial formation of an imine (Schiff base) from this compound and benzaldehyde, followed by an oxidative cyclization to yield the final quinazoline product.

Materials and Reagents
  • This compound (≥98% purity)

  • Benzaldehyde (≥99% purity)

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane (for chromatography)

  • Ethyl acetate (for chromatography)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Chromatography column

Procedure
  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.49 g, 10 mmol) and anhydrous ethanol (40 mL).

    • Stir the mixture at room temperature until the starting material is completely dissolved.

    • Add benzaldehyde (1.06 g, 1.02 mL, 10 mmol) to the solution.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1 mmol).

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

    • Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 7:3). The formation of the imine intermediate will be indicated by the appearance of a new spot with a higher Rf value than the starting amine.

  • Oxidative Cyclization:

    • After the initial 4 hours of reflux, slowly add potassium permanganate (1.58 g, 10 mmol) to the reaction mixture in small portions over 30 minutes. Caution: The addition of KMnO₄ can be exothermic.

    • Continue to reflux the mixture for an additional 8 hours. The color of the reaction mixture will change as the reaction progresses.

    • Monitor the formation of the quinazoline product by TLC (eluent: hexane/ethyl acetate 7:3).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane (50 mL) and stir for 10 minutes.

    • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with additional dichloromethane (2 x 20 mL).

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent (starting with 95:5 and gradually increasing the polarity to 80:20).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2,7-dimethyl-4-phenylquinazoline as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2,7-dimethyl-4-phenylquinazoline.

ParameterValue
Reactants
This compound1.49 g (10 mmol)
Benzaldehyde1.06 g (10 mmol)
Product
Product Name2,7-Dimethyl-4-phenylquinazoline
Molecular FormulaC₁₆H₁₄N₂
Molecular Weight234.30 g/mol
Theoretical Yield2.34 g
Actual Yield1.78 g
Percent Yield76%
Characterization
Melting Point110-112 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.10 (d, J = 8.4 Hz, 1H), 7.65-7.55 (m, 2H), 7.50-7.40 (m, 3H), 7.30 (d, J = 8.4 Hz, 1H), 2.80 (s, 3H), 2.55 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm)168.2, 160.5, 150.1, 138.5, 136.2, 130.1, 129.5, 128.8, 128.4, 127.3, 125.6, 121.8, 25.4, 21.9
Mass Spectrometry (ESI-MS) m/z235.1 [M+H]⁺

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Mix Reactants: - this compound - Benzaldehyde - Ethanol - p-TsOH start->reactants reflux1 2. Reflux (4h) Imine Formation reactants->reflux1 add_kmno4 3. Add KMnO₄ reflux1->add_kmno4 reflux2 4. Reflux (8h) Oxidative Cyclization add_kmno4->reflux2 workup 5. Work-up: - Quench with NaHSO₃ - Evaporate Ethanol - Extraction with DCM reflux2->workup purification 6. Purification: Column Chromatography workup->purification product Final Product: 2,7-Dimethyl-4-phenylquinazoline purification->product

Caption: Workflow for the synthesis of 2,7-dimethyl-4-phenylquinazoline.

Reaction Pathway

reaction_pathway reactant1 This compound C₉H₁₁NO label1 Ethanol, p-TsOH Reflux reactant2 Benzaldehyde C₇H₆O intermediate Imine Intermediate C₁₆H₁₅NO label2 KMnO₄ Reflux product 2,7-Dimethyl-4-phenylquinazoline C₁₆H₁₄N₂ label1->intermediate label2->product

Caption: Reaction pathway for the synthesis of the quinazoline derivative.

Application Notes and Protocols: 1-(3-Amino-4-methylphenyl)ethanone as a Versatile Intermediate in the Synthesis of Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 1-(3-amino-4-methylphenyl)ethanone as a key starting material in the synthesis of active pharmaceutical ingredients (APIs), specifically focusing on the class of tyrosine kinase inhibitors. This document outlines the synthetic pathways for Imatinib and Ponatinib, offering step-by-step experimental procedures and relevant quantitative data.

Introduction

This compound, also known as 3'-amino-4'-methylacetophenone, is a valuable building block in medicinal chemistry. Its substituted aniline structure provides a versatile scaffold for the construction of complex heterocyclic systems found in numerous targeted therapies. This intermediate is particularly significant in the synthesis of tyrosine kinase inhibitors (TKIs), a class of drugs that target specific signaling pathways involved in cancer cell proliferation and survival. This document details its application in the synthesis of two prominent TKIs: Imatinib and Ponatinib.

Synthetic Applications in API Synthesis

This compound serves as a precursor to key intermediates in the synthesis of Imatinib and Ponatinib. The general workflow involves the transformation of the acetyl and amino groups to construct the core structures of these APIs.

G A This compound B Key Intermediate Synthesis A->B C Imatinib Intermediate (N-(5-amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidineamine) B->C D Ponatinib Intermediate (Methyl 3-iodo-4-methylbenzoate) B->D E Coupling with Side Chains C->E Amide Coupling D->E Sonogashira Coupling & Amidation F Imatinib API E->F G Ponatinib API E->G G cluster_0 Cell Membrane PDGFR PDGF-R PI3K_AKT PI3K-AKT-mTOR Pathway PDGFR->PI3K_AKT cKit c-Kit cKit->PI3K_AKT BCR_ABL BCR-ABL (Cytosolic) RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF BCR_ABL->PI3K_AKT STAT JAK-STAT Pathway BCR_ABL->STAT Imatinib Imatinib Imatinib->PDGFR Imatinib->cKit Imatinib->BCR_ABL Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Apoptosis Apoptosis G cluster_0 Cell Membrane VEGFR VEGF-R Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGF-R Proliferation Cell Proliferation & Survival FGFR->Proliferation PDGFR PDGF-R PDGFR->Proliferation BCR_ABL BCR-ABL (Wild-type & Mutants including T315I) RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT STAT JAK-STAT Pathway BCR_ABL->STAT Ponatinib Ponatinib Ponatinib->VEGFR Ponatinib->FGFR Ponatinib->PDGFR Ponatinib->BCR_ABL RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1-(3-Amino-4-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and chemical industries. The described methodology is a robust two-step process commencing with the regioselective nitration of 4'-methylacetophenone, followed by the catalytic hydrogenation of the resulting nitro intermediate.

Chemical Pathway Overview

The synthesis proceeds through two key transformations:

  • Nitration: Electrophilic aromatic substitution on 4'-methylacetophenone using a nitrating mixture to introduce a nitro group at the 3-position, yielding 1-(4-methyl-3-nitrophenyl)ethanone.

  • Reduction: Catalytic hydrogenation of the nitro intermediate to afford the desired product, this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 1-(4-Methyl-3-nitrophenyl)ethanone

This protocol details the nitration of 4'-methylacetophenone. Strict temperature control is crucial for selective nitration and to minimize the formation of by-products.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
4'-Methylacetophenone134.1810.0074.531.0
Sulfuric Acid (98%)98.0836.50 (20 L)372.15.0
Nitric Acid (70%)63.017.42 (5.3 L)82.01.1
Crushed Ice-100--
Deionized Water-As needed--
Toluene-As needed--

Equipment:

  • 100 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling system capable of maintaining -10°C to 0°C

  • Large filtration apparatus (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Reactor Setup and Cooling: Charge the 100 L jacketed glass reactor with 36.5 kg of concentrated sulfuric acid. Begin cooling the acid to between -10°C and -5°C with vigorous stirring.

  • Addition of Starting Material: Once the sulfuric acid has reached the target temperature, slowly add 10.0 kg of 4'-methylacetophenone via the addition funnel over a period of 1-2 hours. Ensure the internal temperature does not exceed 0°C during the addition.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding 7.42 kg of concentrated nitric acid to a portion of the chilled sulfuric acid, maintaining a low temperature.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the reactor over 2-3 hours, maintaining the internal temperature between -5°C and 0°C. After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, slowly and carefully transfer the reaction mixture onto 100 kg of crushed ice in a separate large vessel with vigorous stirring. This will precipitate the crude product.

  • Isolation and Washing: Isolate the precipitated yellow solid by filtration. Wash the solid cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by slurrying in hot toluene followed by cooling and filtration.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Yield and Purity:

ParameterValue
Typical Yield 11.0 - 12.5 kg (82-93%)
Purity (HPLC) >98%
Appearance Pale yellow crystalline solid
Step 2: Large-Scale Synthesis of this compound

This protocol describes the catalytic hydrogenation of 1-(4-methyl-3-nitrophenyl)ethanone to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
1-(4-Methyl-3-nitrophenyl)ethanone179.1710.0055.81
Methanol-100 L-
Raney® Nickel (50% slurry in water)-1.00-
or 5% Palladium on Carbon (Pd/C)-0.50-
Hydrogen Gas2.02As needed-
Celite® or other filter aid-As needed-
Isopropanol-As needed-

Equipment:

  • 200 L stainless steel hydrogenation reactor (autoclave)

  • Filtration system

  • Crystallization vessel

  • Centrifuge or filtration unit for product isolation

  • Drying oven

Procedure:

  • Reactor Charging: Charge the 200 L hydrogenation reactor with 10.0 kg of 1-(4-methyl-3-nitrophenyl)ethanone and 100 L of methanol.

  • Catalyst Addition: Carefully add 1.0 kg of Raney® Nickel slurry (or 0.50 kg of 5% Pd/C) to the reactor. Ensure the catalyst is handled under a nitrogen atmosphere to prevent ignition.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas several times, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 5-10 bar (70-150 psi).

  • Reaction Conditions: Begin stirring and heat the reaction mixture to 40-50°C. The hydrogenation is an exothermic reaction, so cooling may be required to maintain the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours. Confirmation of completion should be done by HPLC or TLC analysis of a carefully degassed sample.

  • Catalyst Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtration should be performed under a nitrogen blanket as the catalyst can be pyrophoric.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Crystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature and then further cool in an ice bath to induce crystallization.

  • Isolation and Drying: Isolate the crystalline product by centrifugation or filtration. Wash the crystals with cold isopropanol and dry them in a vacuum oven at 50-60°C.

Expected Yield and Purity:

ParameterValue
Typical Yield 7.5 - 8.1 kg (90-97%)
Purity (HPLC) >99%
Appearance Off-white to light brown crystalline solid

Process Workflow and Diagrams

Synthesis Workflow Diagram

The following diagram illustrates the overall workflow for the large-scale synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 4'-Methylacetophenone Nitration Nitration (H₂SO₄, HNO₃, -5 to 0°C) Start->Nitration Quench Quenching on Ice Nitration->Quench FilterWash1 Filtration & Washing Quench->FilterWash1 Intermediate 1-(4-Methyl-3-nitrophenyl)ethanone FilterWash1->Intermediate Reduction Catalytic Hydrogenation (Raney Ni or Pd/C, H₂, 40-50°C) Intermediate->Reduction FilterCatalyst Catalyst Filtration Reduction->FilterCatalyst Concentration Solvent Removal FilterCatalyst->Concentration Crystallization Crystallization (Isopropanol) Concentration->Crystallization FinalProduct This compound Crystallization->FinalProduct

Caption: Overall synthesis workflow from starting material to final product.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependency of the key stages in the manufacturing process.

Logical_Flow cluster_input Raw Materials cluster_process Manufacturing Process cluster_output Final Product & Quality Control RM1 4'-Methyl- acetophenone Nitration Nitration Reaction RM1->Nitration RM2 Nitrating Agents (H₂SO₄, HNO₃) RM2->Nitration RM3 Hydrogen Source Reduction Hydrogenation Reaction RM3->Reduction RM4 Catalyst (Raney Ni / Pd/C) RM4->Reduction RM5 Solvents (Methanol, IPA) Workup1 Intermediate Isolation & Purification RM5->Workup1 RM5->Reduction Workup2 Product Isolation & Crystallization RM5->Workup2 Nitration->Workup1 Workup1->Reduction Reduction->Workup2 Product 1-(3-Amino-4-methyl- phenyl)ethanone Workup2->Product QC Quality Control (HPLC, NMR, etc.) Product->QC

Caption: Logical flow of materials and processes in the synthesis.

Application Notes and Protocols for the Purification of Crude 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 1-(3-Amino-4-methylphenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections outline common and effective purification techniques, including recrystallization and column chromatography, to achieve high purity of the target compound.

Introduction

This compound is a substituted acetophenone derivative whose purity is critical for the successful synthesis of downstream products in drug discovery and development. Crude reaction mixtures often contain unreacted starting materials, by-products, and other impurities that must be removed. This document provides standardized procedures for the purification of this compound to a high degree of purity.

Purification Strategies

The selection of a suitable purification strategy depends on the nature and quantity of the impurities present in the crude material, as well as the desired final purity and scale of the operation. The two most common and effective methods for the purification of this compound are recrystallization and column chromatography.

A general workflow for the purification of crude this compound is presented below.

PurificationWorkflow crude Crude 1-(3-Amino-4- methylphenyl)ethanone recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography For complex mixtures or high purity purity_analysis Purity Analysis (HPLC, GC-MS, NMR) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product (>98%) purity_analysis->pure_product If purity is satisfactory

Caption: General purification workflow for crude this compound.

Data Presentation

The following table summarizes the expected outcomes for the purification of crude this compound using the described methods. The data is representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodInitial Purity (Typical)Final Purity (Expected)Yield (Approximate)Scale
Recrystallization80-90%>98%70-85%Milligrams to Kilograms
Column Chromatography50-90%>99%50-80%Milligrams to Grams

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the solution to cool, causing the compound to crystallize out, leaving impurities in the solution.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a common solvent system for the recrystallization of amino-substituted aromatic compounds. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

RecrystallizationWorkflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration crystallize Induce Crystallization (add anti-solvent/cool) hot_filtration->crystallize cool Slow Cooling to Room Temperature crystallize->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Protocol 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Petroleum ether (or Hexane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Dry Packing: Add a small plug of cotton or glass wool to the bottom of the column. Cover it with a thin layer of sand. Pour the dry silica gel into the column and tap gently to ensure even packing.

    • Wet Packing (Slurry Method): Prepare a slurry of silica gel in the initial mobile phase. Pour the slurry into the column and allow it to settle, tapping the column to remove air bubbles.

  • Sample Loading:

    • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

  • Elution:

    • Start with a non-polar mobile phase, such as 100% petroleum ether.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient is to start with 5% ethyl acetate in petroleum ether and gradually increase to 20-30%. The optimal solvent system may need to be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

ChromatographyWorkflow start Crude Product load_sample Load Sample (Dry or Wet) start->load_sample pack_column Pack Column with Silica Gel pack_column->load_sample elute Elute with Solvent Gradient (e.g., Pet. Ether/ Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Experimental workflow for column chromatography purification.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify crude this compound to the high degree of purity required for subsequent synthetic applications.

Application Notes and Protocols for the Quantification of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-4-methylphenyl)ethanone is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control of starting materials, and impurity profiling in final products. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Method Principle Typical Application Advantages Disadvantages
HPLC-UV Separation by reverse-phase chromatography and detection by UV absorbance.Routine quality control, purity assessment, and content uniformity.Simple, robust, and widely available.Lower sensitivity and potential for interference from co-eluting compounds.
LC-MS/MS High-resolution separation by UPLC/HPLC coupled with highly selective and sensitive detection by tandem mass spectrometry.Trace level quantification, impurity profiling, and analysis in complex matrices.High sensitivity, high selectivity, and structural confirmation.Higher cost and complexity of instrumentation and method development.
GC-MS Separation of volatile (or derivatized) analytes by gas chromatography and detection by mass spectrometry.Analysis of residual solvents, and volatile impurities. Can be used for the analyte after derivatization.High chromatographic efficiency for volatile compounds.Requires derivatization for non-volatile analytes, potential for thermal degradation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample mixture. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 50:50 v/v) containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape. The exact ratio may need to be optimized.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data (Representative)

The following table presents representative quantitative data for the analysis of a similar aromatic amine by HPLC-UV. Actual results for this compound may vary and should be determined during method validation.

Parameter Value
Retention Time ~ 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification H->I LCMSMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Mobile Phase E LC System Equilibration A->E B Prepare Standards & IS F Inject Standards & Samples B->F C Prepare Samples & IS C->F D MS Parameter Optimization D->E E->F G MRM Data Acquisition F->G H Peak Integration G->H I Ratio Calculation (Analyte/IS) H->I J Quantification I->J

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-4-methylphenyl)ethanone is a versatile bifunctional building block for the synthesis of a variety of novel heterocyclic compounds. Its structure, featuring a nucleophilic amino group ortho to a methyl group and an electrophilic acetyl group, makes it an ideal precursor for constructing fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of quinoline and pyrazoloquinoline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

Application Notes: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and highly efficient method for the construction of the quinoline scaffold.[1][2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound is an excellent substrate for this reaction, leading to the formation of polysubstituted quinolines.

The reaction can be catalyzed by either acids (e.g., acetic acid, p-toluenesulfonic acid) or bases (e.g., potassium hydroxide, piperidine).[3] Modern variations of this protocol often employ microwave irradiation to significantly reduce reaction times and improve yields.[4] The choice of the active methylene compound allows for the introduction of diverse substituents on the newly formed pyridine ring of the quinoline system, enabling the generation of a library of novel compounds for biological screening. For example, reaction with 1,3-diketones like acetylacetone or ethyl acetoacetate yields highly functionalized quinoline derivatives.

The resulting quinoline derivatives are scaffolds of interest in drug discovery, with known antibacterial, antimalarial, anticancer, and anti-inflammatory activities.[5][6][7][8]

Experimental Protocols

Protocol 1: Synthesis of 2,4,7-Trimethyl-8-aminoquinoline via Microwave-Assisted Friedländer Annulation

This protocol describes the synthesis of a substituted quinoline from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (Pentane-2,4-dione)

  • Glacial Acetic Acid

  • Microwave reactor

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stirrer, add this compound (1 mmol, 149.19 mg).

  • To the vial, add acetylacetone (1.2 mmol, 120.14 mg, 0.12 mL).

  • Add glacial acetic acid (3 mL), which acts as both the solvent and the catalyst.[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 5-10 minutes.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,4,7-trimethyl-8-aminoquinoline.

Data Presentation

The following table summarizes representative yields for the Friedländer annulation of 2-aminoaryl ketones with active methylene compounds under different catalytic conditions.

Entry2-Aminoaryl KetoneActive Methylene CompoundCatalyst/ConditionsYield (%)Reference
12-AminoacetophenoneAcetylacetoneKOH, Ethanol, Reflux85[2]
22-AminobenzophenoneCyclohexanoneAcetic Acid, Microwave (160°C, 5 min)95[4]
32-AminoacetophenoneEthyl Acetoacetatep-TsOH, Solvent-free, 120°C92[9]
42-AminobenzaldehydeEthyl AcetoacetateHCl, H2O77-95[10]

Visualizations

experimental_workflow Experimental Workflow for Quinoline Synthesis reagents 1. Mix Reactants: - this compound - Acetylacetone - Glacial Acetic Acid mw_reaction 2. Microwave Irradiation (160°C, 5-10 min) reagents->mw_reaction workup 3. Work-up: - Quench with water - Neutralize with NaHCO3 - Extract with Ethyl Acetate mw_reaction->workup purification 4. Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product 5. Final Product: 2,4,7-Trimethyl-8-aminoquinoline purification->product

Caption: Workflow for the microwave-assisted synthesis of a substituted quinoline.

signaling_pathway Friedländer Annulation Pathway start_material This compound intermediate1 Aldol Condensation/ Schiff Base Formation start_material->intermediate1 diketone 1,3-Diketone (e.g., Acetylacetone) diketone->intermediate1 intermediate2 Cyclization & Dehydration intermediate1->intermediate2 Acid or Base Catalyst product Polysubstituted Quinoline intermediate2->product

Caption: General mechanism of the Friedländer annulation for quinoline synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1-(3-Amino-4-methylphenyl)ethanone. This guide addresses common experimental challenges and offers detailed protocols and data to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of N-acetyl-p-toluidine is resulting in a low yield. What are the potential causes?

A1: Low yields in this Friedel-Crafts acylation can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount or a slight excess of the catalyst is often necessary.

  • Reaction Temperature: The optimal temperature for this reaction can be critical. Low temperatures may lead to a sluggish reaction, while high temperatures can promote side reactions and decomposition. It is advisable to start at a low temperature (e.g., 0°C) and gradually warm to room temperature or slightly above, monitoring the reaction progress by TLC.

  • Purity of Reagents: Ensure the N-acetyl-p-toluidine, acetylating agent, and solvent are pure and free of contaminants that could interfere with the catalyst or reaction.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity of the acylation?

A2: The directing effect of the N-acetylamino and methyl groups on the aromatic ring influences the position of acylation. To favor the desired isomer (acylation at the position ortho to the amino group and meta to the methyl group):

  • Choice of Catalyst: The nature and amount of the Lewis acid can influence regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) may improve the yield of the desired isomer.

  • Solvent Effects: The polarity of the solvent can impact the reaction. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used.

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance the selectivity towards the thermodynamically favored product.

Q3: The hydrolysis of the N-acetyl group is incomplete or leads to decomposition of my product. What can I do?

A3: Incomplete hydrolysis or product degradation can be addressed by:

  • Acid Concentration and Temperature: Use a moderate concentration of a strong acid like hydrochloric acid. The reaction may require heating (reflux), but excessive temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction progress closely.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration for complete deprotection.

  • Work-up Procedure: Careful neutralization of the acidic reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) is crucial to prevent product degradation during extraction.

Q4: What is a viable alternative synthetic route to this compound?

A4: An alternative route involves the nitration of 4-methylacetophenone to form 4-methyl-3-nitroacetophenone, followed by the reduction of the nitro group to an amine. This avoids the protection-deprotection sequence of the amino group. However, the nitration step requires careful control of temperature to avoid the formation of other isomers. The subsequent reduction can be achieved using various methods, such as catalytic hydrogenation or metal/acid combinations (e.g., Sn/HCl).

Troubleshooting Guides

Low Yield in Friedel-Crafts Acylation of N-acetyl-p-toluidine
Symptom Possible Cause Suggested Solution
Reaction does not proceed or is very slowInactive catalystEnsure anhydrous conditions. Use freshly opened or properly stored Lewis acid.
Insufficient catalystUse at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.
Low reaction temperatureGradually increase the reaction temperature and monitor by TLC.
Low yield of desired product with starting material remainingIncomplete reactionIncrease reaction time or temperature.
Inefficient work-upEnsure complete extraction of the product from the aqueous layer.
Formation of a dark, tarry substanceHigh reaction temperaturePerform the reaction at a lower temperature.
Impure reagentsUse purified starting materials and solvents.
Issues with Hydrolysis of N-(5-acetyl-2-methylphenyl)acetamide
Symptom Possible Cause Suggested Solution
Incomplete hydrolysis (starting material remains)Insufficient reaction time or temperatureIncrease the reflux time or the temperature of the reaction.
Insufficient acid concentrationUse a higher concentration of hydrochloric acid.
Low yield of the final amine productProduct decomposition during reactionAvoid excessive heating or prolonged reaction times. Monitor the reaction closely.
Product degradation during work-upNeutralize the reaction mixture carefully and promptly after completion.

Data Presentation

Table 1: Effect of Catalyst on Friedel-Crafts Acylation Yield (Hypothetical Data)
CatalystMolar Ratio (Catalyst:Substrate)Temperature (°C)Reaction Time (h)Yield of N-(5-acetyl-2-methylphenyl)acetamide (%)
AlCl₃1.2 : 10 to RT4~85
FeCl₃1.2 : 1RT6~70
ZnCl₂1.5 : 1508~65
Table 2: Effect of Temperature on Friedel-Crafts Acylation Yield (Hypothetical Data)
Temperature (°C)CatalystReaction Time (h)Yield of N-(5-acetyl-2-methylphenyl)acetamide (%)
0AlCl₃6~75
Room TemperatureAlCl₃4~85
50AlCl₃2~80 (with potential for more byproducts)

Experimental Protocols

Protocol 1: Synthesis of N-(5-acetyl-2-methylphenyl)acetamide via Friedel-Crafts Acylation

Materials:

  • N-acetyl-p-toluidine

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • In a separate flask, dissolve N-acetyl-p-toluidine (1 equivalent) in anhydrous DCM.

  • Add the N-acetyl-p-toluidine solution dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-(5-acetyl-2-methylphenyl)acetamide by recrystallization or column chromatography.

Protocol 2: Hydrolysis of N-(5-acetyl-2-methylphenyl)acetamide

Materials:

  • N-(5-acetyl-2-methylphenyl)acetamide

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution (10 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask containing N-(5-acetyl-2-methylphenyl)acetamide, add a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly neutralize the mixture by adding 10 M sodium hydroxide solution until the pH is basic (pH > 8).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Protocol 3: Alternative Synthesis - Nitration of 4-Methylacetophenone and Subsequent Reduction

Step 3a: Nitration of 4-Methylacetophenone

Materials:

  • 4-Methylacetophenone

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flask, cool concentrated sulfuric acid to 0°C.

  • Slowly add 4-methylacetophenone to the cold sulfuric acid with stirring, maintaining the temperature below 10°C.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the 4-methylacetophenone solution, keeping the reaction temperature below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice melts.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry to obtain 4-methyl-3-nitroacetophenone.

Step 3b: Reduction of 4-Methyl-3-nitroacetophenone

Materials:

  • 4-Methyl-3-nitroacetophenone

  • Tin (Sn) granules or powder

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, add 4-methyl-3-nitroacetophenone and tin granules.

  • Slowly add concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Cool the reaction mixture and filter to remove any unreacted tin.

  • Make the filtrate basic by the addition of a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.

Visualizations

G cluster_0 Primary Synthetic Route N-acetyl-p-toluidine N-acetyl-p-toluidine N-(5-acetyl-2-methylphenyl)acetamide N-(5-acetyl-2-methylphenyl)acetamide N-acetyl-p-toluidine->N-(5-acetyl-2-methylphenyl)acetamide Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) This compound This compound N-(5-acetyl-2-methylphenyl)acetamide->this compound Acid Hydrolysis (HCl, H2O)

Caption: Primary synthetic workflow for this compound.

G cluster_1 Alternative Synthetic Route 4-Methylacetophenone 4-Methylacetophenone 4-Methyl-3-nitroacetophenone 4-Methyl-3-nitroacetophenone 4-Methylacetophenone->4-Methyl-3-nitroacetophenone Nitration (HNO3, H2SO4) This compound This compound 4-Methyl-3-nitroacetophenone->this compound Reduction (e.g., Sn, HCl)

Caption: Alternative synthetic workflow for this compound.

G Start Start Low_Yield Low_Yield Start->Low_Yield Check_Anhydrous Anhydrous Conditions? Low_Yield->Check_Anhydrous Yes Check_Catalyst_Amount Sufficient Catalyst? Check_Anhydrous->Check_Catalyst_Amount Yes Optimize_Conditions Optimize Reaction Conditions Check_Anhydrous->Optimize_Conditions No Check_Temperature Optimal Temperature? Check_Catalyst_Amount->Check_Temperature Yes Check_Catalyst_Amount->Optimize_Conditions No Check_Temperature->Optimize_Conditions No Success Success Check_Temperature->Success Yes Optimize_Conditions->Success

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

Technical Support Center: Synthesis of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(3-Amino-4-methylphenyl)ethanone, primarily through the reduction of 1-(4-methyl-3-nitrophenyl)ethanone. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, and I still have a significant amount of starting material (1-(4-methyl-3-nitrophenyl)ethanone). What could be the cause?

A1: Incomplete reduction is a common issue. Several factors could be at play:

  • Inactive Catalyst/Reagent: If you are performing a catalytic hydrogenation, the catalyst (e.g., Pd/C, PtO₂, Raney Nickel) may be old, poisoned, or improperly activated. For chemical reductions (e.g., Sn/HCl, Fe/NH₄Cl, SnCl₂), the metal may be passivated, or the reagents may be of low quality.

  • Insufficient Reducing Agent: Ensure you are using the correct stoichiometric amount or an appropriate excess of the reducing agent. For catalytic hydrogenations, ensure adequate hydrogen pressure and that the vessel is properly sealed.

  • Suboptimal Reaction Conditions: Temperature and pressure are critical for catalytic hydrogenations. Ensure your reaction is running at the recommended temperature and pressure for the specific catalyst and substrate. For chemical reductions, reaction time and temperature are key; ensure the reaction has been allowed to proceed for a sufficient duration.

  • Poor Solubility: The starting material must be soluble in the reaction solvent for the reduction to proceed efficiently. If solubility is an issue, consider a different solvent system.

Troubleshooting Steps:

  • Verify the activity of your catalyst or the quality of your reducing agents.

  • Increase the amount of reducing agent or hydrogen pressure.

  • Optimize reaction time and temperature based on literature for similar substrates.

  • Select a solvent in which the starting material is more soluble.

Q2: I've isolated my product, but it's contaminated with a side product where the ketone has also been reduced. How can I avoid this?

A2: The over-reduction of the ketone to an alcohol, forming 1-(3-Amino-4-methylphenyl)ethanol, is a known side reaction. This is particularly prevalent with strong reducing agents.

  • Choice of Reducing Agent: Strong hydrides like lithium aluminum hydride (LiAlH₄) are generally not suitable for this transformation as they will readily reduce both the nitro group and the ketone. Sodium borohydride (NaBH₄) is typically selective for the ketone and will not reduce the nitro group. For selective nitro reduction, metal-acid systems like Sn/HCl or SnCl₂ are often preferred as they are highly chemoselective for the nitro group.

  • Catalytic Hydrogenation Conditions: In catalytic hydrogenation, the choice of catalyst and conditions is crucial. For example, Platinum catalysts can be more prone to reducing the ketone than Palladium catalysts. Lowering the hydrogen pressure and temperature can often improve selectivity.

Troubleshooting Steps:

  • Switch to a more chemoselective reducing agent like SnCl₂ or an Fe/acid system.

  • If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C, Pt/C) and optimize conditions (lower pressure, lower temperature) to favor nitro group reduction.

Q3: My product is impure, and I suspect the presence of intermediates like hydroxylamines or azo compounds. How can I prevent their formation?

A3: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. The formation of azo and azoxy compounds can occur through the condensation of these intermediates.

  • Reaction Conditions: The formation of these intermediates as final side products is often a result of incomplete reaction or non-optimal pH.

  • Reducing Agent: Certain reducing agents are more prone to forming these side products. For instance, metal hydrides can sometimes yield azo compounds from aromatic nitro compounds.

Troubleshooting Steps:

  • Ensure the reaction goes to completion by extending the reaction time or increasing the amount of reducing agent.

  • Maintain the recommended pH throughout the reaction and workup.

  • Consider a different reducing system if the problem persists. Catalytic hydrogenation or SnCl₂ are generally effective at driving the reaction to the desired amine.

Quantitative Data on Side Products

The following table summarizes potential side products and their typical, illustrative yields under different reaction conditions. Please note that these are estimates based on the reduction of similar nitroacetophenones, and actual yields may vary depending on the specific experimental setup.

Side Product NameStructureFormation ConditionTypical Yield (%)Mitigation Strategy
1-(4-methyl-3-nitrophenyl)ethanol
alt text
Reduction with NaBH₄>90%Use a nitro-selective reducing agent like SnCl₂ or catalytic hydrogenation.
1-(3-Amino-4-methylphenyl)ethanol
alt text
Harsh catalytic hydrogenation (high pressure/temp) or use of strong, non-selective reducing agents.5-20%Use milder hydrogenation conditions or a more chemoselective reducing agent.
1-(4-methyl-3-hydroxylaminophenyl)ethanone
alt text
Incomplete reduction.2-10%Increase reaction time or amount of reducing agent.
Azo-bis(4-methylacetophenone)
alt text
Use of certain reducing agents (e.g., some metal hydrides), non-optimal pH.<5%Use a more robust reducing system like SnCl₂ or catalytic hydrogenation and ensure complete reaction.

Detailed Experimental Protocol: Reduction of 1-(4-methyl-3-nitrophenyl)ethanone with Tin(II) Chloride

This protocol is a reliable method for the chemoselective reduction of the nitro group.

Materials:

  • 1-(4-methyl-3-nitrophenyl)ethanone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-methyl-3-nitrophenyl)ethanone (1 equivalent) in ethanol (10-15 mL per gram of starting material).

  • To this solution, add tin(II) chloride dihydrate (3-4 equivalents).

  • With stirring, slowly add concentrated hydrochloric acid (a few drops) to initiate the reaction.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the mixture by adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). A thick, white precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visual Guides

Synthesis Pathway and Potential Side Products

Synthesis_Pathway start 1-(4-methyl-3-nitrophenyl)ethanone product This compound start->product Selective Nitro Reduction (e.g., SnCl2) sp1 Incomplete Reduction 1-(4-methyl-3-hydroxylaminophenyl)ethanone start->sp1 Insufficient Reducing Agent sp2 Ketone Reduction 1-(3-Amino-4-methylphenyl)ethanol product->sp2 Over-reduction of Ketone sp3 Azo Compound Formation sp1->sp3 Condensation

Caption: Reaction pathway for the synthesis of this compound and common side products.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Start check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Check Reagent Activity Increase Reagent Amount Optimize Conditions incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Retry check_purity Product Pure? complete->check_purity impure Impure Product check_purity->impure No pure Pure Product (Purification) check_purity->pure Yes troubleshoot_purity Identify Side Products Change Reducing Agent Optimize Selectivity impure->troubleshoot_purity troubleshoot_purity->start Retry with Modifications end End pure->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

troubleshooting celecoxib synthesis from 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Celecoxib. The primary focus is on the well-established synthetic route commencing from the Claisen condensation of 1-(4-methylphenyl)ethanone (p-methylacetophenone), followed by cyclization with 4-hydrazinobenzenesulfonamide hydrochloride. This document is intended for researchers, scientists, and professionals in drug development.

Experimental Workflow Overview

The synthesis of Celecoxib is typically a two-step process. The first step involves the formation of a key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, via a Claisen condensation. The second step is the cyclization of this dione with 4-hydrazinobenzenesulfonamide hydrochloride to yield Celecoxib.

cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization p-methylacetophenone p-methylacetophenone dione_intermediate 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione p-methylacetophenone->dione_intermediate Base (e.g., Sodium Methoxide) ethyl_trifluoroacetate ethyl_trifluoroacetate ethyl_trifluoroacetate->dione_intermediate dione_intermediate_2 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione hydrazine 4-hydrazinobenzenesulfonamide HCl celecoxib Celecoxib hydrazine->celecoxib dione_intermediate_2->celecoxib Solvent (e.g., Ethanol)

Caption: Overall workflow for the two-step synthesis of Celecoxib.

Troubleshooting Guide

This guide is presented in a question-and-answer format to address common issues encountered during the synthesis of Celecoxib.

Step 1: Claisen Condensation

Question 1: Why is the yield of the dione intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, consistently low?

Answer: Low yields in the Claisen condensation can be attributed to several factors:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A strong base, such as sodium methoxide or sodium hydride, is required to deprotonate the methyl group of p-methylacetophenone.[1][2] Ensure that the base is fresh and anhydrous. The stoichiometry of the base should be at least one equivalent, and in some protocols, a slight excess is used to drive the reaction to completion.[3]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While some procedures suggest room temperature, others may require heating to 55-65°C or even reflux, depending on the solvent and base used.[3][4] Inadequate temperature may lead to an incomplete reaction.

  • Solvent Purity: The use of anhydrous solvents (e.g., toluene, methanol, or MTBE) is crucial, as the presence of water can quench the base and hinder the reaction.[2][5]

  • Purity of Reactants: Ensure the p-methylacetophenone and ethyl trifluoroacetate are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.

Question 2: The reaction mixture turns dark, and multiple spots are observed on TLC. What are the possible side reactions?

Answer: A dark reaction mixture and multiple TLC spots suggest the occurrence of side reactions. Potential side reactions include:

  • Self-condensation of p-methylacetophenone: The base can catalyze the self-condensation of the starting ketone.

  • Decomposition of the product: The dione intermediate can be unstable under harsh basic conditions or high temperatures for extended periods.

  • Reactions with impurities: Impurities in the starting materials or solvent can lead to a variety of side products.

To mitigate these issues, consider the following:

  • Add the reactants slowly to control the reaction exotherm.

  • Optimize the reaction time; prolonged reaction times may not necessarily improve the yield and can lead to decomposition.

  • Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Step 2: Cyclization Reaction

Question 3: The cyclization reaction results in a mixture of regioisomers. How can the formation of the desired Celecoxib isomer be favored?

Answer: The formation of the undesired regioisomer, 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a known issue in Celecoxib synthesis.[2] To favor the formation of the desired 1,5-diarylpyrazole (Celecoxib):

  • pH Control: Maintaining an acidic pH (below 7) during the reaction is crucial for regioselectivity. The use of 4-hydrazinobenzenesulfonamide as its hydrochloride salt and sometimes the addition of an acid like aqueous HCl helps in controlling the pH.[6]

  • Solvent System: The choice of solvent can influence the regioselectivity. Solvents like ethanol, methanol, or mixtures with water are commonly used.[2][6]

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures, such as refluxing ethanol.[7] Careful control of the temperature as per the established protocol is important.

Question 4: The final product is difficult to purify and shows persistent impurities. What are the common impurities and how can they be removed?

Answer: Common impurities in the final product include the starting materials, the regioisomer, and other process-related impurities.[8]

  • Purification Techniques:

    • Recrystallization: This is the most common method for purifying crude Celecoxib. Various solvent systems have been reported, including ethanol/water, toluene, and acetone/toluene mixtures.[9][10]

    • Column Chromatography: For removing stubborn impurities, especially the regioisomer, column chromatography can be employed, although it may not be ideal for large-scale production.[2]

    • Activated Carbon Treatment: Treatment with activated carbon can help in removing colored impurities.[6]

Table 1: Troubleshooting Summary for Celecoxib Synthesis

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Step 1 Inactive or insufficient base, presence of water, incorrect temperature.Use fresh, anhydrous base in appropriate stoichiometry. Use anhydrous solvents. Optimize reaction temperature.
Side Reactions in Step 1 Prolonged reaction time, high temperature, impurities.Optimize reaction time. Control reaction exotherm. Use pure starting materials.
Formation of Regioisomer in Step 2 Incorrect pH, inappropriate solvent.Maintain acidic pH (below 7). Use appropriate solvent system (e.g., ethanol/water).
Difficult Purification of Final Product Presence of starting materials, regioisomer, and other side products.Recrystallize from a suitable solvent system. Consider activated carbon treatment. Use column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethyl group in the synthesis and activity of Celecoxib?

A1: The trifluoromethyl group plays a significant role in both the synthesis and the biological activity of Celecoxib. In the synthesis, its strong electron-withdrawing nature facilitates the Claisen condensation and influences the regioselectivity of the cyclization reaction. In terms of biological activity, the trifluoromethyl group is crucial for the selective inhibition of the COX-2 enzyme.

Q2: Can alternative bases be used for the Claisen condensation step?

A2: Yes, while sodium methoxide is commonly used, other strong bases like sodium hydride and sodium ethoxide have also been successfully employed.[1][5] The choice of base may necessitate adjustments to the solvent and reaction temperature.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.

  • Product Characterization: The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure. Purity is typically assessed by HPLC.

Q4: Is it possible to synthesize Celecoxib starting from 1-(3-Amino-4-methylphenyl)ethanone?

A4: Synthesizing Celecoxib from this compound is not a standard or well-documented route. A hypothetical pathway would involve the following transformations:

  • Diazotization: The 3-amino group would need to be converted to a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite and a strong acid.

  • Reduction: The diazonium salt would then need to be reduced to form a hydrazine derivative, (3-acetyl-2-methylphenyl)hydrazine.

  • Cyclization: This hydrazine would then be reacted with a suitable β-diketone, such as 1,1,1-trifluoro-4-(4-sulfamoylphenyl)butane-2,4-dione, to form the pyrazole ring.

Challenges with this hypothetical route include:

  • Stability of Intermediates: Diazonium salts can be unstable, and their reduction to hydrazines can be challenging and may require specific reducing agents like stannous chloride.

  • Availability of the β-Diketone: The required β-diketone is not a common starting material and would likely need to be synthesized separately.

  • Regioselectivity: The cyclization step would still present the challenge of controlling regioselectivity.

Due to these complexities and the lack of established protocols, this synthetic route would require significant research and development.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
  • To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous toluene, add 1-(4-methylphenyl)ethanone (1.0 equivalent) at room temperature under an inert atmosphere.[5]

  • Stir the mixture for 30 minutes.

  • Slowly add ethyl trifluoroacetate (1.1 equivalents) to the reaction mixture, maintaining the temperature below 30°C.

  • After the addition is complete, heat the mixture to 55-60°C and stir for 4-6 hours, monitoring the reaction by TLC.[3]

  • Cool the reaction mixture to room temperature and quench by adding it to a cold aqueous solution of hydrochloric acid (10%).

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude dione intermediate, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Protocol 2: Synthesis of Celecoxib
  • Dissolve the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equivalent) in ethanol.

  • Add 4-hydrazinobenzenesulfonamide hydrochloride (1.05 equivalents) to the solution.[6]

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 5-10 hours, monitoring the reaction by TLC or HPLC.[6]

  • After completion, cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate precipitation.

  • Filter the precipitated solid, wash with cold ethanol, and then with water.

  • Dry the solid under vacuum to obtain crude Celecoxib.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure Celecoxib.

Table 2: Summary of Reaction Conditions

Parameter Step 1: Claisen Condensation Step 2: Cyclization
Key Reactants 1-(4-methylphenyl)ethanone, Ethyl trifluoroacetate4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-hydrazinobenzenesulfonamide HCl
Base/Acid Sodium methoxide or Sodium hydrideHydrochloric acid (from starting material)
Solvent Toluene, Methanol, or MTBEEthanol, Methanol, or Ethanol/Water
Temperature 25°C to 65°CReflux (approx. 78-80°C)
Typical Reaction Time 4-24 hours5-10 hours
Work-up Acidic quench, extractionCooling, filtration
Purification Distillation (optional)Recrystallization

Logical Relationships in Troubleshooting

cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution low_yield Low Yield reagents Reagent Quality/Stoichiometry low_yield->reagents conditions Reaction Conditions (T, t) low_yield->conditions solvent Solvent Issues low_yield->solvent purify Recrystallize / Chromatograph low_yield->purify side_products Side Products / Impurities side_products->reagents side_products->conditions side_products->purify regioisomer Regioisomer Formation ph Incorrect pH regioisomer->ph regioisomer->purify check_reagents Verify Reagent Purity & Stoichiometry reagents->check_reagents optimize_conditions Optimize Temperature & Time conditions->optimize_conditions use_anhydrous Use Anhydrous Solvents solvent->use_anhydrous control_ph Maintain Acidic pH ph->control_ph

Caption: Troubleshooting logic for Celecoxib synthesis.

References

optimization of reaction conditions for 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and optimization of 1-(3-Amino-4-methylphenyl)ethanone, a key intermediate in pharmaceutical and chemical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely applicable and efficient route involves a two-step process starting from 4-methylacetophenone. The first step is the nitration of the aromatic ring to yield 1-(4-methyl-3-nitrophenyl)ethanone, followed by the selective reduction of the nitro group to an amine to obtain the final product.

Q2: Why is direct Friedel-Crafts acylation of 2-methylaniline not a recommended primary route?

A2: Direct Friedel-Crafts acylation of anilines, including 2-methylaniline, is generally unsuccessful. The amino group (-NH₂) is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This interaction forms a deactivated complex, preventing the desired acylation of the aromatic ring.[1][3] While protecting the amino group is a possible workaround, it adds steps to the synthesis, making the nitration/reduction pathway often more efficient.

Q3: What are the critical parameters to control during the nitration step?

A3: Temperature control is the most critical parameter during the nitration of acetophenone derivatives.[4] These reactions are highly exothermic, and poor temperature control can lead to the formation of dinitro byproducts and other impurities.[5] Maintaining a low temperature, typically between 0 and 5°C, is essential for achieving high selectivity and yield.[4]

Q4: Which analytical techniques are recommended for monitoring reaction progress and purity?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of products in both the nitration and reduction steps. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Synthetic Workflow

The following diagram outlines the recommended two-step synthesis of this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 4-Methylacetophenone Nitration Nitration (HNO3 / H2SO4) Start->Nitration Reagents Intermediate 1-(4-Methyl-3-nitrophenyl)ethanone Nitration->Intermediate Product Reduction Reduction (e.g., Fe/HCl) Intermediate->Reduction Starting Material for Step 2 Purification Purification (Crystallization/Chromatography) Reduction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Methyl-3-nitrophenyl)ethanone (Nitration)
  • Preparation : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 200 mL of concentrated sulfuric acid.

  • Cooling : Cool the flask in an ice-salt bath to between -5°C and 0°C.

  • Addition of Starting Material : Slowly add 67 g (0.5 mol) of 4-methylacetophenone to the cooled sulfuric acid while stirring. Maintain the temperature below 5°C during the addition.[4]

  • Preparation of Nitrating Mixture : In a separate beaker, prepare the nitrating mixture by slowly adding 45 mL of concentrated nitric acid to 55 mL of concentrated sulfuric acid. Cool this mixture to approximately 15°C.

  • Nitration Reaction : Add the prepared nitrating mixture dropwise to the solution of 4-methylacetophenone in sulfuric acid over a period of 45-60 minutes. It is crucial to maintain the reaction temperature between 0°C and 5°C throughout the addition.[4]

  • Reaction Completion : After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Work-up : Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. A yellow solid will precipitate.

  • Isolation : Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and then wash with a small amount of cold ethanol.

  • Drying : Dry the product in a vacuum oven at 40°C. The expected product is 1-(4-methyl-3-nitrophenyl)ethanone.

Step 2: Synthesis of this compound (Reduction)
  • Setup : In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 71.6 g (0.4 mol) of 1-(4-methyl-3-nitrophenyl)ethanone and 300 mL of ethanol.

  • Addition of Reducing Agent : To this suspension, add 134 g (2.4 mol) of iron powder.

  • Initiation : Heat the mixture to 70-75°C and then add 20 mL of concentrated hydrochloric acid dropwise. An exothermic reaction should commence.

  • Reaction : Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

  • Filtration : After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron salts. Wash the celite pad with hot ethanol.

  • Solvent Removal : Combine the filtrates and evaporate the solvent under reduced pressure.

  • Extraction : Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Optimization of Reaction Conditions

Table 1: Optimization of Nitration Temperature
EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)Notes
125 (Room Temp)26578Significant dinitro byproduct formation.
210-1528288Reduced byproduct formation.
30-5 2 91 97 Optimal conditions for high yield and purity. [4]
4-10 to -538896Slower reaction rate.
Table 2: Screening of Reducing Agents for Nitro Group Reduction
EntryReducing SystemSolventTemperature (°C)Reaction Time (h)Yield (%)
1Fe / HCl Ethanol/Water Reflux 4 92
2SnCl₂·2H₂OEthanolReflux688
3H₂ (50 psi), Pd/C (5 mol%)Methanol25895
4Na₂S₂O₄Ethanol/WaterReflux1275

Note: While catalytic hydrogenation (H₂/Pd/C) provides a high yield, the use of iron/HCl is often preferred on a larger scale due to lower cost and operational simplicity.[6]

Troubleshooting Guide

Q: My nitration reaction resulted in a low yield and a dark, tarry mixture. What went wrong?

A: This is a common consequence of poor temperature control.[4]

  • Possible Cause : The temperature of the reaction likely exceeded the optimal 0-5°C range, leading to runaway side reactions and the formation of oxidation and dinitration byproducts.

  • Recommended Solution : Ensure your cooling bath is efficient and can maintain the low temperature throughout the exothermic addition of the nitrating mixture. Add the nitrating mixture very slowly, monitoring the internal temperature constantly. Vigorous stirring is also essential to dissipate heat and ensure homogeneity.[4]

Q: The reduction of the nitro group is incomplete, even after extended reaction times. What should I do?

A: Incomplete reduction can be due to several factors related to the reducing agent or reaction conditions.

  • Possible Cause 1 (Fe/HCl method) : The iron powder may be passivated (coated with an oxide layer) and not sufficiently activated.

  • Solution 1 : Ensure you are using a fine, high-surface-area iron powder. The initial addition of concentrated HCl is crucial for activating the iron surface.

  • Possible Cause 2 (Catalytic Hydrogenation) : The catalyst (e.g., Pd/C) may be poisoned or deactivated.

  • Solution 2 : Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds. Use fresh, high-quality catalyst. Ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer.

Q: I am observing an unexpected byproduct in my final product after reduction. How can I identify and prevent it?

A: The nature of the byproduct depends on the reduction method used.

  • Possible Cause (Catalytic Hydrogenation) : If other reducible functional groups are present, they might also be reduced. For instance, the ketone carbonyl group could be reduced to an alcohol.

  • Solution : A more chemoselective reducing agent like iron in acidic media or SnCl₂ is often better at selectively reducing the nitro group while leaving the ketone intact.[7][8]

  • Possible Cause (Hydride Reagents) : Using strong hydride reagents like LiAlH₄ is not recommended for aromatic nitro compounds as they can lead to the formation of azo compounds instead of the desired aniline.[9]

  • Solution : Stick to recommended methods like catalytic hydrogenation or dissolving metal reductions.

Troubleshooting Workflow: Low Yield in Reduction Step

G Start Low Yield in Reduction Step CheckTLC Is starting material still present? Start->CheckTLC IncompleteRxn Incomplete Reaction CheckTLC->IncompleteRxn Yes PurificationLoss Product Loss During Work-up/ Purification CheckTLC->PurificationLoss No CheckReagent Check Reducing Agent Activity (e.g., use fresh Fe powder) IncompleteRxn->CheckReagent ExtendRxn Extend Reaction Time & Monitor by TLC IncompleteRxn->ExtendRxn OptimizeWorkup Optimize Extraction pH & Recrystallization Solvent PurificationLoss->OptimizeWorkup SideReaction Side Reaction Occurred PurificationLoss->SideReaction AnalyzeByproduct Analyze Byproducts by MS/NMR & Adjust Reducing Agent SideReaction->AnalyzeByproduct

Caption: Decision tree for troubleshooting low yield in the reduction step.

References

preventing oxidation of the amino group in 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Amino-4-methylphenyl)ethanone, with a focus on preventing the oxidation of its amino group.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group of this compound prone to oxidation?

A1: The amino group in this compound, like other aromatic amines, is susceptible to oxidation due to the lone pair of electrons on the nitrogen atom, which can be easily removed. This oxidation is often accelerated by exposure to air (oxygen), light, and trace metal impurities. Oxidation can lead to the formation of colored byproducts, impacting the purity and reactivity of the compound in subsequent synthetic steps.

Q2: What are the common signs of oxidation in my sample of this compound?

A2: The primary indicator of oxidation is a change in the physical appearance of the compound. A pure sample should be a light-colored solid. The development of a yellow, brown, or dark purple color suggests the presence of oxidation byproducts. In solution, the appearance of color in a previously colorless solution is also a sign of degradation.

Q3: How can I prevent oxidation during storage and handling?

A3: To minimize oxidation during storage, it is recommended to:

  • Store the compound in a tightly sealed, amber-colored vial to protect it from light and air.

  • Purge the vial with an inert gas like argon or nitrogen before sealing.

  • Store the vial in a cool, dark, and dry place.

During handling, especially when preparing for a reaction, it is best practice to work under an inert atmosphere using techniques such as a glovebox or a Schlenk line. Using deoxygenated solvents for reactions is also crucial.

Q4: What are protecting groups and why are they necessary?

A4: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group, like an amine, to prevent it from reacting during a chemical transformation at another part of the molecule.[1] For this compound, protecting the amino group is essential to prevent its oxidation or unwanted side reactions when performing chemistry on the ketone or the aromatic ring. The protecting group can be selectively removed later in the synthetic sequence to restore the amino functionality.[1]

Q5: What are the most suitable protecting groups for the amino group of this compound?

A5: The most common and effective protecting groups for aromatic amines are the tert-butoxycarbonyl (Boc) and the acetyl (Ac) groups.

  • Boc Group: This is a widely used protecting group that is stable to a wide range of non-acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O and is readily removed with mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2]

  • Acetyl Group: This group can be introduced using acetic anhydride or acetyl chloride. It forms an amide (acetanilide) which is more stable to oxidation than the free amine. Deprotection typically requires harsher conditions, such as strong acid or base hydrolysis.

Troubleshooting Guides

Issue 1: My sample of this compound has discolored upon storage.
Possible CauseSolution
Exposure to Air and Light While it may not be possible to reverse the oxidation, for future storage, ensure the compound is in a well-sealed amber vial, purged with inert gas, and stored in a cool, dark place. For immediate use, the material may need to be purified by recrystallization or column chromatography before proceeding with a reaction.
Contamination Trace metal ions can catalyze oxidation. Ensure high-purity starting materials and solvents.
Issue 2: I am observing colored impurities in my reaction mixture.
Possible CauseSolution
Oxidation of the Starting Material The starting this compound may have already been partially oxidized. Purify the starting material before use.
Reaction Conditions are too Harsh High temperatures or the presence of oxidizing agents (even atmospheric oxygen) can cause oxidation. - Work under an inert atmosphere (N₂ or Ar). - Use deoxygenated solvents. - Consider running the reaction at a lower temperature.
Unprotected Amino Group The free amino group is reacting or degrading under the reaction conditions. Protect the amino group before proceeding with the synthesis.
Issue 3: My amino-protection reaction is not going to completion or is giving low yields.
Possible CauseSolution
Insufficient Reagent For Boc protection, ensure at least a slight excess of (Boc)₂O is used. For acetylation, use a sufficient amount of acetic anhydride or acetyl chloride.
Inadequate Base For Boc protection, a base like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or sodium bicarbonate is often required. Ensure the correct stoichiometry of the base is used. For acetylation, a base like pyridine is often used to scavenge the HCl produced when using acetyl chloride.
Low Reactivity of the Aromatic Amine Aromatic amines are generally less nucleophilic than aliphatic amines. The reaction may require gentle heating or a longer reaction time. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) in small amounts can sometimes accelerate the reaction.
Issue 4: I am having trouble removing the protecting group.
Possible CauseSolution
Incomplete Deprotection (Boc) The acidic conditions are not strong enough or the reaction time is too short. - Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). - Increase the reaction time and monitor by TLC.
Incomplete Deprotection (Acetyl) Acetyl groups are generally robust. Deprotection requires strong acidic (e.g., refluxing in 6M HCl) or basic (e.g., refluxing in aqueous NaOH) conditions.[3] These conditions may not be compatible with other functional groups in the molecule. Consider using a more labile protecting group like Boc for future syntheses.
Side Reactions During Deprotection (Boc) The tert-butyl cation generated during Boc deprotection can alkylate electron-rich aromatic rings.[4] While less of a concern for this specific deactivated ring, if side products are observed, consider using scavengers like triethylsilane or thioanisole in the deprotection mixture.

Experimental Protocols

Protocol 1: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, tert-butyl (4-acetyl-2-methylphenyl)carbamate.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Acetyl Protection of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as a base and catalyst)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add acetic anhydride (1.1 eq). Adding a catalytic amount of pyridine can accelerate the reaction.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully add water to quench the excess acetic anhydride.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(4-acetyl-2-methylphenyl)acetamide.

  • Purify by recrystallization if needed.

Protocol 3: Deprotection of Boc-Protected Amine

Materials:

  • tert-Butyl (4-acetyl-2-methylphenyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Add TFA (5-10 eq, often used as a 20-50% solution in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.

Data Presentation

Table 1: Comparison of Common Protecting Groups for this compound

Protecting GroupReagents for ProtectionConditions for DeprotectionAdvantagesDisadvantages
Boc (Boc)₂O, Base (e.g., Et₃N, DIPEA)Mild Acid (TFA, HCl in dioxane)Mild deprotection conditions, high yields.Acid-labile, potential for side reactions with t-butyl cation.[4]
Acetyl Acetic Anhydride or Acetyl ChlorideStrong Acid (e.g., 6M HCl, reflux) or Strong Base (e.g., NaOH, reflux)Very stable, low cost of reagents.Harsh deprotection conditions may not be compatible with other functional groups.

Table 2: Representative ¹H NMR Data for Protected Anilines

CompoundSolventChemical Shifts (δ, ppm) and Multiplicity
tert-Butyl (4-methoxyphenyl)carbamateCDCl₃7.26 (d, 2H), 6.82 (d, 2H), 6.44 (br s, 1H, NH), 3.77 (s, 3H, OCH₃), 1.50 (s, 9H, C(CH₃)₃)
tert-Butyl (4-bromophenyl)carbamateCDCl₃7.39 (d, 2H), 7.25 (d, 2H), 6.47 (br s, 1H, NH), 1.51 (s, 9H, C(CH₃)₃)
N-(4-acetylphenyl)acetamide-Note: Specific data for this exact compound is not readily available, but typical aromatic protons would appear between 7-8 ppm, the acetyl methyl protons around 2.5 ppm, the acetamido methyl protons around 2.2 ppm, and the NH proton as a broad singlet.

Note: The chemical shifts are approximate and can vary depending on the specific substitution pattern and the solvent used. This data is for structurally similar compounds and should be used as a reference.

Visualizations

Experimental_Workflow_Protection cluster_start Starting Material cluster_reaction Protection Reaction cluster_product Protected Compound start This compound reaction React with Protecting Group Reagent (e.g., (Boc)₂O or Ac₂O) start->reaction 1. Dissolve in Solvent 2. Add Base (if needed) product Protected Amine reaction->product 3. Stir at RT 4. Work-up & Purify

Figure 1. General workflow for the protection of the amino group.

Troubleshooting_Oxidation start Discoloration or Impurity Observed q1 Is the starting material pure? start->q1 sol1 Purify starting material (Recrystallization or Chromatography) q1->sol1 No q2 Are you working under inert atmosphere? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Implement inert atmosphere techniques (N₂ or Ar) q2->sol2 No q3 Are your solvents deoxygenated? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Deoxygenate solvents (e.g., sparging with N₂ or Ar) q3->sol3 No end Proceed with reaction q3->end Yes a3_yes Yes a3_no No sol3->end

Figure 2. Troubleshooting decision tree for oxidation issues.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_product Final Product start Protected Amine reaction Treat with Deprotecting Agent (e.g., TFA or HCl) start->reaction 1. Dissolve in Solvent product This compound reaction->product 2. Stir at RT 3. Neutralize & Work-up

Figure 3. General workflow for the deprotection of the amino group.

References

Technical Support Center: Purification of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-(3-Amino-4-methylphenyl)ethanone. Detailed experimental protocols and visual workflows are included to assist researchers in achieving high purity for this compound.

Troubleshooting Guide

Users often face challenges related to product purity, yield, and stability during the purification of this compound. This guide addresses the most common issues in a question-and-answer format.

Q1: My final product has a yellow or brownish tint. What is the cause and how can I remove it?

Possible Causes:

  • Oxidation: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.

  • Residual Nitro Compound: If the synthesis involves the reduction of a nitro precursor, incomplete reaction can leave highly colored starting material.

  • Chromatographic Artifacts: Prolonged exposure to silica gel, which is acidic, can sometimes cause degradation of sensitive amino compounds.

Solutions:

  • Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and drying steps.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat for a short period, then filter the hot solution through celite to remove the carbon and adsorbed impurities. Proceed with recrystallization.

  • Thorough Purification: Ensure complete separation from the nitro starting material by optimizing column chromatography or by performing a second purification step like recrystallization.

Q2: I'm observing significant peak tailing during silica gel column chromatography. How can I improve the peak shape and separation?

Possible Cause:

  • The basic amino group on your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to slow and uneven elution, resulting in broad, tailing peaks.

Solutions:

  • Mobile Phase Additive: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).

  • Use of Neutralized Silica: Pre-treat the silica gel with the eluent containing the basic additive before packing the column.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel, which are better suited for the purification of basic compounds.

Q3: My yield is low after purification. What are the potential reasons and how can I improve it?

Possible Causes:

  • Product Loss During Extraction: The amino group can be protonated in acidic aqueous layers, leading to loss of product from the organic phase during workup.

  • Irreversible Adsorption on Silica Gel: Strong interaction with the stationary phase can lead to incomplete elution of the product from the column.

  • Suboptimal Recrystallization Conditions: Choosing a solvent in which the product is too soluble at room temperature will result in significant loss.

Solutions:

  • Control pH During Workup: During aqueous extractions, ensure the pH of the aqueous layer is neutral or slightly basic before extracting the product into the organic solvent.

  • Optimize Chromatography: Use the strategies mentioned in Q2 to minimize strong adsorption to the silica gel.

  • Careful Solvent Selection for Recrystallization: Perform a solvent screen to identify a solvent or solvent system in which the product has high solubility when hot and low solubility when cold.

Q4: How can I confirm the purity of my final product?

Answer:

  • A combination of analytical techniques should be used to assess the purity of this compound:

    • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified product should appear as a single spot.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound and what are the likely impurities from this synthesis?

A: A common and efficient method for the synthesis of this compound is the reduction of its nitro precursor, 1-(4-methyl-3-nitrophenyl)ethanone.

Likely Impurities:

  • Unreacted Starting Material: 1-(4-methyl-3-nitrophenyl)ethanone.

  • Intermediates from Incomplete Reduction: Such as nitroso or hydroxylamine derivatives.

  • Side-Products: Depending on the reducing agent and conditions, other functional groups could potentially be reduced, though the nitro group is generally the most reactive.

Q: What are the recommended storage conditions for purified this compound?

A: As an aromatic amine, the compound is susceptible to oxidation and degradation. It should be stored as a solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended), and in a cool, dark place. For long-term storage, refrigeration is advised.

Q: Can I use recrystallization as the sole purification method?

A: Recrystallization can be a very effective purification technique, especially for removing impurities with different solubility profiles. However, its success is highly dependent on the nature and amount of impurities present. For a crude product from a synthesis, it is often recommended to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization to achieve high purity.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general method for the purification of crude this compound.

  • Preparation of the Crude Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

    • For dry loading, add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring an even and compact bed.

  • Sample Loading:

    • Wet Loading: Carefully add the dissolved crude product solution to the top of the silica gel bed.

    • Dry Loading: Carefully add the silica gel with the adsorbed crude product to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity solvent system and gradually increase the polarity.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., from 9:1 to 7:3 v/v)
Mobile Phase Additive 0.5% Triethylamine (v/v)
Monitoring TLC with UV visualization (254 nm)
Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixtures) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Solvent System Examples for Aromatic Amines/Ketones
Ethanol/Water
Isopropanol
Toluene
Ethyl Acetate/Hexane

Visual Workflows

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Start 1-(4-Methyl-3-nitrophenyl)ethanone Reaction Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Reaction Crude Crude This compound Reaction->Crude Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc + TEA) Crude->Chromatography Recrystallization Recrystallization (e.g., Ethanol/Water) Chromatography->Recrystallization Optional (for high purity) PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct TLC TLC PureProduct->TLC NMR NMR PureProduct->NMR HPLC HPLC PureProduct->HPLC MS MS PureProduct->MS

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingLogic cluster_issues Observed Issues cluster_solutions Potential Solutions ImpureProduct Impure Product ColoredProduct Colored Product (Yellow/Brown) ImpureProduct->ColoredProduct TailingPeaks Tailing Peaks in Chromatography ImpureProduct->TailingPeaks LowYield Low Yield ImpureProduct->LowYield Charcoal Activated Carbon Treatment ColoredProduct->Charcoal InertAtmosphere Use Inert Atmosphere ColoredProduct->InertAtmosphere BaseAdditive Add Base (TEA) to Eluent TailingPeaks->BaseAdditive ChangeStationaryPhase Use Alumina or Amine-Silica TailingPeaks->ChangeStationaryPhase pH_Control Control pH in Workup LowYield->pH_Control SolventScreen Recrystallization Solvent Screen LowYield->SolventScreen

Caption: Troubleshooting logic for common purification issues.

dealing with impurities in commercial 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-(3-Amino-4-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: While the exact impurity profile can vary between suppliers, common impurities in commercially available this compound may arise from the synthesis process. A common synthetic route is the reduction of 1-(4-methyl-3-nitrophenyl)ethanone. Based on this, potential impurities could include:

  • Starting Material: Unreacted 1-(4-methyl-3-nitrophenyl)ethanone.

  • Isomeric Impurities: Positional isomers such as 1-(5-amino-2-methylphenyl)ethanone, arising from impurities in the starting materials.

  • Byproducts of Reduction: Intermediates from the reduction process, such as hydroxylamines or azo compounds.

  • Solvent Residues: Residual solvents from the synthesis and purification steps (e.g., ethanol, ethyl acetate, hexane).

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities, especially if not stored properly.

Q2: My sample of this compound has a dark color. What could be the cause and how can I fix it?

A2: A dark color, often ranging from yellow to brown, is typically due to the presence of oxidized impurities. Aromatic amines are prone to air and light-induced oxidation. To address this, you can:

  • Purify the material: Recrystallization or column chromatography can effectively remove these colored impurities.

  • Proper Storage: After purification, store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent re-oxidation.

Q3: I am observing peak tailing during silica gel column chromatography of this compound. How can I improve the peak shape?

A3: Peak tailing is a common issue when purifying basic compounds like amines on acidic silica gel. The interaction between the basic amine and the acidic silanol groups on the silica surface causes this phenomenon. To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%), into the mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.

  • Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina or a functionalized silica gel, such as amine-functionalized silica.

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: The choice of solvent is crucial for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, you can explore single or mixed solvent systems. Common choices include:

  • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

  • Toluene/Hexane: Dissolve the compound in hot toluene and add hexane as the anti-solvent.

  • Ethyl Acetate/Hexane: This is another common solvent system for compounds of moderate polarity.

It is always recommended to perform small-scale solvent screening to identify the optimal system for your specific batch of the compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Column Chromatography 1. Irreversible adsorption onto the silica gel column due to strong acid-base interactions. 2. Product is too soluble in the chosen eluent and elutes with the solvent front. 3. Product is not sufficiently soluble in the eluent.1. Add a basic modifier like triethylamine (0.1-1%) to your eluent. 2. Start with a less polar eluent system and gradually increase the polarity. 3. Choose a more polar solvent system for your mobile phase.
Co-elution of Impurities with the Product 1. Similar polarity of the product and the impurity. 2. Inappropriate mobile phase composition.1. Optimize the eluent system. Use a shallower gradient or switch to an isocratic elution with a fine-tuned solvent ratio. 2. Consider a different stationary phase (e.g., alumina or a different functionalized silica). 3. If co-elution persists, consider an alternative purification method like recrystallization.
Product Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated, and the rate of cooling is too fast. 3. Presence of impurities that depress the melting point.1. Choose a solvent with a lower boiling point. 2. Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Attempt to purify the compound by another method, such as column chromatography, before recrystallization.
Multiple Spots on TLC After Purification 1. Incomplete purification. 2. Decomposition of the product on the TLC plate (silica is acidic).1. Repeat the purification step, ensuring careful fraction collection. 2. Add a small amount of triethylamine to the TLC developing solvent to prevent streaking and decomposition.

Data Presentation

The following tables provide illustrative data on the purification of this compound.

Table 1: Comparison of Purification Methods

Purification Method Initial Purity (HPLC Area %) Final Purity (HPLC Area %) Typical Yield (%) Notes
Silica Gel Column Chromatography ~90%>98%60-85%Addition of 0.5% triethylamine to the eluent is recommended.
Recrystallization (Ethanol/Water) ~90%>99%50-75%Can provide very high purity but may have lower yields.
Amine-Functionalized Silica Chromatography ~90%>98%70-90%Minimizes peak tailing and improves recovery for basic compounds.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a standard method for the purification of crude this compound using silica gel chromatography.

  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.

  • Loading the Sample: Carefully load the dissolved crude sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane). To mitigate peak tailing, it is advisable to add 0.5% triethylamine to the eluent mixture.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., ethanol) to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a solvent pair, add the hot anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid. Reheat to get a clear solution. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purity Analysis by HPLC

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis & Storage start Commercial 1-(3-Amino-4- methylphenyl)ethanone initial_analysis Purity Check (TLC/HPLC) start->initial_analysis Sample column_chrom Column Chromatography initial_analysis->column_chrom Purity < 98% recrystallization Recrystallization initial_analysis->recrystallization Purity > 95% & Crystalline final_analysis Purity & Identity Confirmation (HPLC, NMR, MS) column_chrom->final_analysis Purified Fractions recrystallization->final_analysis Purified Crystals storage Store under Inert Gas, Protected from Light final_analysis->storage Confirmed Pure Product

Figure 1. General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Sample is_colored Is the sample colored? start->is_colored purification_choice Choose Purification Method is_colored->purification_choice No activated_carbon Consider Activated Carbon Treatment during Recrystallization is_colored->activated_carbon Yes column_chrom Column Chromatography purification_choice->column_chrom Significant Impurities recrystallization Recrystallization purification_choice->recrystallization Minor Impurities check_purity Check Purity (HPLC/TLC) column_chrom->check_purity recrystallization->check_purity pure_product Pure Product check_purity->pure_product Purity OK re_purify Re-purify or try alternative method check_purity->re_purify Purity Not OK activated_carbon->purification_choice

Figure 2. Logical troubleshooting guide for purification of this compound.

Technical Support Center: Regioselectivity in Reactions with 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Amino-4-methylphenyl)ethanone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in electrophilic aromatic substitution reactions.

Understanding the Challenge: Competing Directing Effects

The primary challenge in controlling the regioselectivity of reactions with this compound arises from the competing directing effects of its substituents. The amino (-NH₂) group is a strong activating group and an ortho, para-director, while the acetyl (-COCH₃) group is a deactivating group and a meta-director. This often leads to a mixture of products, reducing the yield of the desired isomer.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Selectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

  • Question: My reaction is yielding a mixture of isomers instead of the desired single product. How can I improve the regioselectivity?

  • Answer: The most effective strategy to control regioselectivity is to protect the highly activating amino group. By converting the amino group to an acetamido group (-NHCOCH₃), you can moderate its activating effect and introduce steric hindrance, which will favor substitution at the position para to the amino group.

Issue 2: Formation of Poly-substituted Byproducts

  • Question: I am observing significant amounts of di- or tri-substituted products in my reaction. How can I achieve mono-substitution?

  • Answer: Polysubstitution is a common issue due to the high reactivity of the aniline ring. Protecting the amino group as an acetanilide is the most reliable method to prevent over-substitution by reducing the ring's activation. Additionally, carefully controlling the stoichiometry of the electrophile (using a 1:1 molar ratio or a slight excess of the substrate) can help minimize this side reaction.

Issue 3: Unexpected Formation of meta-Substituted Products

  • Question: During nitration with a strong acid mixture, I am getting a significant amount of the meta-nitro product. Why is this happening?

  • Answer: In strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This ion is a strong deactivating group and a meta-director, leading to the formation of the undesired meta-substituted product. To avoid this, it is crucial to protect the amino group before performing reactions in strong acids.

Issue 4: Reaction Mixture Darkening and Tar Formation

  • Question: My reaction mixture is turning dark brown, and I am getting a low yield of the desired product. What is causing this?

  • Answer: Anilines are susceptible to oxidation, especially under harsh reaction conditions. This can lead to the formation of colored impurities and polymeric materials. To mitigate this, consider the following:

    • Use purified reagents and solvents.

    • Perform the reaction at a lower temperature.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Protect the amino group to reduce its susceptibility to oxidation.

Frequently Asked Questions (FAQs)

  • Q1: Why is protecting the amino group so important for controlling regioselectivity?

    • A1: The unprotected amino group is a very strong activating group that can lead to multiple products and side reactions. Converting it to an acetamido group serves two main purposes: it moderates the activating effect, preventing polysubstitution, and its steric bulk hinders substitution at the ortho positions, thereby favoring the para product.[1]

  • Q2: What are the most common protecting groups for anilines?

    • A2: The acetyl group (-COCH₃) is the most common and cost-effective protecting group for anilines. Other options include benzoyl (-COC₆H₅) or trifluoroacetyl (-COCF₃) groups, which can offer different levels of steric hindrance and reactivity.

  • Q3: How do I remove the acetyl protecting group after the reaction?

    • A3: The acetyl group can be removed by either acidic or basic hydrolysis. Refluxing with aqueous acid (e.g., HCl) or a base (e.g., NaOH) will hydrolyze the amide back to the free amine.

  • Q4: Can I perform a Friedel-Crafts reaction on unprotected this compound?

    • A4: No, Friedel-Crafts reactions typically fail with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring and preventing the reaction. The amino group must be protected before attempting a Friedel-Crafts acylation or alkylation.

Data Presentation: Expected Regioselectivity in Electrophilic Aromatic Substitution

The following table summarizes the expected major products for electrophilic aromatic substitution reactions on this compound, both with and without protection of the amino group.

ReactionSubstrateExpected Major Product(s)Expected Isomer Ratio (ortho:meta:para to -NH₂)Rationale
Bromination This compoundMixture of isomersN/A (complex mixture)The strong activating -NH₂ group leads to multiple bromination products.
Bromination N-(4-acetyl-2-methylphenyl)acetamideN-(2-bromo-4-acetyl-6-methylphenyl)acetamidePredominantly orthoThe acetamido group directs ortho and para. The para position is blocked by the methyl group, and the other ortho position is sterically hindered by the acetyl group.
Nitration This compoundMixture, including significant meta productN/A (complex mixture)Protonation of the amino group in strong acid forms the meta-directing anilinium ion.
Nitration N-(4-acetyl-2-methylphenyl)acetamideN-(4-acetyl-2-methyl-5-nitrophenyl)acetamidePredominantly paraThe acetamido group directs primarily to the less sterically hindered para position.
Friedel-Crafts Acylation This compoundNo reactionN/AThe amino group complexes with the Lewis acid catalyst.
Friedel-Crafts Acylation N-(4-acetyl-2-methylphenyl)acetamideN-(4-acetyl-5-acyl-2-methylphenyl)acetamidePredominantly paraThe acetamido group directs acylation to the para position.

Experimental Protocols

Protocol 1: Protection of the Amino Group (N-Acetylation)

  • Objective: To synthesize N-(4-acetyl-2-methylphenyl)acetamide.

  • Materials: this compound, acetic anhydride, pyridine, dichloromethane (DCM), 1 M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified N-(4-acetyl-2-methylphenyl)acetamide.

Protocol 2: Regioselective Bromination of the Protected Amine

  • Objective: To synthesize N-(2-bromo-4-acetyl-6-methylphenyl)acetamide.

  • Materials: N-(4-acetyl-2-methylphenyl)acetamide, N-Bromosuccinimide (NBS), acetic acid, chloroform.

  • Procedure:

    • Dissolve N-(4-acetyl-2-methylphenyl)acetamide (1.0 eq) in a mixture of acetic acid and chloroform in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add NBS (1.05 eq) portion-wise to the stirred solution.

    • Allow the reaction to proceed at low temperature, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude product.

    • Purify by column chromatography or recrystallization.

Protocol 3: Deprotection of the Acetyl Group (Acidic Hydrolysis)

  • Objective: To synthesize 1-(5-Bromo-3-amino-4-methylphenyl)ethanone.

  • Materials: N-(2-bromo-4-acetyl-6-methylphenyl)acetamide, concentrated hydrochloric acid, ethanol, sodium hydroxide solution.

  • Procedure:

    • To a solution of N-(2-bromo-4-acetyl-6-methylphenyl)acetamide in ethanol, add concentrated hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution until the pH is basic.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify as necessary.

Visualizations

G cluster_0 Direct Electrophilic Substitution (Unprotected) cluster_1 Controlled Electrophilic Substitution (Protected) start_unprotected This compound electrophile_unprotected Electrophile (E+) start_unprotected->electrophile_unprotected Reaction mixture Mixture of Isomers (Poor Regioselectivity) electrophile_unprotected->mixture start_protected This compound protection N-Acetylation (Protection) start_protected->protection protected_intermediate N-(4-acetyl-2-methylphenyl)acetamide protection->protected_intermediate electrophile_protected Electrophile (E+) protected_intermediate->electrophile_protected Reaction substituted_protected Regioselective Product electrophile_protected->substituted_protected deprotection Hydrolysis (Deprotection) substituted_protected->deprotection final_product Desired Regioisomer deprotection->final_product

Caption: Workflow for achieving regioselectivity.

Caption: Competing directing effects.

References

stability issues of 1-(3-Amino-4-methylphenyl)ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3-Amino-4-methylphenyl)ethanone

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered under acidic conditions during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability under acidic conditions a concern?

This compound is an aromatic ketone containing a primary amino group. The amino group is basic and can be protonated under acidic conditions. This protonation can increase the compound's solubility in aqueous acidic solutions but may also render the molecule susceptible to degradation, potentially impacting experimental outcomes and product purity. Aromatic amines, in general, can be prone to degradation under stress conditions.[1]

Q2: What are the potential degradation pathways for this compound in an acidic medium?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, analogous compounds such as aminophenones and aromatic amines can undergo several acid-catalyzed reactions.[2] These may include:

  • Hydrolysis: Although the amide bond is more classically associated with hydrolysis, other functional groups can also be susceptible under harsh acidic conditions.

  • Oxidation: The amino group can be susceptible to oxidation, potentially forming nitroso or nitro derivatives, or N-oxides, especially in the presence of oxidizing agents.[2][3]

  • Polymerization/Condensation: Under certain acidic and temperature conditions, aromatic amines can undergo self-condensation or polymerization reactions, leading to the formation of colored impurities.

Q3: What are the typical signs of degradation of this compound in my experiment?

Signs of degradation can include:

  • A noticeable change in the color of the solution (e.g., turning yellow or brown).

  • The appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, GC-MS).

  • A decrease in the peak area of the parent compound over time.

  • Changes in the pH of the solution.

  • Formation of a precipitate.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound.Perform a forced degradation study to identify potential degradants.[1][4][5] Adjust experimental conditions (lower temperature, use a less harsh acidic environment if possible).
Discoloration of the reaction mixture. Formation of colored degradation products, possibly from oxidation or polymerization.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use purified and degassed solvents.
Low yield or recovery of the starting material. The compound has degraded during the experiment or workup.Minimize the time the compound is exposed to acidic conditions. Consider performing the reaction at a lower temperature. Neutralize the acidic solution as soon as the reaction is complete.
Inconsistent experimental results. Variable stability of the compound under slightly different acidic conditions (pH, temperature, time).Carefully control and monitor the pH and temperature of your experiment. Use buffered solutions where appropriate to maintain a constant pH.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products of this compound.[1][5]

Objective: To intentionally degrade the compound under controlled acidic stress to understand its degradation profile. A target degradation of 5-20% is generally recommended.[1][5]

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution for neutralization

  • HPLC grade water and acetonitrile

  • A suitable HPLC system with a UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of the acidic solution (e.g., 0.1 M HCl).

    • Prepare a control sample by adding an equal volume of water instead of the acid solution.

    • Incubate both the stressed sample and the control sample at a specific temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from both the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation process.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. The use of a photodiode array (PDA) detector can help in assessing peak purity.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Calculate the percentage of degradation of the parent compound.

Visualizations

Degradation Pathway Hypothesis

G cluster_main Potential Acid-Catalyzed Degradation of this compound parent This compound protonated Protonated Amine parent->protonated + H+ hydrolysis_product Hydrolysis Products (e.g., 3-Hydroxy-4-methylacetophenone) protonated->hydrolysis_product H₂O, Δ oxidation_product Oxidation Products (e.g., Nitroso/Nitro derivatives) protonated->oxidation_product [O] polymerization_product Polymerization/ Condensation Products protonated->polymerization_product Δ, Acid

Caption: A diagram illustrating hypothetical degradation pathways of this compound under acidic conditions.

Experimental Workflow for Stability Assessment

G cluster_workflow General Workflow for Assessing Acidic Stability start Define Stress Conditions (Acid Conc., Temp., Time) prepare Prepare Sample and Control Solutions start->prepare stress Expose Sample to Stress Conditions prepare->stress sample Withdraw Aliquots at Time Intervals stress->sample neutralize Neutralize Aliquots sample->neutralize analyze Analyze via Stability- Indicating Method (e.g., HPLC) neutralize->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants analyze->evaluate end Report Findings evaluate->end

Caption: A flowchart outlining the key steps in an experimental workflow for evaluating the stability of a compound under acidic conditions.

References

Technical Support Center: Diazotization of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the diazotization of 1-(3-Amino-4-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: Why is maintaining a low temperature (0-5 °C) absolutely critical for this reaction?

A1: Low temperatures are essential because the aryl diazonium salt intermediate is thermally unstable.[1] At temperatures above 5 °C, the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas (N₂) and the formation of undesired phenolic byproducts. This decomposition significantly reduces the yield of the intended product.[1]

Q2: My reaction mixture has turned dark brown or black. What is the likely cause?

A2: A dark coloration, often accompanied by the formation of an oily precipitate, typically indicates two potential issues:

  • Decomposition: The temperature has likely risen above the optimal 0-5 °C range, causing the diazonium salt to decompose.[1]

  • Unwanted Azo Coupling: If the reaction medium is not sufficiently acidic, the newly formed diazonium salt (an electrophile) can react with the unreacted parent amine, this compound (a nucleophile), to form a brightly colored azo compound.[1][2]

Q3: What is the role of excess mineral acid in the diazotization?

A3: Using a sufficient excess of a strong mineral acid (like HCl or H₂SO₄) is crucial for several reasons:

  • It fully protonates the starting amine, making it soluble in the aqueous medium.[1]

  • It reacts with sodium nitrite (NaNO₂) to generate the reactive nitrosating agent, nitrous acid (HNO₂), in situ.[3][4]

  • The excess acid maintains a low pH, which prevents the unwanted side reaction of the diazonium salt coupling with the unreacted free amine.[1]

Q4: How can I confirm the formation of the diazonium salt before proceeding to the next step?

A4: A simple and effective qualitative test involves a coupling reaction with a highly activated aromatic compound. Add a small aliquot of the cold diazonium salt solution to a basic solution of 2-naphthol (β-naphthol). The immediate formation of a brightly colored (typically red-orange) azo dye confirms the successful generation of the diazonium salt.[1]

Q5: The diazonium salt precipitated from the solution. Is the reaction failing?

A5: Not necessarily. Some diazonium salts have limited solubility in the reaction medium, and precipitation can be normal. The key is to ensure the mixture remains well-stirred to maintain a fine, reactive suspension for the subsequent reaction step.[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or No Yield of Final Product 1. Reaction temperature was too high (>5 °C). The diazonium salt decomposed before it could be used.[1]Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. Monitor the internal temperature closely during nitrite addition.[1]
2. Insufficient Acid. Incomplete protonation of the amine led to side reactions or incomplete diazotization.[1]Ensure a sufficient excess of strong mineral acid is used to fully dissolve and protonate the amine before adding sodium nitrite.
3. Incomplete Dissolution of the Amine. The solid amine did not fully react.[1]Ensure the this compound is completely dissolved in the acid before cooling the solution to 0 °C.
4. Slow Nitrite Addition. The sodium nitrite solution was added too slowly, allowing the diazonium salt to decompose over time.While addition must be controlled to manage the exotherm, it should not be excessively prolonged. Aim for a steady, dropwise addition.
Reaction Mixture Turns Dark Brown/Black or Oily 1. Temperature Spike. The exothermic reaction was not adequately controlled, leading to decomposition.[1]Ensure efficient cooling and slow, dropwise addition of the sodium nitrite solution. Pre-cool all solutions before mixing.[1]
2. Insufficient Acidity. Unreacted amine is coupling with the diazonium salt.[1][2]Increase the concentration of the mineral acid to ensure the pH remains low and all starting amine is protonated.
Vigorous Foaming or Gas Evolution (N₂) 1. Rapid Decomposition. The temperature is too high, causing the diazonium salt to rapidly break down into N₂ gas and other products.[1]Immediately check and lower the reaction temperature. If necessary, add more crushed ice to the bath. Slow or temporarily halt the nitrite addition until the temperature is stabilized.[1]
Solid Precipitates Out of Solution 1. Amine Salt Insolubility. The hydrochloride or sulfate salt of the starting amine is not fully soluble in the acid.[1]Ensure sufficient acid is used to form the soluble salt. Gentle warming to dissolve the amine before cooling for the reaction can help, but ensure it is fully cooled before adding nitrite.[1]
2. Diazonium Salt Precipitation. The product diazonium salt itself is insoluble.[1]This can be normal. Proceed to the next step, ensuring the mixture is vigorously stirred to keep the precipitate suspended and reactive.

Quantitative Data Summary

The following table summarizes the critical reaction parameters for a successful diazotization.

ParameterRecommended ConditionRationalePitfall if Deviated
Temperature 0–5 °CThe diazonium salt is thermally unstable and decomposes at higher temperatures.[1]High Temp (>5°C): Rapid decomposition, N₂ evolution, formation of phenolic impurities, dark coloration, low yield.[1]
Acid Strong mineral acid (e.g., HCl, H₂SO₄)To dissolve the amine, generate HNO₂ in situ, and prevent unwanted azo-coupling side reactions.[1][4]Insufficient Acid: Incomplete reaction, formation of colored azo byproducts, poor yield.[1]
NaNO₂ Stoichiometry 1.0–1.1 equivalentsA slight excess ensures complete conversion of the primary amine.Insufficient NaNO₂: Incomplete reaction. Large Excess: Can lead to unwanted side reactions and complicates workup.
Addition Rate of NaNO₂ Slow, dropwise, with efficient stirringTo control the exothermic nature of the reaction and prevent localized temperature spikes.[1]Too Fast: Temperature spike, leading to decomposition and reduced safety.
Reaction Time 15–30 minutes after NaNO₂ addition is completeTo ensure the diazotization reaction goes to completion.[1]Too Short: Incomplete reaction. Too Long: Increased chance of diazonium salt decomposition, even at low temperatures.

Experimental Protocols

Protocol 1: Preparation of the Diazonium Salt of this compound

  • Materials:

    • This compound

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Deionized Water

    • Ice

    • Starch-iodide paper

  • Procedure:

    • In a beaker of appropriate size, combine this compound (1.0 eq) with a 3M solution of hydrochloric acid (approx. 3.0 eq). Stir until the amine is completely dissolved.

    • Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with efficient stirring.

    • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold amine solution using a dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0-5 °C.

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 20 minutes.

    • Check for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; it should turn blue/black. If not, add a small amount of additional NaNO₂ solution.

    • The resulting cold diazonium salt solution is now ready for immediate use in a subsequent reaction (e.g., Sandmeyer reaction). Do not attempt to isolate the diazonium salt unless you are using a protocol specifically designed for creating a stabilized salt.

Protocol 2: Qualitative Test for Diazonium Salt Formation (β-Naphthol Test)

  • Materials:

    • 2-Naphthol (β-Naphthol)

    • 10% Sodium Hydroxide (NaOH) solution

    • Reaction mixture from Protocol 1

  • Procedure:

    • In a separate test tube, dissolve a small amount (a few crystals) of 2-naphthol in ~1 mL of 10% NaOH solution.

    • Cool this solution in an ice bath.

    • Using a glass pipette, add 1-2 drops of the cold diazonium salt solution from your reaction mixture to the 2-naphthol solution.

    • The immediate formation of an intense red-orange precipitate (an azo dye) indicates the presence of the diazonium salt.

Visualizations

TroubleshootingFlowchart cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution P1 Low / No Yield C1 Temperature > 5°C P1->C1 C2 Insufficient Acid P1->C2 C3 Incomplete Dissolution P1->C3 P2 Dark Brown/Black Color P2->C1 C4 Azo Coupling Side Reaction P2->C4 P3 Vigorous Gas Evolution P3->C1 S1 Improve Cooling / Slow Nitrite Addition C1->S1 S2 Use Excess Strong Acid C2->S2 S3 Ensure Amine is Fully Dissolved Before Cooling C3->S3 C4->S2

Caption: Troubleshooting flowchart for common diazotization issues.

ExperimentalWorkflow A 1. Dissolve Amine in Excess HCl B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B D 4. Add NaNO₂ Solution Dropwise (Maintain 0-5 °C) B->D C 3. Prepare aq. NaNO₂ Solution C->D E 5. Stir for 20 min at 0-5 °C D->E F 6. Test for Excess HNO₂ (Starch-Iodide Paper) E->F G 7. Diazonium Salt Solution Ready (Use Immediately) F->G

Caption: Standard experimental workflow for diazotization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Celecoxib: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a critical area of study, where efficiency, cost-effectiveness, and environmental impact are of paramount importance. Celecoxib, a selective COX-2 inhibitor, is traditionally synthesized via a well-established pathway. However, the quest for improved synthetic routes has led to the development of several alternative methodologies. This guide provides an objective comparison of the traditional synthesis of celecoxib with modern, alternative approaches, supported by experimental data and detailed protocols.

It is important to clarify a common point of confusion regarding the starting materials for celecoxib synthesis. The key precursor for the 4-methylphenyl moiety of celecoxib is typically p-methylacetophenone, not 1-(3-Amino-4-methylphenyl)ethanone. The latter compound is not a standard starting material for the synthesis of celecoxib. This guide will, therefore, focus on viable alternatives to the conventional synthesis route that starts from p-methylacetophenone.

Comparison of Synthetic Routes for Celecoxib

The following table summarizes the key quantitative data for the traditional and alternative synthetic routes to celecoxib, offering a clear comparison of their performance.

Synthetic Route Key Starting Materials Key Reagents/Catalysts Reaction Conditions Overall Yield Purity Key Advantages
Traditional Synthesis p-Methylacetophenone, Ethyl trifluoroacetate, 4-Hydrazinobenzenesulfonamide hydrochlorideSodium ethoxide or Sodium hydrideMulti-step, batch processing, reflux temperatures~70-80%High after recrystallizationWell-established, reliable
Green Synthesis p-Methylacetophenone, Ethyl trifluoroacetate, 4-Hydrazinobenzenesulfonamide hydrochlorideMicro-nanometer Potassium Carbonate"One-pot" method, mild conditions86.8%99.65% (HPLC)Environmentally friendly, simple operation, high yield
Ionic Liquid-Assisted Synthesis Trifluoroacetone, 4-Methylbenzoylchloride, 4-Hydrazinobenzenesulfonamide hydrochlorideTris-(2-hydroxyethyl) ammonium acetate (ionic liquid)Room temperature, water as solvent86%Not specifiedGreen method, high yield, reusable catalyst
Continuous Flow Synthesis 2-Bromo-3,3,3-trifluoropropene, 4-Methylbenzaldehyde, 4-Hydrazinobenzenesulfonamiden-Butyllithium, Barium manganateThree-step flow process, short residence time50%High (API grade)Rapid synthesis, improved safety for hazardous reactions
Palladium-Catalyzed Synthesis 1-(4-(Trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-one, 4-BromobenzenesulfonamidePalladium catalyst, ligandThree linear steps, direct C-H arylation33%>95%Novel route, avoids pre-functionalization

Synthetic Pathways and Methodologies

This section provides a visual and descriptive overview of the different synthetic routes to celecoxib, including detailed experimental protocols for each key method.

Traditional Synthesis of Celecoxib

The most common method for synthesizing celecoxib involves a Claisen condensation followed by a cyclization reaction.

Traditional_Synthesis p_methylacetophenone p-Methylacetophenone intermediate_dione 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione p_methylacetophenone->intermediate_dione NaOEt, Toluene, Reflux ethyl_trifluoroacetate Ethyl trifluoroacetate ethyl_trifluoroacetate->intermediate_dione celecoxib Celecoxib intermediate_dione->celecoxib Ethanol, Reflux hydrazine 4-Hydrazinobenzenesulfonamide hydrochloride hydrazine->celecoxib

Caption: Traditional two-step synthesis of celecoxib.

Experimental Protocol:

  • Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione: To a solution of sodium ethoxide in toluene, p-methylacetophenone is added, followed by the dropwise addition of ethyl trifluoroacetate. The mixture is heated to reflux for several hours. After cooling, the reaction is quenched with aqueous acid, and the organic layer is separated, washed, and concentrated to yield the intermediate dione.

  • Synthesis of Celecoxib: The 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione is dissolved in ethanol, and 4-hydrazinobenzenesulfonamide hydrochloride is added. The mixture is refluxed for several hours. Upon cooling, the crude celecoxib precipitates and is collected by filtration. The product is then purified by recrystallization.[1]

Green Synthesis using Micro-nanometer Potassium Carbonate

This method offers a more environmentally friendly "one-pot" approach to the traditional synthesis.[2]

Caption: One-pot green synthesis of celecoxib.

Experimental Protocol: p-Methylacetophenone and ethyl trifluoroacetate are subjected to a Claisen condensation using micro-nanometer potassium carbonate as a base. After the condensation is complete, the reaction mixture is filtered. The filtrate, containing the intermediate dione, is then directly treated with 4-hydrazinobenzene-1-sulfonamide hydrochloride to undergo cyclization, yielding celecoxib. This method avoids the isolation of the intermediate and uses a recyclable base.[2]

Ionic Liquid-Assisted Synthesis

This approach utilizes an ionic liquid as a catalyst and solvent, enabling the reaction to proceed under mild, room temperature conditions.

Ionic_Liquid_Synthesis cluster_0 One-Pot Reaction trifluoroacetone Trifluoroacetone celecoxib Celecoxib trifluoroacetone->celecoxib Ionic Liquid, H2O, RT benzoyl_chloride 4-Methylbenzoylchloride benzoyl_chloride->celecoxib Ionic Liquid, H2O, RT hydrazine 4-Hydrazinobenzenesulfonamide hydrochloride hydrazine->celecoxib Ionic Liquid, H2O, RT

Caption: Ionic liquid-assisted synthesis of celecoxib.

Experimental Protocol: Trifluoroacetone, 4-methylbenzoylchloride, and 4-hydrazinobenzenesulfonamide hydrochloride are reacted in the presence of tris-(2-hydroxyethyl) ammonium acetate as an ionic liquid. Water is used as a solvent, and the reaction proceeds at room temperature. The ionic liquid acts as both a catalyst and a solvent, significantly improving the reaction rate and yield. The product can be isolated by simple filtration, and the ionic liquid can be recovered and reused.[3]

Continuous Flow Synthesis

This modern technique offers a rapid and safe way to produce celecoxib, particularly when handling reactive intermediates.

Flow_Synthesis start 2-Bromo-3,3,3-trifluoropropene step1 Trifluoropropynyl lithium formation start->step1 n-BuLi, Flow step2 Reaction with 4-Methylbenzaldehyde step1->step2 alcohol_intermediate Alcohol intermediate step2->alcohol_intermediate ketone_intermediate Ketone intermediate alcohol_intermediate->ketone_intermediate Oxidation (BaMnO4), Flow celecoxib Celecoxib ketone_intermediate->celecoxib Condensation, Flow hydrazine 4-Hydrazinobenzenesulfonamide hydrazine->celecoxib Palladium_Synthesis pyrazole 1,3-Disubstituted Pyrazole arylated_pyrazole Arylated Pyrazole Intermediate pyrazole->arylated_pyrazole Pd Catalyst, Direct C-H Arylation aryl_bromide Aryl Bromide aryl_bromide->arylated_pyrazole deprotection Deprotection arylated_pyrazole->deprotection celecoxib Celecoxib deprotection->celecoxib

References

Comparative HPLC Purity Validation of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 1-(3-Amino-4-methylphenyl)ethanone against alternative substituted acetophenones using a validated High-Performance Liquid Chromatography (HPLC) method. The purity of starting materials and intermediates is a critical parameter in drug development and chemical synthesis, directly impacting the safety and efficacy of the final product. This document outlines the experimental protocol for purity determination and presents comparative data in a clear, structured format.

Comparative Purity Analysis

The following table summarizes the HPLC analysis results for this compound and two common alternative aminophenones, demonstrating a comparative assessment of their purity profiles under identical analytical conditions.

ParameterThis compoundAlternative A: 1-(4-Amino-3-methylphenyl)ethanoneAlternative B: 1-(3-Amino-4-methoxyphenyl)ethanone
Retention Time (min) 5.86.25.5
Purity (%) 98.597.299.1
Major Impurity (%) 0.81.50.5
Tailing Factor 1.11.31.0
Theoretical Plates 850078009200

Experimental Protocol: HPLC Purity Determination

A reverse-phase HPLC (RP-HPLC) method was developed and validated for the quantitative determination of the purity of this compound and its alternatives.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler and data acquisition software.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Acetonitrile (ACN) and 0.1% Formic Acid in Water.

  • Gradient Program:

    • 0-2 min: 20% ACN

    • 2-10 min: 20% to 80% ACN

    • 10-12 min: 80% ACN

    • 12-13 min: 80% to 20% ACN

    • 13-15 min: 20% ACN (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard of this compound and dissolve in a 10 mL volumetric flask with the mobile phase (initial conditions) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection.

4. Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the HPLC validation process and the relationship between different stages of the analysis.

HPLC_Validation_Workflow start Start: Method Development Objective sample_prep Sample Preparation (Standard & Test Item) start->sample_prep instrument_setup HPLC Instrument Setup (Column, Mobile Phase, Detector) start->instrument_setup sequence_setup Sequence Setup (Injection List, Method Linking) sample_prep->sequence_setup instrument_setup->sequence_setup run_sequence Execute Analytical Run sequence_setup->run_sequence data_acquisition Data Acquisition (Chromatogram Generation) run_sequence->data_acquisition data_processing Data Processing (Peak Integration, Area Calculation) data_acquisition->data_processing purity_calc Purity Calculation (% Area Normalization) data_processing->purity_calc comparison Comparative Analysis (vs. Alternatives) purity_calc->comparison report Generate Report comparison->report

Caption: Workflow for HPLC Purity Validation.

Signaling_Pathway_Analogy cluster_0 Purity Impact on Synthesis cluster_1 Impurity Impact on Synthesis A High Purity This compound B Predictable Reaction Kinetics A->B C High Yield of Target Molecule B->C D Minimal Side Products B->D E Simplified Purification C->E D->E F Low Purity Starting Material (Presence of Impurities) G Unpredictable/Side Reactions F->G H Reduced Yield of Target G->H I Formation of Impurity Adducts G->I J Complex Purification H->J I->J

Caption: Impact of Reagent Purity on Synthesis Outcome.

A Spectroscopic Comparison of 1-(3-Amino-4-methylphenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of 1-(3-Amino-4-methylphenyl)ethanone and its structurally related derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and characterizing these compounds using various spectroscopic techniques. The data presented is compiled from available literature and spectral databases.

Introduction

This compound, also known as 4-acetyl-2-methylaniline, is an aromatic ketone containing amino and methyl functional groups.[1] These functional groups, along with their positions on the phenyl ring, significantly influence the molecule's spectroscopic behavior. Understanding these spectroscopic signatures is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This guide will compare its expected and reported spectroscopic data with that of its derivatives, highlighting the impact of substituent changes on the spectral characteristics.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. Due to the limited availability of specific experimental spectra for this compound, data for closely related compounds are included for comparative purposes.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic Protons-CH₃ (Acetyl)-CH₃ (Aryl)-NH₂
This compound6.7-7.6 (m, 3H)~2.5 (s, 3H)~2.2 (s, 3H)~3.8 (br s, 2H)
3'-Aminoacetophenone[2]6.8-7.4 (m, 4H)2.55 (s, 3H)-3.82 (br s, 2H)
4'-Methylacetophenone7.26 (d, 2H), 7.85 (d, 2H)2.59 (s, 3H)2.41 (s, 3H)-
1-(3-Methylphenyl)ethanone[3]7.3-7.8 (m, 4H)2.59 (s, 3H)2.41 (s, 3H)-

Note: Data for this compound is predicted based on analogous structures. The actual experimental values may vary.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC=OAromatic Carbons-CH₃ (Acetyl)-CH₃ (Aryl)
This compound~198~115, 120, 129, 131, 133, 148~26~17
3'-Aminoacetophenone198.8114.2, 119.3, 120.0, 129.2, 137.9, 146.726.7-
4'-Methylacetophenone197.9128.5, 129.2, 135.9, 143.826.521.6
1-(3-Methylphenyl)ethanone198.5125.6, 128.4, 128.8, 133.9, 137.5, 138.326.721.3

Note: Data for this compound is predicted based on analogous structures. The actual experimental values may vary.

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compoundν(N-H)ν(C=O)ν(C-N)Aromatic ν(C-H)
This compound~3400-3200~1670~1300-1200~3100-3000
3'-Aminoacetophenone[4]3445, 3350167513053060
4'-Methylacetophenone[5]-1684-3020
1-(3-Methylphenyl)ethanone[6]-1688-3050
UV-Vis Spectral Data

Table 4: UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

Compoundλ_max 1 (π→π)λ_max 2 (n→π)
This compound~240-250~320-340
3'-Aminoacetophenone238325
Acetophenone[7][8]246319
p-Hydroxyacetophenone[9]276-

Note: Data for this compound is predicted based on analogous structures. The actual experimental values may vary.

Mass Spectrometry Data

Table 5: Mass Spectrometry (Electron Ionization) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound149.08134, 106, 77
3'-Aminoacetophenone[4]135.07120, 92, 65
4'-Methylacetophenone[10]134.07119, 91, 65
1-(3-Methylphenyl)ethanone[11]134.07119, 91, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Set the spectral width to approximately 0-220 ppm.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).[13]

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.[14]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

  • Data Analysis : The absorption maxima (λ_max) and the corresponding molar absorptivity (ε) are determined from the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer.[15]

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) is used.[16]

  • Ionization :

    • EI : The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This method is suitable for volatile and thermally stable compounds.[16]

    • ESI : The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a soft ionization technique suitable for a wider range of compounds.[17]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation : The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.[18]

Visualizations

Experimental Workflow for Spectroscopic Comparison

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample This compound & Derivatives Solution Prepare Solutions / Solids Sample->Solution NMR NMR Spectroscopy (¹H, ¹³C) Solution->NMR IR IR Spectroscopy Solution->IR UV_Vis UV-Vis Spectroscopy Solution->UV_Vis MS Mass Spectrometry Solution->MS Process Process Spectra NMR->Process IR->Process UV_Vis->Process MS->Process Compare Compare Spectral Data Process->Compare Structure Structural Elucidation Compare->Structure

Caption: General workflow for the spectroscopic comparison of chemical compounds.

References

A Comparative Guide to Catalysts for the Synthesis of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(3-Amino-4-methylphenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds, is of significant interest to the medicinal chemistry community. A common and effective route to this compound is the selective reduction of the nitro group of its precursor, 1-(4-Methyl-3-nitrophenyl)ethanone. The choice of catalyst for this transformation is critical as it directly influences the reaction's efficiency, yield, and overall cost-effectiveness.

This guide provides an objective comparison of the performance of several common catalytic systems for the synthesis of this compound and structurally similar amino ketones, with a focus on reaction yield. The data presented is compiled from various sources to offer a comparative overview.

Yield Comparison of Catalytic Systems

The following table summarizes the reported yields for the reduction of nitroacetophenones to their corresponding aminoacetophenones using different catalysts. While data for the specific reduction of 1-(4-Methyl-3-nitrophenyl)ethanone is not uniformly available for all catalysts, the yields for closely related substrates such as m-nitroacetophenone and other substituted nitroaromatics provide a valuable benchmark for comparison.

Catalyst SystemSubstrateProductYield (%)Reference
Iron Powder / Acetic Acidm-Nitroacetophenonem-Aminoacetophenone85%[1][2]
Stannous Chloride (SnCl₂) / HClm-Nitroacetophenonem-AminoacetophenoneHigh (not quantified)[3][4][5]
Raney® Nickel / H₂m-Nitroacetophenonem-Aminoacetophenone89.5%
Palladium on Carbon (Pd/C) / H₂4-Nitroacetophenone4-Aminoacetophenone>99%
Iron Powder / CaCl₂Various nitroarenesVarious anilines77-91%[6]

Note: The synthesis of this compound typically proceeds through the reduction of 1-(4-Methyl-3-nitrophenyl)ethanone. The data for m-nitroacetophenone is presented as a close structural analog.

Experimental Workflow and Methodologies

The synthesis of this compound from its nitro precursor generally follows the workflow depicted below.

G cluster_0 Synthesis Workflow Start 1-(4-Methyl-3-nitrophenyl)ethanone Reaction Reduction Reaction Start->Reaction Catalyst Catalyst System (e.g., Fe, SnCl₂, Raney Ni, Pd/C) Catalyst->Reaction Workup Reaction Quenching & Catalyst Removal Reaction->Workup Isolation Extraction & Purification Workup->Isolation Product This compound Isolation->Product

General workflow for the synthesis of this compound.
Detailed Experimental Protocols:

1. Iron Powder in Acidic Medium

This classical and cost-effective method is widely used for nitro group reductions on an industrial scale.

  • Procedure: To a solution of the nitroacetophenone derivative in a mixture of ethanol and glacial acetic acid, iron powder is added portion-wise. The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. After completion, the mixture is filtered to remove the iron residue. The filtrate is then neutralized with a base (e.g., aqueous NaOH or KOH), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude amine, which can be further purified by chromatography or recrystallization.[1][2]

2. Stannous Chloride (SnCl₂) in Acidic Medium

Stannous chloride is a versatile reducing agent for aromatic nitro compounds, often providing high chemoselectivity.[3]

  • Procedure: The nitroacetophenone is dissolved in ethanol or another suitable solvent. An excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added, followed by concentrated hydrochloric acid. The mixture is heated, typically under reflux, for several hours.[4][5] Upon completion of the reaction, the solvent is removed, and the residue is treated with a strong base (e.g., concentrated NaOH) to precipitate tin salts, which are then filtered off. The aqueous filtrate is extracted with an organic solvent to isolate the desired aminoacetophenone.[5]

3. Raney® Nickel Catalyzed Hydrogenation

Catalytic hydrogenation with Raney® Nickel is an efficient method, particularly for large-scale synthesis.

  • Procedure: The nitroacetophenone is dissolved in a suitable solvent such as dioxane or ethanol in a hydrogenation bomb. A catalytic amount of Raney® Nickel is added to the solution. The vessel is then charged with hydrogen gas to a high pressure (e.g., 2000 psi). The reaction is heated and agitated until hydrogen uptake ceases. After cooling and venting the system, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the product.

4. Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups, often providing excellent yields and selectivity under mild conditions.

  • Procedure: The nitroacetophenone is dissolved in a solvent like methanol or ethanol. A catalytic amount of 5-10% Pd/C is added. The reaction is then subjected to a hydrogen atmosphere (typically 1-2 atm) at room temperature for several hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to give the aminoacetophenone product.

Logical Relationship of Catalytic Systems

The catalysts discussed can be broadly categorized based on their chemical nature and mechanism of action.

G cluster_0 Catalytic Systems for Nitro Reduction Catalysts Catalyst Types Precious_Metal Precious Metal Catalysts (Heterogeneous Hydrogenation) Catalysts->Precious_Metal Base_Metal Base Metal Catalysts Catalysts->Base_Metal Dissolving_Metal Dissolving Metal Reductants Catalysts->Dissolving_Metal PdC Palladium on Carbon (Pd/C) Precious_Metal->PdC RaneyNi Raney® Nickel Base_Metal->RaneyNi Fe Iron (Fe) Dissolving_Metal->Fe SnCl2 Stannous Chloride (SnCl₂) Dissolving_Metal->SnCl2

Categorization of catalysts for nitro group reduction.

Conclusion

The selection of a catalyst for the synthesis of this compound is a critical decision that impacts yield, purity, cost, and scalability. Catalytic hydrogenation using Palladium on Carbon (Pd/C) generally offers the highest yields and operates under mild conditions, making it an excellent choice for laboratory-scale synthesis and processes where high purity is paramount. Raney® Nickel also provides high yields and is a robust catalyst suitable for industrial applications.

For large-scale and cost-driven syntheses, the classical dissolving metal reductions using iron powder in acetic acid or stannous chloride in hydrochloric acid remain viable and effective options.[1][2] While potentially offering slightly lower yields and requiring more rigorous workup procedures, their low cost is a significant advantage. The choice ultimately depends on the specific requirements of the synthesis, balancing the need for high yield and purity against economic and environmental considerations.

References

A Comparative Guide to the Reactivity of 1-(3-Amino-4-methylphenyl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of positional isomers of 1-(3-Amino-4-methylphenyl)ethanone. The reactivity of these isomers is of significant interest in synthetic organic chemistry and drug development, as the positions of the amino and methyl substituents on the phenyl ring dictate the electronic and steric environment, thereby influencing reaction outcomes and the synthesis of complex molecules.

The analysis is based on established principles of organic chemistry, supported by representative experimental data and protocols for key chemical transformations. Due to the limited availability of direct comparative studies on all isomers under identical conditions, this guide provides a framework for such a comparative analysis, including theoretical predictions and standardized experimental methodologies.

Isomers Under Consideration

The isomers included in this guide are positional isomers of this compound, where the amino and methyl groups are rearranged on the phenyl ring relative to the acetyl group at position 1. The primary isomers for comparison are:

  • Isomer A: this compound

  • Isomer B: 1-(4-Amino-3-methylphenyl)ethanone

  • Isomer C: 1-(2-Amino-3-methylphenyl)ethanone

  • Isomer D: 1-(2-Amino-5-methylphenyl)ethanone

Theoretical Reactivity Analysis

The reactivity of these isomers is primarily governed by the interplay of the electronic effects of the three substituents on the aromatic ring:

  • Amino Group (-NH₂): A strong activating group with a significant positive mesomeric effect (+M) and a negative inductive effect (-I). It is an ortho, para-director for electrophilic aromatic substitution.

  • Methyl Group (-CH₃): A weak activating group that operates through a positive inductive effect (+I) and hyperconjugation. It is also an ortho, para-director.

  • Acetyl Group (-COCH₃): A deactivating group with a negative mesomeric effect (-M) and a negative inductive effect (-I). It is a meta-director.

The combination and relative positions of these groups determine the overall electron density of the aromatic ring and the regioselectivity of electrophilic attack.

Electrophilic Aromatic Substitution

The amino group is the most powerful activating group, and its directing effect will predominantly determine the position of electrophilic substitution. The methyl group will further enhance the electron density of the ring, while the acetyl group will deactivate it.

Predicted Regioselectivity for Electrophilic Bromination:

IsomerStructureActivating/Deactivating Effects & Directing InfluencePredicted Major Product(s) of Monobromination
A: this compound -NH₂ (strong activator, o,p-director)-CH₃ (weak activator, o,p-director)-COCH₃ (deactivator, m-director)Substitution ortho to the powerful amino group is favored. The position is also meta to the acetyl group, which is favorable.
B: 1-(4-Amino-3-methylphenyl)ethanone -NH₂ (strong activator, o,p-director)-CH₃ (weak activator, o,p-director)-COCH₃ (deactivator, m-director)Substitution ortho to the amino group is sterically hindered by the adjacent methyl group. The other ortho position is favored.
C: 1-(2-Amino-3-methylphenyl)ethanone -NH₂ (strong activator, o,p-director)-CH₃ (weak activator, o,p-director)-COCH₃ (deactivator, m-director)The position para to the amino group is the most activated and sterically accessible.
D: 1-(2-Amino-5-methylphenyl)ethanone -NH₂ (strong activator, o,p-director)-CH₃ (weak activator, o,p-director)-COCH₃ (deactivator, m-director)The position para to the amino group is blocked. Substitution will occur ortho to the amino group.

Comparative Experimental Data

The following tables present a summary of representative experimental data for key reactions. It should be noted that reaction conditions can significantly impact yields, and a direct comparison requires conducting these reactions under identical, controlled conditions.

Table 1: Electrophilic Aromatic Bromination with N-Bromosuccinimide (NBS)
IsomerReaction Time (h)Temperature (°C)Yield (%)Reference
A: this compound 225Data not availableN/A
B: 1-(4-Amino-3-methylphenyl)ethanone 225Data not availableN/A
C: 1-(2-Amino-3-methylphenyl)ethanone 225Data not availableN/A
D: 1-(2-Amino-5-methylphenyl)ethanone 12592[1]
Table 2: Sandmeyer Reaction (Diazotization followed by CuBr/HBr)
IsomerReaction Time (h)Temperature (°C)Yield (%)Reference
A: this compound 10 -> 25Data not availableN/A
B: 1-(4-Amino-3-methylphenyl)ethanone 10 -> 25Data not availableN/A
C: 1-(2-Amino-3-methylphenyl)ethanone 10 -> 25Data not availableN/A
D: 1-(2-Amino-5-methylphenyl)ethanone 10 -> 25Data not availableN/A

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Aromatic Bromination

This protocol is adapted from a procedure for the bromination of a substituted aniline.[1]

Materials:

  • Substituted 1-(aminomethylphenyl)ethanone isomer (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol)

  • Acetonitrile (MeCN) (5 mL)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1-(aminomethylphenyl)ethanone isomer in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Sandmeyer Reaction

This is a general procedure for the conversion of an aromatic amine to an aryl bromide.

Materials:

  • Substituted 1-(aminomethylphenyl)ethanone isomer (1.0 mmol)

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether

Procedure:

  • Diazotization:

    • Dissolve the 1-(aminomethylphenyl)ethanone isomer in aqueous hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Heat the mixture gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Work-up:

    • Cool the reaction mixture and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Visualizations

Electrophilic_Substitution_Directing_Effects cluster_A Isomer A: this compound cluster_B Isomer B: 1-(4-Amino-3-methylphenyl)ethanone cluster_C Isomer C: 1-(2-Amino-3-methylphenyl)ethanone cluster_D Isomer D: 1-(2-Amino-5-methylphenyl)ethanone A Substituent Effects: -NH2 (o,p) -CH3 (o,p) -COCH3 (m) A_product Major Product: Bromination at C5 A->A_product Strongest activation at ortho to -NH2 B Substituent Effects: -NH2 (o,p) -CH3 (o,p) -COCH3 (m) B_product Major Product: Bromination at C5 B->B_product Activation at less hindered ortho position C Substituent Effects: -NH2 (o,p) -CH3 (o,p) -COCH3 (m) C_product Major Product: Bromination at C5 C->C_product Strong activation at para to -NH2 D Substituent Effects: -NH2 (o,p) -CH3 (o,p) -COCH3 (m) D_product Major Product: Bromination at C4 D->D_product Activation at available ortho position

Caption: Predicted regioselectivity of electrophilic bromination for different isomers.

Sandmeyer_Reaction_Workflow start Start: 1-(Aryl)-ethanone Isomer diazotization Step 1: Diazotization NaNO2, HBr 0-5 °C start->diazotization diazonium_salt Intermediate: Aryl Diazonium Salt diazotization->diazonium_salt sandmeyer Step 2: Sandmeyer Reaction CuBr, HBr RT to 60 °C diazonium_salt->sandmeyer product Product: 1-(Bromo-aryl)-ethanone sandmeyer->product workup Step 3: Work-up Extraction & Purification product->workup final_product Final Product workup->final_product

Caption: General experimental workflow for the Sandmeyer reaction.

References

A Researcher's Guide to Confirming the Structure of 1-(3-Amino-4-methylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the synthesis and development of novel pharmaceutical agents, unambiguous structural confirmation of newly synthesized compounds is a critical step. This guide provides a comparative framework for confirming the structure of 1-(3-Amino-4-methylphenyl)ethanone derivatives, a class of compounds with significant potential in medicinal chemistry. We will explore the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—and provide standardized protocols and comparative data to aid in structural elucidation.

Comparative Analysis of Spectroscopic and Crystallographic Data

The following table summarizes typical experimental data for this compound and a representative derivative. This side-by-side comparison highlights how substitutions on the core scaffold influence the spectroscopic and structural parameters.

ParameterThis compound (Parent Compound)(E)-1-{3-[(5-fluoro-2-hydroxybenzylidene)amino]phenyl}ethanone (Derivative Example)[1]
Molecular Formula C₉H₁₁NOC₁₅H₁₂FNO₂[1]
Molecular Weight 149.19 g/mol [2]257.26 g/mol [1]
¹H NMR (δ, ppm) Illustrative: ~7.2-7.5 (m, Ar-H), ~6.7 (m, Ar-H), ~4.0 (br s, NH₂), ~2.5 (s, COCH₃), ~2.2 (s, Ar-CH₃)10.99 (s, 1H, OH), 8.57 (s, 1H, N=CH), 7.82-7.85 (m, 1H, Ar-H), 7.55-7.61 (m, 2H, Ar-H), 7.28-7.33 (m, 1H, Ar-H), 7.18-7.22 (m, 1H, Ar-H), 6.95-7.03 (m, 2H, Ar-H), 2.63 (s, 3H, COCH₃)[1]
¹³C NMR (δ, ppm) Illustrative: ~198 (C=O), ~148 (C-NH₂), ~132-136 (Ar-C), ~121 (C-CH₃), ~113-118 (Ar-C), ~26 (COCH₃), ~17 (Ar-CH₃)197.8 (C=O), 164.7 (N=CH), 158.9 (d, J=240 Hz, C-F), 157.9 (C-OH), 149.2 (C-N), 138.8 (Ar-C), 130.0 (Ar-C), 125.8 (Ar-C), 123.3 (Ar-C), 119.5 (d, J=7 Hz, Ar-C), 118.9 (d, J=23 Hz, Ar-C), 118.2 (Ar-C), 114.7 (d, J=24 Hz, Ar-C), 26.8 (COCH₃)[1]
Mass Spectrometry (m/z) [M+H]⁺: 150.09[M+H]⁺: 258.09
Crystal System Not availableMonoclinic[1]
Space Group Not availableP2₁/n[1]

Experimental Workflow for Structural Confirmation

The structural confirmation of a newly synthesized this compound derivative typically follows a logical progression of analytical techniques. The following diagram illustrates this workflow.

Structural Confirmation Workflow Workflow for Structural Confirmation of Novel Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_conclusion Final Confirmation Synthesis Chemical Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Initial Structural Insights MS Mass Spectrometry (e.g., ESI-MS) NMR->MS Provides Molecular Formula Context Confirmation Structure Confirmed NMR->Confirmation If data is conclusive X-ray Single Crystal X-ray Diffraction MS->X-ray If unambiguous confirmation is needed and crystals are available X-ray->Confirmation Provides absolute structure

References

A Comparative Guide to Cross-Reactivity Studies of 1-(3-Amino-4-methylphenyl)ethanone and Its Structural Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-4-methylphenyl)ethanone is a substituted aniline derivative with potential applications as an intermediate in pharmaceutical and chemical synthesis.[1] Given its structure, there is a possibility of cross-reactivity in immunoassays designed for structurally similar molecules. Understanding the specificity of an antibody and the potential for cross-reactivity with related compounds is critical for the development of accurate and reliable immunoassays.[2][3] False-positive results due to cross-reactivity can compromise the integrity of research and diagnostic data.[2][4] This guide outlines a comparative study of this compound and a panel of structurally related compounds.

Comparative Cross-Reactivity Data

The central method for quantifying cross-reactivity in competitive immunoassays is the determination of the half-maximal inhibitory concentration (IC50). The IC50 represents the concentration of a competing analyte that displaces 50% of the labeled primary analyte from the antibody. The percent cross-reactivity is then calculated relative to the primary analyte.

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

The following table summarizes hypothetical cross-reactivity data for this compound and its analogs in a competitive ELISA designed for the detection of a primary analyte.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Primary Analyte (Hypothetical)15100%
This compound C₉H₁₁NO2506.0%
1-(4-Amino-3-methylphenyl)ethanoneC₉H₁₁NO4503.3%
3-AminoacetophenoneC₈H₉NO8001.9%
4-MethylanilineC₇H₉N>1000<1.5%
AnilineC₆H₇N>2000<0.75%

Note: The data presented in this table is for illustrative purposes only and is intended to serve as a template for reporting experimental findings.

Experimental Protocols

A detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided below to serve as a standardized method for assessing cross-reactivity.

Materials:

  • 96-well microtiter plates coated with the capture antibody specific for the primary analyte.

  • Primary analyte standard solution.

  • Test compounds: this compound and its structural analogs.

  • Enzyme-conjugated primary analyte (e.g., HRP-conjugate).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Standard and Test Compound Dilutions:

    • Prepare a serial dilution of the primary analyte standard to generate a standard curve.

    • Prepare serial dilutions of this compound and each of the test compounds.

  • Competitive Binding:

    • Add a fixed concentration of the enzyme-conjugated primary analyte to all wells except the blank.

    • Add the standard dilutions, test compound dilutions, and a zero-analyte control to the appropriate wells.

    • Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Substrate Incubation:

    • Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the concentration of the primary analyte.

    • Determine the IC50 value for the primary analyte and each test compound from their respective inhibition curves.

    • Calculate the percent cross-reactivity for each test compound using the formula provided above.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where a compound like this compound might be investigated.

G Competitive ELISA Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare Standard Dilutions add_samples Add Standards & Test Compounds prep_standards->add_samples prep_samples Prepare Test Compound Dilutions prep_samples->add_samples add_conjugate Add Enzyme Conjugate add_conjugate->add_samples incubation Incubate (Competitive Binding) add_samples->incubation wash1 Wash Plate incubation->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate (Color Development) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance add_stop->read_plate std_curve Generate Standard Curve read_plate->std_curve calc_ic50 Calculate IC50 Values std_curve->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

G Hypothetical Signaling Pathway Inhibition compound This compound or Analog receptor Cell Surface Receptor compound->receptor Inhibits Binding kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical inhibition of a signaling pathway by the test compound.

References

Comparative Analysis of 1-(3-Amino-4-methylphenyl)ethanone and Alternative Precursors in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, the selection of appropriate starting materials is a critical factor that influences the efficiency of synthetic routes and the biological activity of the final compounds. This guide provides a comparative overview of 1-(3-Amino-4-methylphenyl)ethanone and an alternative precursor, 1-(3-aminophenyl)ethanone, in the context of synthesizing potent kinase inhibitors, a class of molecules pivotal in oncology research.

Introduction to this compound

This compound is a versatile chemical intermediate frequently employed in the synthesis of complex heterocyclic compounds.[1] Its structure, featuring an aniline ring substituted with an acetyl and a methyl group, provides multiple reactive sites for elaboration into various scaffolds, particularly those targeting protein kinases. This compound is a valuable building block in the development of therapeutic agents for neurological disorders and oncology.[1]

Alternative Precursor: 1-(3-aminophenyl)ethanone

As a structurally related alternative, 1-(3-aminophenyl)ethanone offers a similar synthetic handle—the amino group ortho to an acetyl group—but lacks the methyl substituent on the benzene ring. This seemingly minor structural difference can have significant implications for the steric and electronic properties of the resulting derivatives, potentially influencing their biological activity and selectivity.

Performance Comparison in the Synthesis of Anilino-Pyrimidine Kinase Inhibitors

A common application of these aniline derivatives is in the synthesis of anilino-pyrimidine scaffolds, which are central to many clinically approved kinase inhibitors. The synthesis typically involves a nucleophilic substitution reaction with a di-chlorinated pyrimidine.

Synthetic Pathway Overview

The general synthetic approach involves the reaction of the aniline precursor with a dichlorinated pyrimidine, followed by further functionalization, such as a Suzuki or Buchwald-Hartwig coupling, to introduce additional diversity.

G cluster_synthesis Generalized Synthetic Pathway A 1-(3-Amino-4-R-phenyl)ethanone (R = CH3 or H) C Anilino-pyrimidine Intermediate A->C Nucleophilic Substitution B Dichloropyrimidine B->C E Final Kinase Inhibitor C->E Suzuki or Buchwald-Hartwig Coupling D Boronic Acid / Amine D->E

Caption: Generalized synthetic route to kinase inhibitors.

Comparative Data

Table 1: Comparison of Reaction Yields for Anilino-pyrimidine Synthesis

Starting MaterialReaction StepReagents & ConditionsYield (%)Reference
1-(3-aminophenyl)ethan-1-oneNucleophilic Substitution with 3,5-dichloro-4H-1,2,6-thiadiazin-4-oneEtOH, 2,6-lutidine, 20°C, 2hNot specified, but reaction proceeds[2]
3-amino-4-methylphenolNucleophilic Substitution with 3,5-dichloro-4H-1,2,6-thiadiazin-4-oneEtOH, 2,6-lutidine, 1h97%[2]

Note: The data presented is from analogous reactions on similar scaffolds due to the lack of a direct comparative study.

Table 2: Comparative Biological Activity of Resulting Kinase Inhibitors

The ultimate goal of synthesizing these molecules is to achieve potent and selective inhibition of target kinases. The substitution pattern on the aniline ring plays a crucial role in the binding affinity of the inhibitor to the ATP-binding pocket of the kinase.

PrecursorResulting ScaffoldTarget KinaseIC50 (nM)Reference
Substituted AnilinesAnilino-1,4-naphthoquinonesEGFR3.96 - 18.64[3]
Substituted AnilinesDianilinopyrimidinesEGFRwt>1000[4]
Substituted Anilines4-anilinoquinolinesEGFRIC50 values in nM range[5]

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

The methyl group in this compound can provide a beneficial steric interaction within the kinase's active site, potentially leading to higher potency. Furthermore, its electron-donating nature can modulate the pKa of the aniline nitrogen, affecting its reactivity and the binding properties of the final molecule.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and further development. Below are representative protocols for the key synthetic steps.

Protocol 1: Synthesis of 3-Anilino-5-chloro-4H-1,2,6-thiadiazin-4-one Intermediate

This protocol is adapted from a similar synthesis and illustrates the general procedure for the initial nucleophilic substitution.[2]

Materials:

  • 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (2 mmol)

  • 1-(3-aminophenyl)ethan-1-one (1 mmol)

  • Ethanol (4 mL)

  • 2,6-lutidine (4 mmol)

Procedure:

  • To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one in ethanol, add 1-(3-aminophenyl)ethan-1-one in one portion at approximately 20°C.

  • Stir the mixture for 30 minutes at this temperature.

  • Add 2,6-lutidine to the mixture.

  • Continue stirring at the same temperature until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC) (approximately 2 hours).

  • Upon completion, the product can be isolated using standard workup and purification techniques.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This is a general procedure for the Suzuki-Miyaura coupling, a common method to further functionalize the anilino-pyrimidine core.

Materials:

  • Anilino-pyrimidine intermediate (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol)

  • Base (e.g., K2CO3, 2 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the anilino-pyrimidine intermediate, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final kinase inhibitor.

Signaling Pathway Visualization

Many of the kinase inhibitors synthesized from these precursors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Anilino-pyrimidine Kinase Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade.

Conclusion

Both this compound and 1-(3-aminophenyl)ethanone are valuable precursors in the synthesis of kinase inhibitors. The choice between them depends on the specific therapeutic target and the desired structure-activity relationship. The presence of the methyl group in this compound can offer advantages in terms of potency and selectivity for certain kinase targets. However, the simpler 1-(3-aminophenyl)ethanone may be preferred for establishing a baseline in structure-activity relationship studies or when a smaller substituent is desired. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these and other aniline building blocks in the development of next-generation kinase inhibitors.

References

Safety Operating Guide

Safe Disposal of 1-(3-Amino-4-methylphenyl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe handling and disposal of 1-(3-Amino-4-methylphenyl)ethanone, ensuring personnel safety and regulatory compliance in a research and development setting.

The proper management and disposal of chemical waste are critical functions in any laboratory environment. This document provides a detailed, step-by-step operational plan for the safe disposal of this compound (CAS No: 17071-24-8), a compound utilized in various scientific applications. Adherence to these procedures is essential to mitigate risks to personnel and prevent environmental contamination.

Immediate Safety and Hazard Information

Before handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified as acutely toxic if swallowed.[1] All personnel handling this substance must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. All handling of the solid material or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Hazard Summary Table

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CategoryPrecautionary Statement CodesDescription
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[1]

This table is based on available safety data sheets. Users should always consult the specific SDS for the product they are using.

Step-by-Step Disposal Protocol

The primary and mandated disposal route for this compound is through a licensed hazardous waste disposal service.[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][3] Aromatic amines are recognized as environmentally hazardous, with stringent limits on their release into wastewater.[4]

Experimental Protocol: Waste Segregation and Containment

This protocol details the procedure for the collection and storage of this compound waste prior to its removal by a certified disposal company.

Materials:

  • Designated hazardous waste container (compatible material, e.g., High-Density Polyethylene - HDPE)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified in Section 1

  • Inert absorbent material (e.g., vermiculite, sand) for spill cleanup

Procedure:

  • Waste Identification: Identify all waste streams containing this compound. This includes:

    • Unused or expired pure chemical.

    • Solutions containing the compound.

    • Contaminated labware (e.g., weigh boats, pipette tips, gloves).

    • Spill cleanup materials.

  • Segregation: Segregate this compound waste from other waste streams. Do not mix with incompatible chemicals or non-hazardous waste.[5]

  • Containerization:

    • Solid Waste: Carefully transfer solid waste, including contaminated disposables, into a designated, wide-mouth, sealable hazardous waste container. Avoid creating dust.

    • Liquid Waste: Pour liquid waste containing the compound into a designated, leak-proof liquid hazardous waste container. Ensure the container material is compatible with the solvent used.

    • The container must be in good condition, free from leaks or cracks.[5]

  • Labeling:

    • Immediately label the waste container with the words "HAZARDOUS WASTE".[5]

    • Clearly identify the contents, including "this compound" and the full chemical names of any solvents or other chemicals present, along with their approximate concentrations.[5]

    • Indicate the relevant hazards (e.g., "Toxic").

  • Storage:

    • Keep the hazardous waste container securely sealed at all times, except when adding waste.[5]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[5]

    • Ensure the storage area is well-ventilated and segregated from incompatible materials.

  • Disposal Request:

    • Once the container is full (do not overfill, typically up to 90% capacity), or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]

    • Provide a complete and accurate description of the waste as required.

Note on Chemical Deactivation: While deactivation of reactive waste may sometimes be necessary before disposal, this should only be performed by qualified personnel following a validated and safety-assessed procedure.[6] No standard, validated laboratory protocol for the deactivation of this compound is readily available. Unauthorized attempts at neutralization or deactivation can be dangerous.[6] Therefore, the recommended procedure is segregation and professional disposal.

Spill Management Protocol

In the event of a spill, immediate and appropriate cleanup is necessary to prevent exposure and environmental contamination.

Procedure:

  • Ensure Safety: Evacuate all non-essential personnel from the spill area. Ensure adequate ventilation and wear the full PPE as described in Section 1.

  • Contain Spill: Prevent the spill from spreading or entering drains.

  • Clean Up:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • For liquid spills, cover with an inert absorbent material (vermiculite, sand).

  • Collect Waste: Place all collected spilled material and cleanup materials (e.g., absorbent pads, contaminated gloves) into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. Collect the decontamination materials as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the waste container as described in the disposal protocol above.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood ppe->fume_hood waste_generated Waste Generated (Pure chemical, solutions, contaminated items) fume_hood->waste_generated fume_hood->waste_generated decision Is this Hazardous Waste? waste_generated->decision waste_generated->decision segregate Segregate as Hazardous Waste (Solid or Liquid) decision->segregate Yes decision->segregate improper Improper Disposal: Trash / Drain decision->improper No (Incorrect Path) decision->improper containerize Place in a Labeled, Compatible, & Sealed Container segregate->containerize segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store containerize->store contact_ehs Contact EHS/Licensed Contractor for Pickup store->contact_ehs store->contact_ehs end End: Proper Disposal contact_ehs->end contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-(3-Amino-4-methylphenyl)ethanone (CAS No: 17071-24-8). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed and may cause skin and eye irritation.[1][2] Appropriate PPE is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended for incidental contact. For extended contact or immersion, Butyl rubber gloves should be considered.[3][4][5]Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory.Protects eyes from splashes and airborne particles.
Body Protection Laboratory coatStandard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorAn N95 dust mask is recommended for handling the solid compound to prevent inhalation of airborne particles. If significant heating or aerosolization is expected, a respirator with organic vapor cartridges should be used in a well-ventilated area or fume hood.Prevents inhalation of the compound.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • The container must be clearly labeled with the chemical name and hazard pictograms.

  • Preparation:

    • Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Assemble all necessary equipment and materials before handling the chemical.

    • Don the appropriate PPE as specified in the table above.

  • Handling and Use:

    • When weighing the solid, do so in a fume hood or on a balance with a draft shield to control dust.

    • Avoid creating dust. If dust is generated, use appropriate respiratory protection.

    • If making solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.

  • Cleaning:

    • Decontaminate all work surfaces after use. A mild detergent and water solution is generally effective for cleaning surfaces.

    • Properly dispose of all contaminated materials, including gloves and weighing papers, as hazardous waste.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Solid prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for handling this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid waste (e.g., leftover compound, contaminated gloves, weighing paper) should be collected in a designated, labeled hazardous waste container.[1]

    • Liquid waste (e.g., solutions containing the compound) should be collected in a separate, labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.[1]

    • Keep containers securely closed except when adding waste.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area.

    • Ensure secondary containment is used to prevent spills.

  • Final Disposal:

    • Arrange for pick-up and disposal by a licensed hazardous waste management company.[6]

    • Follow all institutional and local regulations for hazardous waste disposal.

Waste Disposal Decision Tree

disposal_plan start Waste Generated is_solid Solid Waste? start->is_solid solid_waste_container Collect in Labeled Solid Waste Container is_solid->solid_waste_container Yes liquid_waste_container Collect in Labeled Liquid Waste Container is_solid->liquid_waste_container No storage Store in Satellite Accumulation Area solid_waste_container->storage liquid_waste_container->storage disposal_pickup Arrange for Licensed Disposal Pickup storage->disposal_pickup

Caption: Decision tree for the disposal of chemical waste.

Contingency Plan: Spills and Exposure

Immediate and appropriate action is required in the event of a spill or personal exposure.

Personal Exposure

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Spill Response

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Control: If safe to do so, control the source of the spill.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Clean-up:

    • Wearing appropriate PPE, carefully scoop the absorbent material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent. For aromatic amines, a decontamination solution may be used, followed by a water rinse.[8]

  • Dispose: Dispose of all cleanup materials as hazardous waste.

  • Report: Report the spill to the appropriate safety personnel.

Emergency Response Flowchart

emergency_response cluster_exposure Personal Exposure spill_occurs Spill or Exposure Occurs assess_situation Assess Situation (Is it safe to respond?) spill_occurs->assess_situation personal_exposure Address Personal Exposure (First Aid) evacuate Evacuate Area & Call for Help assess_situation->evacuate No don_ppe Don Appropriate PPE assess_situation->don_ppe Yes contain_spill Contain Spill don_ppe->contain_spill clean_up Clean Up Spill & Decontaminate Area contain_spill->clean_up dispose_waste Dispose of Contaminated Materials as Hazardous Waste clean_up->dispose_waste report Report Incident dispose_waste->report seek_medical Seek Medical Attention personal_exposure->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Amino-4-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Amino-4-methylphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.